Ethyl 2-(pyridin-2-ylthio)acetate
Description
Properties
IUPAC Name |
ethyl 2-pyridin-2-ylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-12-9(11)7-13-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSCFBUTNCJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424244 | |
| Record name | Ethyl [(pyridin-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28856-92-0 | |
| Record name | Ethyl [(pyridin-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(pyridin-2-ylthio)acetate
Abstract: This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(pyridin-2-ylthio)acetate, a key intermediate in pharmaceutical and materials science. The document details the prevalent synthesis pathway, including a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure procedural success and reproducibility.
Introduction and Significance
This compound is a versatile heterocyclic compound featuring a pyridine ring linked to an ethyl acetate moiety through a thioether bridge. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules. Its derivatives have been explored for a range of biological activities, and the core structure serves as a scaffold in the development of novel therapeutic agents and functional materials. A robust and well-understood synthetic route is therefore crucial for advancing research in these areas.
The most common and efficient method for synthesizing this compound is through a nucleophilic substitution reaction, a variant of the classic Williamson ether synthesis, adapted for thioether formation.[1][2] This guide will focus on this pathway, providing both the theoretical underpinnings and practical execution details.
Synthesis Pathway and Reaction Mechanism
The synthesis of this compound is typically achieved via the S-alkylation of 2-mercaptopyridine (which exists in tautomeric equilibrium with pyridine-2-thione) with an ethyl haloacetate, such as ethyl bromoacetate.[3][4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][5]
Mechanism Breakdown:
-
Deprotonation: The reaction is initiated by the deprotonation of the thiol group of 2-mercaptopyridine using a suitable base. This generates a potent nucleophile, the pyridin-2-ylthiolate anion. The choice of base is critical; it must be strong enough to deprotonate the thiol (pKa ≈ 9.5) but not so strong as to induce unwanted side reactions, such as hydrolysis of the ester. Inorganic bases like potassium carbonate or sodium hydroxide are commonly employed for this purpose.[3]
-
Nucleophilic Attack: The generated thiolate anion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. This carbon is electron-deficient due to the inductive effect of the adjacent ester group and the bromine atom.
-
Displacement: In a concerted step, the thiolate forms a new sulfur-carbon bond while the bromide ion is displaced as the leaving group. This backside attack is characteristic of an SN2 reaction and results in the formation of the desired thioether, this compound.[6]
The overall reaction is illustrated below:
A representative reaction scheme for the synthesis.
Detailed Experimental Protocol
This section provides a self-validating, step-by-step protocol for the synthesis of this compound. The causality behind key experimental choices is explained to ensure a high degree of success.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Purpose |
| 2-Mercaptopyridine | 111.16 | 5.56 g | 1.0 | Starting Material (Nucleophile) |
| Ethyl Bromoacetate | 167.00 | 8.35 g | 1.0 | Starting Material (Electrophile) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 1.5 | Base |
| Acetonitrile (MeCN) | 41.05 | 250 mL | - | Solvent |
| Diethyl Ether (Et₂O) | 74.12 | As needed | - | Extraction Solvent |
| Deionized Water | 18.02 | As needed | - | Aqueous Wash |
| Brine (Saturated NaCl) | - | As needed | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopyridine (5.56 g, 50 mmol) and acetonitrile (250 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Rationale: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 mechanism without interfering with the nucleophile.
-
-
Base Addition: Add potassium carbonate (10.37 g, 75 mmol) to the solution. Stir the resulting suspension vigorously for 15-20 minutes at room temperature.
-
Rationale: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the thiol and form the active thiolate nucleophile. Using a slight excess (1.5 equivalents) ensures complete deprotonation. Its heterogeneity requires vigorous stirring to maximize surface area contact.
-
-
Electrophile Addition: Add ethyl bromoacetate (8.35 g, 50 mmol) to the suspension dropwise over 5 minutes.
-
Rationale: Ethyl bromoacetate is a potent lachrymator and should be handled with care in a fume hood. A controlled addition helps to manage any potential exotherm, although the reaction is typically not strongly exothermic.
-
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Rationale: Heating to reflux increases the reaction rate. TLC allows for the visualization of the consumption of the starting materials and the formation of the product, confirming when the reaction has reached completion.
-
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solid potassium carbonate and potassium bromide byproduct by filtration through a fritted funnel.
-
Rationale: This step removes the inorganic salts before the liquid-liquid extraction.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Add deionized water (250 mL) and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Rationale: The product is organic-soluble and will partition into the diethyl ether phase, while any remaining inorganic impurities will remain in the aqueous phase.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 150 mL) and then with brine (150 mL).
-
Rationale: Washing with water removes any residual water-soluble impurities. The final brine wash helps to remove the bulk of the dissolved water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale: Anhydrous sodium sulfate is a neutral drying agent that efficiently removes trace water. Rotary evaporation is a standard and efficient method for removing volatile organic solvents.
-
-
Purification: The crude product, typically a yellow to orange oil, can be purified by flash column chromatography on silica gel if high purity is required.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process, from reactant preparation to final product isolation.
Caption: A workflow diagram illustrating the synthesis of this compound.
Conclusion
The S-alkylation of 2-mercaptopyridine with ethyl bromoacetate is a reliable and scalable method for the synthesis of this compound. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions—particularly the choice of base and solvent—researchers can consistently achieve high yields of the desired product. The protocol detailed in this guide provides a robust framework for this synthesis, empowering scientists in their pursuit of novel chemical entities for drug discovery and materials science.
References
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Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC. National Institutes of Health.
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Synthesis of ethyl 2-(2-pyridylacetate) derivatives. Reagents and conditions. ResearchGate.
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Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI.
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Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. PubMed.
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The Williamson Ether Synthesis. Master Organic Chemistry.
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Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC. National Institutes of Health.
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N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen... ResearchGate.
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Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI.
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O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider Synthetic Pages.
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Williamson ether synthesis. Wikipedia.
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Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry.
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Pyrithione. Wikipedia.
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STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. ResearchGate.
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14.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
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Williamson Ether Synthesis. YouTube.
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Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI.
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Williamson Ether Synthesis. Chemistry Steps.
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Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate.
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Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow - PMC. National Institutes of Health.
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An In-depth Technical Guide to Ethyl 2-(pyridin-2-ylthio)acetate: Properties, Synthesis, and Applications
Introduction
Ethyl 2-(pyridin-2-ylthio)acetate is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Structurally, it comprises a pyridine ring linked via a flexible thioether bridge to an ethyl acetate moiety. This unique combination of a basic aromatic heterocycle, a nucleophilic sulfur atom, and a reactive ester group makes it a valuable intermediate for the synthesis of more complex molecular architectures. Its utility lies in its capacity for straightforward derivatization at multiple sites, enabling the construction of diverse chemical libraries for drug discovery and the development of novel ligands for coordination chemistry. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, offering field-proven insights for laboratory professionals.
Part 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.
1.1: Key Identifiers and Properties
| Property | Value | Source / Comment |
| IUPAC Name | Ethyl 2-[(pyridin-2-yl)sulfanyl]acetate | Standard nomenclature |
| CAS Number | 60295-13-8 | [1] |
| Molecular Formula | C₉H₁₁NO₂S | - |
| Molecular Weight | 197.25 g/mol | Calculated |
| Appearance | Typically a yellow or colorless oil/liquid | Based on related compounds |
| Boiling Point | Not widely reported; estimated to be high | Requires vacuum distillation |
| Solubility | Soluble in common organic solvents (Ethanol, DMF, Acetonitrile, Chloroform) | Inferred from typical reaction conditions |
| InChI Key | ZJBCNCQJMWIIAJ-UHFFFAOYSA-N | Standard Identifier |
Part 2: Synthesis and Reactivity
The primary route to this compound is through the nucleophilic substitution of a haloacetate ester with pyridine-2-thiol. This method is efficient, scalable, and relies on readily available starting materials.
2.1: Synthetic Pathway: S-alkylation of Pyridine-2-thiol
The synthesis proceeds via a classic Sₙ2 reaction mechanism. Pyridine-2-thiol exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione[2]. In the presence of a base, the thiol is deprotonated to form the highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), displacing the halide and forming the thioether bond.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium acetate is employed to deprotonate the thiol without competing in the alkylation reaction. The choice of base depends on the desired reaction rate and solvent system; NaH offers rapid and irreversible deprotonation, while K₂CO₃ is a milder, more economical choice.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetone are ideal. They effectively solvate the cation of the base (e.g., K⁺ or Na⁺) while leaving the thiolate anion highly reactive. Protic solvents like ethanol can also be used but may slow the reaction by solvating the nucleophile.
-
Electrophile: Ethyl chloroacetate and ethyl bromoacetate are common choices. Bromoacetate is more reactive than chloroacetate, allowing for milder reaction conditions, but is often more expensive.
Reaction Mechanism Diagram:
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-(pyridin-2-ylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(pyridin-2-ylthio)acetate. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in fundamental NMR principles and comparative analysis with structurally related compounds.
Introduction: The Significance of this compound
This compound belongs to a class of sulfur-containing heterocyclic compounds that are versatile building blocks in organic synthesis. The presence of the pyridin-2-ylthio moiety imparts unique electronic properties and potential biological activities, making it a valuable scaffold in drug discovery and development. Accurate structural elucidation via NMR spectroscopy is a critical first step in understanding its reactivity, and potential interactions with biological targets, and for quality control in its synthesis. This guide will provide a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, offering a foundational reference for researchers working with this and related molecules.
Synthesis of this compound: A Plausible Protocol
While various synthetic routes can be envisioned, a common and effective method for the preparation of this compound involves the S-alkylation of 2-pyridinethiol (also known as 2-mercaptopyridine) with an ethyl haloacetate, such as ethyl bromoacetate. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate.
Experimental Protocol:
-
Reactant Preparation: To a solution of 2-pyridinethiol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile, is added a base (1.1 equivalents), for instance, potassium carbonate (K₂CO₃).
-
Reaction Initiation: The mixture is stirred at room temperature for a short period to facilitate the formation of the potassium thiolate salt.
-
Alkylation: Ethyl bromoacetate (1.1 equivalents) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
This straightforward and high-yielding protocol provides a reliable method for accessing the target compound in a laboratory setting.
Predicted ¹H NMR Spectral Data: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring and the ethyl acetate moiety. The chemical shifts are influenced by the electronic effects of the sulfur atom and the ester group.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | 8.45 - 8.55 | dd | ~4.8, 1.8 | 1H |
| H-4 (Pyridine) | 7.50 - 7.60 | dt | ~7.7, 1.8 | 1H |
| H-3 (Pyridine) | 7.15 - 7.25 | d | ~8.1 | 1H |
| H-5 (Pyridine) | 7.00 - 7.10 | ddd | ~7.5, 4.8, 1.0 | 1H |
| S-CH₂ -C=O | 3.80 - 3.90 | s | - | 2H |
| O-CH₂ -CH₃ | 4.15 - 4.25 | q | ~7.1 | 2H |
| O-CH₂-CH₃ | 1.20 - 1.30 | t | ~7.1 | 3H |
Justification of Predicted Chemical Shifts:
-
Pyridine Protons (H-3, H-4, H-5, H-6): The protons on the pyridine ring will appear in the aromatic region of the spectrum. The H-6 proton, being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and appear at the lowest field[1]. The electron-donating nature of the sulfur atom will influence the chemical shifts of the other ring protons, generally causing a slight upfield shift compared to unsubstituted pyridine. The predicted multiplicities (doublet of doublets, doublet of triplets, etc.) arise from the spin-spin coupling between adjacent protons on the ring.
-
Methylene Protons (S-CH₂-C=O): The methylene protons alpha to the sulfur atom and the carbonyl group are expected to appear as a singlet in the range of 3.80 - 3.90 ppm. The singlet multiplicity is due to the absence of adjacent protons. The chemical shift is influenced by the deshielding effects of both the adjacent sulfur atom and the carbonyl group.
-
Ethyl Group Protons (O-CH₂-CH₃): The methylene protons of the ethyl group (O-CH₂) will appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (O-CH₂-CH₃) will, in turn, appear as a triplet due to coupling with the two protons of the adjacent methylene group. The chemical shifts for these protons are characteristic of an ethyl ester functionality.
Predicted ¹³C NMR Spectral Data: Elucidating the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 168.0 - 170.0 |
| C-2 (Pyridine, C-S) | 158.0 - 160.0 |
| C-6 (Pyridine) | 149.0 - 151.0 |
| C-4 (Pyridine) | 136.0 - 138.0 |
| C-3 (Pyridine) | 122.0 - 124.0 |
| C-5 (Pyridine) | 119.0 - 121.0 |
| O-C H₂-CH₃ | 61.0 - 63.0 |
| S-C H₂-C=O | 34.0 - 36.0 |
| O-CH₂-C H₃ | 13.0 - 15.0 |
Justification of Predicted Chemical Shifts:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a very low field, typically in the range of 168-170 ppm[2].
-
Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atom attached to the sulfur (C-2) will be significantly deshielded and is predicted to have the lowest field chemical shift among the pyridine carbons. The other pyridine carbons will have chemical shifts consistent with a 2-substituted pyridine ring, with C-6 and C-4 being more deshielded than C-3 and C-5[1][3].
-
Aliphatic Carbons: The methylene carbon of the ethyl group attached to the oxygen atom (O-CH₂) will appear around 61-63 ppm. The methylene carbon attached to the sulfur atom (S-CH₂) will be found further upfield, in the range of 34-36 ppm. The methyl carbon of the ethyl group (O-CH₂-CH₃) will be the most shielded carbon, appearing at the highest field (13-15 ppm)[4].
Visualizing the Structure and Key NMR Correlations
To further aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR analysis.
Caption: A generalized workflow for the NMR analysis of this compound.
Conclusion: A Guide for Structural Verification
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, including predicted chemical shifts, multiplicities, and coupling constants, serves as a robust reference for researchers and scientists involved in the synthesis and characterization of this compound. By understanding the underlying principles that govern the spectral features, professionals in drug development and related fields can confidently verify the structure and purity of their samples, ensuring the integrity of their research and development endeavors. The provided synthetic protocol and analytical workflow further enhance the practical utility of this guide in a laboratory setting.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
- Szulczyk, D., Tomaszewski, P., Jóźwiak, M., Kozioł, A. E., Lis, T., Collu, D., ... & Struga, M. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 409.
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Human Metabolome Database. (n.d.). 2-Methylpyridine. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
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PubChem. (n.d.). S-Ethyl thioacetate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031190). Retrieved from [Link]
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Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]
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Mass spectrometry analysis of Ethyl 2-(pyridin-2-ylthio)acetate
An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(pyridin-2-ylthio)acetate
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a sulfur-containing heterocyclic compound of interest in synthetic chemistry and drug development. Recognizing the unique structural motifs of this molecule—a pyridinyl ring, a thioether linkage, and an ethyl ester group—this document outlines tailored methodologies for its characterization. We delve into the rationale for selecting optimal ionization techniques and instrumentation, provide detailed protocols for sample preparation, and present a predictive analysis of the compound's mass spectral behavior, including its primary ions and key tandem mass spectrometry (MS/MS) fragmentation pathways. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound and structurally related analogs.
Introduction and Analytical Rationale
This compound (Molecular Formula: C₉H₁₁NO₂S) is a compound that integrates several functional groups, each presenting distinct chemical properties that influence its analysis by mass spectrometry. The basic nitrogen atom on the pyridine ring serves as a prime site for protonation, making the molecule exceptionally suitable for positive-mode electrospray ionization (ESI). The thioether and ethyl ester functionalities represent predictable sites of fragmentation under collision-induced dissociation (CID), allowing for confident structural elucidation.
Accurate mass measurement and fragmentation analysis are critical for confirming chemical identity during synthesis, monitoring reaction progress, identifying metabolites in drug metabolism studies, or detecting impurities and degradants in pharmaceutical preparations. This guide establishes a foundational analytical approach to achieve these objectives with high confidence and reproducibility.
Instrumentation and Ionization Source Selection
The choice of instrumentation is paramount for achieving the sensitivity and specificity required for analyzing complex samples.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap system, is strongly recommended. These platforms provide sub-ppm mass accuracy, which is essential for unequivocally determining the elemental composition of the parent ion and its fragments, distinguishing it from isobaric interferences.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the optimal choice for this analyte.
-
Causality: The pyridine nitrogen is a Lewis base and readily accepts a proton in the slightly acidic mobile phases typically used in reversed-phase liquid chromatography. This high proton affinity leads to efficient formation of the gaseous [M+H]⁺ ion, ensuring a strong signal and high sensitivity. While Atmospheric Pressure Chemical Ionization (APCI) could also be used, ESI is generally softer and better suited for this non-volatile compound, minimizing the risk of in-source fragmentation.
-
Experimental Workflow and Protocols
A systematic workflow ensures data quality and consistency. The process begins with meticulous sample preparation and proceeds through instrumental analysis to data interpretation.
Protocol 1: Sample Preparation
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform a serial dilution of the stock solution into the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix: For samples in complex matrices (e.g., plasma, reaction mixtures), a protein precipitation (with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences prior to injection.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
MS Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Full Scan Range: m/z 100–400.
-
MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion m/z 198.06.
-
Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.
Interpreting the Mass Spectra
Full Scan Mass Spectrum: The Parent Ion
The first step in the analysis is to identify the protonated molecular ion, [M+H]⁺. Based on the elemental composition C₉H₁₁NO₂S, the expected monoisotopic mass and common adducts are calculated. High-resolution mass spectrometry is key to confirming these values experimentally.
| Ion Species | Elemental Composition | Calculated Monoisotopic Mass (Da) | Expected m/z |
| [M] | C₉H₁₁NO₂S | 197.05105 | 197.0511 |
| [M+H]⁺ | C₉H₁₂NO₂S⁺ | 198.05888 | 198.0589 |
| [M+Na]⁺ | C₉H₁₁NNaO₂S⁺ | 220.04080 | 220.0408 |
The base peak in the full scan spectrum is expected to be the [M+H]⁺ ion at m/z 198.0589 . The presence of the sulfur atom will also produce a characteristic isotopic pattern, with an [M+H+2]⁺ peak approximately 4.4% of the intensity of the [M+H]⁺ peak, which can aid in identification.
Tandem MS (MS/MS) Analysis: Fragmentation Pathways
Tandem mass spectrometry of the protonated molecule (precursor ion m/z 198.06) provides structural confirmation through characteristic fragmentation patterns. The proton on the pyridine nitrogen is expected to direct the fragmentation.
Key Predicted Fragmentations:
-
Loss of Ethene (C₂H₄): A common fragmentation pathway for ethyl esters is the neutral loss of ethene (28.03 Da) via a McLafferty-type rearrangement, yielding a protonated carboxylic acid.
-
[M+H - C₂H₄]⁺ → m/z 170.06 (C₈H₈NO₂S⁺)
-
-
Loss of Ethanol (C₂H₅OH): Direct loss of an ethanol molecule (46.04 Da) can occur, resulting in an acylium ion.
-
[M+H - C₂H₅OH]⁺ → m/z 152.02 (C₇H₆NOS⁺)
-
-
Cleavage of the Thioether Linkage: The bond between the sulfur and the acetyl group (S-CH₂) is a likely point of cleavage. This would result in the loss of the entire ethyl acetate side chain as a radical, generating the pyridin-2-ylthiol cation.
-
[M+H - •CH₂COOC₂H₅]⁺ → m/z 110.03 (C₅H₆NS⁺)
-
-
Formation of Pyridinylsulfenyl Cation: A related cleavage could result in the formation of the C₅H₄NS⁺ ion.
-
m/z 124.01 (C₅H₄NS⁺)
-
Table 2: Summary of Predicted MS/MS Transitions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss | Fragmentation Pathway |
| 198.06 | 170.06 | 28.03 | C₂H₄ (Ethene) | McLafferty-type rearrangement |
| 198.06 | 152.02 | 46.04 | C₂H₅OH (Ethanol) | Loss of ethyl ester group |
| 198.06 | 110.03 | 88.03 | •CH₂COOC₂H₅ | Cleavage of S-CH₂ bond |
Insight from Analogs: The fragmentation of the related compound 2-(ethylthio)pyridine shows a prominent loss of ethene (m/z 139 → 111), supporting the lability of bonds adjacent to the thioether linkage[1]. This reinforces the proposed cleavage pathways involving the sulfur atom.
Method Validation and Trustworthiness
To ensure the described protocol is a self-validating system, the following parameters should be assessed:
-
Specificity: Analyze a blank matrix to confirm no interfering peaks are present at the retention time of the analyte.
-
Linearity: Establish a calibration curve (e.g., 1-1000 ng/mL) and ensure the response is linear with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure intra- and inter-day precision (%CV < 15%) and accuracy (%RE within ±15%).
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (S/N > 3) and quantified (S/N > 10) with acceptable precision and accuracy.
Conclusion
The mass spectrometric analysis of this compound is readily achievable using a systematic approach centered on positive mode electrospray ionization coupled with high-resolution mass spectrometry. The compound's inherent chemical properties, particularly the basic pyridine nitrogen, allow for sensitive detection of the protonated molecule at m/z 198.0589 . Subsequent tandem mass spectrometry experiments produce a rich fragmentation spectrum, with predictable neutral losses of ethene (28 Da) and ethanol (46 Da), and characteristic cleavages around the thioether linkage, which collectively provide unambiguous structural confirmation. The protocols and predictive data herein serve as a robust starting point for method development and routine analysis in research and quality control environments.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 118314895, Ethyl 2-((2-nitropyridin-3-yl)thio)acetate. PubChem. [Link]
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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Pyridinyl Thioethers
Introduction
Pyridinyl thioethers are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and materials science.[1] The unique electronic properties arising from the interplay between the electron-deficient pyridine ring and the sulfur atom of the thioether linkage bestow these molecules with interesting biological activities and make them valuable synthons in organic chemistry.[2] Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the structural elucidation and characterization of these molecules.[3] This guide provides a comprehensive overview of the key vibrational modes of pyridinyl thioethers, offering insights into spectral interpretation, the influence of substitution patterns, and practical experimental considerations for researchers in drug development and related scientific fields.
Fundamental Principles of IR Spectroscopy
Infrared spectroscopy probes the vibrational transitions of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the energy required to excite these vibrations.[4] For a vibration to be IR active, it must induce a change in the dipole moment of the molecule. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which is inversely proportional to the wavelength of the absorbed radiation. This spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[5]
The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is characterized by absorptions from specific functional groups, which are often well-defined and readily assignable. The fingerprint region, while more complex due to the presence of numerous overlapping bands from single-bond stretches and various bending vibrations, is unique to each molecule and crucial for definitive identification.[5]
Characteristic Vibrational Modes of Pyridinyl Thioethers
The IR spectrum of a pyridinyl thioether is a composite of the vibrational modes of the pyridine ring and the thioether moiety. The electronic interaction between these two groups can lead to shifts in the expected absorption frequencies.
Pyridine Ring Vibrations
The vibrational spectrum of pyridine is well-characterized and serves as a foundational reference for interpreting the spectra of its derivatives.[6][7][8] Key vibrational modes include:
-
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring typically appear in the region of 3100-3000 cm⁻¹.[5][9][10] These bands are usually of weak to medium intensity.
-
C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic ring give rise to a series of sharp bands, often of variable intensity, in the 1600-1400 cm⁻¹ region.[5][9] For pyridine itself, characteristic bands are observed around 1580, 1500, 1480, and 1435 cm⁻¹. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.[11]
-
In-plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ range and are generally of weak to medium intensity.
-
Out-of-plane C-H Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to out-of-plane C-H bending vibrations.[5] The exact position of these bands is highly indicative of the substitution pattern on the pyridine ring.
Thioether (C-S) Vibrations
The identification of the C-S stretching vibration can be challenging due to its typically weak intensity and its appearance in the crowded fingerprint region of the spectrum.
-
C-S Stretching: The C-S stretching vibration for thioethers generally appears in the range of 800-600 cm⁻¹.[12][13] The weakness of this band is attributed to the small change in dipole moment during the vibration. In pyridinyl thioethers, the C-S stretching frequency can be influenced by the electronic effects of the pyridine ring.
Influence of Substituent Position and Electronic Effects
The position of the thioether group on the pyridine ring (2-, 3-, or 4-position) and the presence of other substituents significantly impact the IR spectrum. These effects are primarily electronic, involving inductive and resonance interactions that alter the bond strengths and dipole moments within the molecule.[14][15][16]
-
Inductive Effect: The electronegative nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which can influence the electron density of the C-S bond.
-
Resonance Effect: The sulfur atom of the thioether group, with its lone pairs of electrons, can participate in resonance with the pyridine ring, particularly when attached at the 2- or 4-positions. This delocalization of electrons can affect the bond order of both the C-S bond and the bonds within the pyridine ring, leading to shifts in their respective vibrational frequencies.
The interplay of these effects can be complex. For instance, an electron-donating group on the pyridine ring might increase the electron density on the sulfur atom, potentially strengthening the C-S bond and shifting its stretching frequency to a higher wavenumber. Conversely, an electron-withdrawing group could have the opposite effect.[15]
Data Presentation
Table 1: Characteristic IR Absorption Ranges for Pyridinyl Thioethers
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of the pyridine ring.[5][9] |
| C=C and C=N Ring Stretch | 1600 - 1400 | Medium to Strong, Sharp | Multiple bands are expected. Sensitive to substitution.[5][9] |
| C-H In-plane Bend | 1300 - 1000 | Weak to Medium | Can be difficult to assign definitively. |
| C-S Stretch | 800 - 600 | Weak | Often weak and can be coupled with other vibrations.[12] |
| C-H Out-of-plane Bend | 900 - 675 | Strong | Position is highly dependent on the substitution pattern.[5] |
Experimental Protocols
Workflow for IR Spectroscopic Analysis of Pyridinyl Thioethers
Caption: A generalized workflow for the IR spectroscopic analysis of pyridinyl thioethers.
Step-by-Step Methodology: KBr Pellet Preparation
Potassium bromide (KBr) is transparent to infrared radiation over a wide range and is a common matrix for solid samples.
-
Sample and KBr Preparation: Dry spectroscopic grade KBr at ~110°C for several hours to remove any adsorbed water. Grind a small amount of the dried KBr to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 1-2 mg of the pyridinyl thioether sample to about 100-200 mg of the ground KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Gently grind the mixture in the mortar until it is a fine, homogeneous powder. Over-grinding can sometimes lead to changes in the crystal structure of the sample.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Step-by-Step Methodology: Thin Film Preparation (for liquids or low-melting solids)
-
Salt Plate Preparation: Ensure that the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.
-
Sample Application: Place a small drop of the liquid pyridinyl thioether or the molten solid onto the center of one salt plate.
-
Film Formation: Place the second salt plate on top of the first, and gently rotate the plates to spread the sample into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.
-
Analysis: Mount the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.
Logical Relationships in Spectral Interpretation
Caption: Interplay of factors in the interpretation of pyridinyl thioether IR spectra.
Conclusion
Infrared spectroscopy is an indispensable tool for the routine characterization and structural analysis of pyridinyl thioethers. A thorough understanding of the characteristic vibrational frequencies of the pyridine ring and the thioether group, coupled with an appreciation for the electronic influence of substituents, allows for detailed spectral interpretation. By following standardized experimental protocols and a logical analytical approach, researchers can effectively utilize IR spectroscopy to confirm the identity and purity of synthesized pyridinyl thioethers, thereby accelerating research and development in medicinal chemistry and related fields.
References
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Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]
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Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 37(9), 1397-1405. [Link]
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Schmidt, A., & Mordhorst, T. (2010). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Monatshefte für Chemie - Chemical Monthly, 141(6), 683-688. [Link]
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Clark, R. J. H., & Williams, C. S. (1965). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Inorganic Chemistry, 4(3), 350-357. [Link]
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Ellam, G. B., & Johnson, C. D. (1971). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 36(15), 2284-2287. [Link]
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ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Link]
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Bein, K. J., & Dutcher, D. D. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques, 16(14), 3465-3478. [Link]
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Tantry, K. N., & Shankaranarayana, M. L. (1979). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Journal of the Indian Institute of Science, 61(11), 225-231. [Link]
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Wang, F., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. [Link]
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ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]
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Eduncle. (2020). The number of ir active vibrational modes of pyridine is.... [Link]
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Neuber, L., & Jäkle, F. (2007). Substituent effects on cation–π interactions: A quantitative study. Proceedings of the National Academy of Sciences, 104(40), 15631-15636. [Link]
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LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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ResearchGate. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier Transform-Infrared Spectroscopy. [Link]
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Chakraborty, P., et al. (2019). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Molecules, 24(21), 3848. [Link]
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Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 21(7), 1170-1176. [Link]
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Zhang, Y., et al. (2024). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. Molecules, 29(12), 2795. [Link]
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Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679. [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Ebata, T., et al. (2015). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 17(28), 18846-18854. [Link]
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Asiri, A. M., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(70), 42775-42788. [Link]
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Crystal structure analysis of Ethyl 2-(pyridin-2-ylthio)acetate analogs
An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-(pyridin-2-ylthio)acetate Analogs
Foreword: From Molecule to Medicine
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural heart of numerous natural products and synthetic drugs.[1] When coupled with a flexible thioacetate linker, as in the this compound scaffold, it gives rise to a class of compounds with significant therapeutic potential, demonstrating activities ranging from anticancer to antimicrobial.[1][2] However, the biological activity of a molecule is inextricably linked to its three-dimensional structure. The precise arrangement of atoms, the conformation of flexible side chains, and the way molecules interact with each other in the solid state can dictate how they bind to a biological target.
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the critical path from synthesis to in-depth structural elucidation of this compound analogs. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each step is a self-validating system. Our objective is to empower you to not only generate high-quality crystal structures but also to extract meaningful insights that can accelerate the drug discovery process.
Chapter 1: Rational Synthesis of Analogs
The journey begins with the chemical synthesis of the target molecules. The most common route to this class of compounds involves the S-alkylation of a pyridine-2(1H)-thione precursor with an appropriate haloacetate ester.[1] This method is robust and allows for significant variation on the pyridine ring, enabling the exploration of structure-activity relationships (SAR).
Expert Insight: Why this Synthetic Route?
The choice of the pyridine-2(1H)-thione precursor is strategic. The thione tautomer is nucleophilic at the sulfur atom, making it highly reactive towards electrophiles like ethyl chloroacetate. The reaction is typically performed in the presence of a weak base to deprotonate the thione, further enhancing its nucleophilicity without promoting unwanted side reactions.
Experimental Protocol: Synthesis of Ethyl 2-((3-cyano-6-methyl-4-(p-tolyl)pyridin-2-yl)thio)acetate
This protocol is adapted from established literature procedures.[1]
Step 1: Synthesis of the Pyridine-2(1H)-thione Precursor (Compound 3b)
-
Reactants: In a round-bottom flask, combine 3-(p-tolyl)-2-cyano-prop-2-enethioamide (10 mmol), N-(4-fluorophenyl)-3-oxobutanamide (10 mmol), and absolute ethanol (15 mL).
-
Catalysis: Add a few drops of piperidine as a basic catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 5-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Purification: The crude product, 5-cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide, can be recrystallized from ethanol to yield the pure precursor.[1]
Step 2: S-alkylation to Form the Final Product (Compound 4b)
-
Reactants: In a round-bottom flask, dissolve the precursor 3b (10 mmol) in absolute ethanol (15 mL).
-
Addition: Add ethyl chloroacetate (10 mmol) and a few drops of triethylamine. The triethylamine acts as a base to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 3-5 hours.
-
Isolation & Purification: Upon cooling, the product, Ethyl 2-((3-cyano-5-((4-fluorophenyl)carbamoyl)-6-methyl-4-(p-tolyl)pyridin-2-yl)-thio)acetate, will precipitate.[1] Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain crystals suitable for analysis.
Caption: General workflow for the two-step synthesis of target analogs.
Chapter 2: Growing High-Quality Single Crystals
Obtaining a high-quality single crystal is often the most challenging step in structure determination. The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to organize into a well-ordered lattice.[3] Rushing this process leads to amorphous solids or polycrystalline aggregates, which are unsuitable for single-crystal X-ray diffraction (SC-XRD).[4]
Key Crystallization Techniques
| Technique | Principle | Best For | Causality & Expert Insight |
| Slow Evaporation | Solubility is gradually increased by slowly removing the solvent, leading to crystallization.[5] | Moderately soluble, stable compounds. | This is the simplest method but offers less control. The choice of solvent is critical; a solvent in which the compound is too soluble may result in "oiling out".[5] The evaporation rate can be controlled by limiting the opening of the vial (e.g., with a pierced septum).[6] |
| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility. | Compounds that are highly soluble in a volatile solvent. | This technique provides excellent control over the rate of supersaturation. The key is to choose a solvent/anti-solvent pair where the solvent is more volatile than the anti-solvent. |
| Slow Cooling | A saturated solution at a higher temperature is slowly cooled. As solubility decreases with temperature, the solution becomes supersaturated. | Compounds with a significant temperature-dependent solubility profile. | The cooling rate must be very slow to prevent rapid precipitation, which leads to small or poorly formed crystals. A programmable heating block or a well-insulated container (Dewar flask) is ideal. |
| Encapsulated Nanodroplet Crystallisation (ENaCt) | A nanoliter-scale droplet of the analyte solution is encapsulated in an inert oil. Slow solvent loss through the oil leads to crystallization.[7] | Very small sample quantities. | This high-throughput method is ideal for screening multiple conditions with minimal material, making it valuable in early-stage drug discovery.[7] |
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent mixture in which your compound has moderate solubility. For the title compounds, solvents like ethanol, acetone, or ethyl acetate are often good starting points.[1]
-
Preparation: Dissolve a small amount of the purified compound (5-10 mg) in the chosen solvent (0.5-1.0 mL) in a clean, small vial. Gently warm the solution if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small hole pierced in it, or with paraffin film with a few needle punctures. This allows the solvent to evaporate slowly over several days to weeks.[5]
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Harvesting: Once well-formed, transparent crystals with sharp edges appear, carefully remove a suitable crystal using a loop or fine needle for mounting.[4]
Caption: Decision tree for selecting a primary crystallization method.
Chapter 3: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] It provides detailed information on bond lengths, bond angles, and the overall molecular conformation.[9]
The SC-XRD Experiment: A Self-Validating Workflow
The process is a logical sequence from sample mounting to data refinement. Each step has internal checks to ensure the quality and validity of the final structure.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Protocol: Generalized SC-XRD Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.[4] The loop is then placed on a goniometer head in the diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal lattice symmetry. A full data set is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[8]
-
Data Reduction and Structure Solution: The raw diffraction intensities are integrated, corrected for experimental factors, and the space group is determined. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refinement: This initial model is refined using a least-squares algorithm, where the atomic positions and displacement parameters are adjusted to best fit the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
Validation: The final structural model is validated using software tools to check for geometric consistency and other potential issues. The data is then prepared in the Crystallographic Information File (CIF) format for deposition in a database.
Chapter 4: Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
While SC-XRD provides the atomic coordinates, it doesn't intuitively visualize the complex network of intermolecular interactions that govern crystal packing. Hirshfeld surface analysis is a powerful computational tool that maps the regions of space where a molecule dominates the electron density, providing a visual and quantitative summary of all intermolecular contacts.[10][11]
Understanding the Hirshfeld Surface
The Hirshfeld surface is unique for a molecule in a specific crystal environment.[10] By mapping properties like dnorm (normalized contact distance) onto this surface, we can instantly identify key interactions:
-
Bright Red Spots: Indicate close intermolecular contacts, such as strong hydrogen bonds, where the atoms are closer than their van der Waals radii sum.
-
White Areas: Represent contacts around the van der Waals separation.
-
Blue Areas: Indicate regions where atoms are further apart.
The analysis is complemented by 2D "fingerprint plots," which summarize the distribution of contact distances, providing a quantitative percentage contribution of different interaction types (e.g., H···H, C···H, O···H) to the overall crystal packing.[12]
Caption: Common intermolecular interactions in organic crystals.
Protocol: Performing Hirshfeld Surface Analysis
-
Input: Start with a refined crystallographic information file (CIF) from the SC-XRD experiment.
-
Software: Use a program like CrystalExplorer to import the CIF.[13]
-
Surface Generation: Select the molecule of interest within the unit cell and calculate the Hirshfeld surface.
-
Mapping: Map the dnorm property onto the surface to visualize close contacts. Other properties like electrostatic potential can also be mapped.[11]
-
Fingerprint Plots: Generate the 2D fingerprint plot. Decompose this plot to quantify the percentage contribution of different atom···atom contacts (e.g., O···H, H···H, C···H). This provides a quantitative breakdown of the forces holding the crystal together.[12]
| 2D Fingerprint Plot Feature | Corresponding Interaction Type |
| Sharp, distinct spikes at short dᵢ+dₑ | Strong, directional hydrogen bonds (e.g., N-H···O) |
| "Wings" at higher dᵢ and dₑ | Characteristic of π-π stacking interactions |
| Diffuse, widespread distribution | van der Waals H···H contacts |
Chapter 5: Archiving and Comparison: The Cambridge Structural Database
Scientific integrity and progress rely on the ability to verify and build upon previous work. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[14][15]
The Role of the CSD
-
Deposition: It is standard practice to deposit the final CIF data for any new crystal structure into the CSD. This provides a permanent, accessible record of the work.
-
Validation: The CSD has built-in validation tools that automatically check the integrity and consistency of the deposited data.
-
Comparative Analysis: Researchers can search the CSD for related structures to compare conformations, packing motifs, and intermolecular interactions.[16] This is invaluable for understanding how subtle changes in molecular structure (i.e., different analogs) affect the final crystal structure and, potentially, the material's properties or biological activity.[17]
Conclusion: An Integrated Structural Science Approach
The structural analysis of this compound analogs is a multi-stage process that demands a blend of synthetic chemistry, physical science, and computational analysis. By following a logical and self-validating workflow—from rational synthesis and meticulous crystal growth to precise data collection and insightful computational analysis—researchers can unlock a wealth of information. This detailed structural knowledge is not merely an academic exercise; it is a critical component in the rational design of new therapeutic agents and advanced materials, providing a solid foundation for understanding and predicting molecular behavior.
References
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Al-Ghorbani, M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]
-
Carleton College, Science Education Resource Center (SERC). (2007). Single-crystal X-ray Diffraction. Available at: [Link]
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Szulczyk, D., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
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Hirshfeld Surface Analysis by using Crystal Explorer. (2015). YouTube. Available at: [Link]
-
Kew, W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Szulczyk, D., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives... MDPI. Available at: [Link]
-
How to Create Hirshfeld Surface Using Crystal Explorer. (2024). YouTube. Available at: [Link]
-
University of Florence. Crystallization of Small Molecules. Available at: [Link]
-
Oreate AI. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. Available at: [Link]
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Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. Available at: [Link]
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Szulczyk, D., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives... PubMed. Available at: [Link]
-
CrystalExplorer. The Hirshfeld Surface. Available at: [Link]
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Dubostrov, D. (2018). Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. ResearchGate. Available at: [Link]
-
University of Geneva. Guide for crystallization. Available at: [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E. Available at: [Link]
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Al-Omair, M. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
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How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. (2024). YouTube. Available at: [Link]
-
Wikipedia. Cambridge Structural Database. Available at: [Link]
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Tan, Y. Y., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B. Available at: [Link]
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Gobburi, K. K., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]
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Lee, J., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Central Science. Available at: [Link]
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How to: Use Cambridge Structural Database Subsets. (2022). YouTube. Available at: [Link]
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Martin, C. D. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Available at: [Link]
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UCLA Library. Cambridge Structural Database System. Available at: [Link]
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Tsygankova, V. A., et al. (2022). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. ResearchGate. Available at: [Link]
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UMass Dartmouth Library. Cambridge Structural Database. Available at: [Link]
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An In-depth Technical Guide to Ethyl 2-(pyridin-2-ylthio)acetate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 2-(pyridin-2-ylthio)acetate, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its chemical identity, synthesis protocols, physicochemical properties, and its current and potential applications in medicinal chemistry.
Chemical Identity and Nomenclature
This compound is a derivative of pyridine, characterized by an ethyl acetate group linked to the pyridine ring via a thioether bond at the 2-position. While this compound is a structurally significant building block, a specific CAS number for this exact parent compound is not readily found in major chemical databases. However, its substituted analogues are well-documented.
Based on the principles of chemical nomenclature, the IUPAC name for this compound is Ethyl 2-((pyridin-2-yl)thio)acetate .
For reference, a closely related, substituted compound, "Ethyl 2-((2-nitropyridin-3-yl)thio)acetate," has been assigned the CAS Number 1522380-20-6[1]. Another complex derivative, "Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate," also highlights the viability of this core structure in chemical synthesis[2].
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | Value for this compound (Predicted) | Value for Ethyl 2-((2-nitropyridin-3-yl)thio)acetate[1] |
| Molecular Formula | C₉H₁₁NO₂S | C₉H₁₀N₂O₄S |
| Molecular Weight | 197.25 g/mol | 242.25 g/mol |
| IUPAC Name | Ethyl 2-((pyridin-2-yl)thio)acetate | ethyl 2-[(2-nitro-3-pyridinyl)sulfanyl]acetate |
| CAS Number | Not readily available | 1522380-20-6 |
Synthesis of this compound
The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. The most common and efficient method involves the reaction of 2-mercaptopyridine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.
Experimental Protocol: Synthesis via S-alkylation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Mercaptopyridine
-
Ethyl bromoacetate[3]
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or a similar polar aprotic solvent
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-mercaptopyridine (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
Addition of Reagent: To the stirring suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality in Experimental Choices:
-
The use of a polar aprotic solvent like acetone facilitates the dissolution of the reactants while not interfering with the nucleophilic attack.
-
Potassium carbonate acts as a base to deprotonate the thiol group of 2-mercaptopyridine, forming a more nucleophilic thiolate anion.
-
A slight excess of ethyl bromoacetate ensures the complete conversion of the starting thiol.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Medicinal Chemistry
Pyridine and its derivatives are integral scaffolds in a vast array of pharmaceuticals due to their ability to form hydrogen bonds and participate in various biological interactions[4]. The introduction of a thioether linkage, as seen in this compound, provides a flexible and metabolically stable linker that can be exploited in drug design.
Derivatives of pyridylthioacetate have been investigated for a range of biological activities, including:
-
Anticancer Activity: Thiophene, thiazole, and pyridine-containing compounds have shown promise as anticancer agents[5]. The core structure of this compound serves as a valuable starting point for the synthesis of more complex molecules with potential cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory and Analgesic Properties: Many pyridine derivatives exhibit anti-inflammatory and analgesic activities[4]. The structural features of pyridylthioacetates may allow for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal Agents: The pyridine nucleus is a common feature in many antimicrobial and antifungal drugs[4]. The synthesis of novel pyridylthioacetate derivatives could lead to the discovery of new therapeutic agents to combat infectious diseases.
-
Enzyme Inhibition: The ability of the pyridine nitrogen and the thioether sulfur to coordinate with metal ions makes these compounds potential candidates for enzyme inhibitors, particularly those with metallic active sites.
Caption: Potential applications of the pyridylthioacetate scaffold.
Safety and Handling
Conclusion
This compound represents a versatile chemical scaffold with significant potential in the field of drug discovery and development. Its straightforward synthesis allows for the accessible creation of diverse chemical libraries for screening against various biological targets. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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American Chemical Society. (2022, August 17). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Journal of Medicinal Chemistry. [Link]
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PubChem. Ethyl 2-pyridylacetate. National Center for Biotechnology Information. [Link]
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National Institutes of Health. (2024, March 14). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. [Link]
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MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
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PubChem. Ethyl 2-((2-nitropyridin-3-yl)thio)acetate. National Center for Biotechnology Information. [Link]
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ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]
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MDPI. (2017, March 6). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. [Link]
-
ResearchGate. Synthesis and Structure of W(η 2 -mp) 2 (CO) 3 (mp = Monoanion of 2-Mercaptopyridine) and Its Reactions with 2,2'-Pyridine Disulfide and/or NO To Yield W(η 2. [Link]
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ResearchGate. Synthesis of ethyl 2-(2-pyridylacetate) derivatives. Reagents and conditions. [Link]
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Baghdad Science Journal. Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. [Link]
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PubMed. Biological activities of pyridoacridines. [Link]
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Organic Syntheses. ethyl bromoacetate. [Link]
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ResearchGate. Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal. [Link]
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PubMed. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]
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Wikipedia. Ethyl bromoacetate. [Link]
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MDPI. (2023, December 14). Biological Activity of Hexaazaisowurtzitane Derivatives. [Link]
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ResearchGate. Synthesis, structure and biological activity of organotin derivatives with pyridylmethylthiobenzoic acid. [Link]
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MDPI. (2019, April 19). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
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-
PubChem. Pyridine, 2-(ethylthio)-. National Center for Biotechnology Information. [Link]
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Solubility of Ethyl 2-(pyridin-2-ylthio)acetate in common lab solvents
An In-depth Technical Guide to the Solubility of Ethyl 2-(pyridin-2-ylthio)acetate in Common Laboratory Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in contemporary chemical research and drug development. Recognizing the scarcity of published quantitative data for this specific molecule, this document furnishes researchers, scientists, and drug development professionals with a robust framework for both predicting and experimentally determining its solubility. The focus is on providing a deep, actionable understanding of the principles governing its solubility and a practical methodology for generating reliable data.
Introduction: The Critical Role of Solubility
This compound is a sulfur-containing heterocyclic compound with a molecular structure that suggests a range of potential applications in medicinal chemistry and materials science. The pyridine ring is a common feature in many pharmaceuticals, and the thioacetate group can be a versatile functional handle for further chemical modifications.
In any laboratory application, from synthesis to biological screening, understanding a compound's solubility is of paramount importance. Solubility dictates the choice of solvents for reactions and purifications (such as recrystallization and chromatography), the formulation of solutions for assays, and the bioavailability of a potential drug candidate. An informed understanding of solubility can prevent costly and time-consuming experimental failures and is a cornerstone of efficient and effective research.
Theoretical Solubility Profile: A “Like Dissolves Like” Analysis
In the absence of direct empirical data, a theoretical assessment of a molecule's solubility can be derived from its structural features, guided by the principle of "like dissolves like."[1] this compound (Figure 1) possesses both polar and non-polar characteristics that will govern its interaction with various solvents.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
-
Polar Moieties: The molecule contains a pyridine ring with a nitrogen atom, a thioether linkage (-S-), and an ester group (-COO-). The lone pairs of electrons on the nitrogen, sulfur, and oxygen atoms can act as hydrogen bond acceptors.[2] The ester group, in particular, contributes significantly to the molecule's polarity.
-
Non-polar Moieties: The ethyl group (-CH2CH3) and the aromatic pyridine ring itself have non-polar character.
Based on this analysis, we can predict its general solubility behavior:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of hydrogen bond acceptors suggests some solubility in protic solvents. However, the lack of hydrogen bond donors and the overall size of the molecule may limit its solubility in water. It is expected to be more soluble in alcohols like ethanol and methanol, which have both polar hydroxyl groups and non-polar alkyl chains.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds. This compound is likely to exhibit good solubility in these solvents due to its own polar nature. Ethyl acetate, being an ester itself, is anticipated to be a very effective solvent.
-
Non-polar Solvents (e.g., Dichloromethane, Toluene, Hexane): The molecule has some non-polar character, which may allow for some solubility in less polar solvents like dichloromethane and toluene. However, its significant polarity will likely make it poorly soluble in highly non-polar solvents such as hexane.
Experimental Protocol for Solubility Determination
The following is a detailed, self-validating protocol for the quantitative determination of the solubility of this compound. This method is designed to be robust and adaptable to standard laboratory equipment.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (HPLC grade or equivalent): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The process involves creating a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Standard Curve (for HPLC/UV-Vis):
-
Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile).
-
Perform serial dilutions to create a series of standards of known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and plot the response (e.g., peak area) against concentration to generate a standard curve. This is crucial for the trustworthiness of the final quantification.
-
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume of each test solvent (e.g., 2 mL).
-
Add an excess amount of this compound to each vial. The solid should be visibly present at the bottom of the vial after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be run to validate the required equilibration time.
-
-
Sampling and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of your standard curve.
-
-
Quantification and Data Analysis:
-
Analyze the diluted sample using the calibrated analytical method.
-
Determine the concentration of the diluted sample from the standard curve.
-
Calculate the solubility (S) in the original saturated solution using the following formula: S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
-
Data Presentation: A Template for Results
The obtained solubility data should be organized systematically for clarity and comparison. The following table provides a template for presenting the results.
| Solvent | Solvent Type | Qualitative Solubility (at 25°C) | Quantitative Solubility (mg/mL at 25°C) |
| Water | Polar Protic | e.g., Sparingly Soluble | Insert experimental value |
| Ethanol | Polar Protic | e.g., Soluble | Insert experimental value |
| Methanol | Polar Protic | e.g., Soluble | Insert experimental value |
| Acetone | Polar Aprotic | e.g., Freely Soluble | Insert experimental value |
| Ethyl Acetate | Polar Aprotic | e.g., Freely Soluble | Insert experimental value |
| Dichloromethane | Non-polar | e.g., Soluble | Insert experimental value |
| Toluene | Non-polar | e.g., Sparingly Soluble | Insert experimental value |
| Hexane | Non-polar | e.g., Insoluble | Insert experimental value |
Safety and Handling
While specific toxicology data for this compound is not widely available, it is prudent to handle it with care, following standard laboratory safety protocols. Assume the compound is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Solvents: All solvents used are flammable and/or toxic to varying degrees. Consult the Safety Data Sheet (SDS) for each solvent before use and handle them accordingly in a fume hood.
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can confidently generate the reliable solubility data necessary for advancing their work. The methodologies described herein are designed to ensure scientific integrity and produce data that is both accurate and reproducible, empowering scientists in their research and development endeavors.
References
-
PubChem. Ethyl 2-pyridylacetate. National Center for Biotechnology Information. [Link]
-
Szulczyk, D., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 409. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Avdeef, A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. [Link]
-
University of Texas at Dallas. Experiment 1: Determination of Solubility Class. [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 2-(pyridin-2-ylthio)acetate
This guide provides a comprehensive overview of the synthesis of Ethyl 2-(pyridin-2-ylthio)acetate, a valuable intermediate in pharmaceutical and agrochemical research. We will delve into the selection of starting materials, the underlying reaction mechanism, and a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this synthetic transformation.
Foundational Principles: Selecting the Appropriate Starting Materials
The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction. The logical disconnection of the target molecule suggests two primary starting materials: a sulfur-containing nucleophile and an acetate-derived electrophile.
-
The Nucleophile: 2-Mercaptopyridine 2-Mercaptopyridine (C₅H₅NS) is a yellow crystalline solid that exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione. For the purpose of this synthesis, the thiol form is the reactive species. The thiol group (-SH) is a potent nucleophile, readily participating in substitution reactions.
-
The Electrophile: Ethyl Haloacetate The ethyl acetate moiety is introduced via an ethyl haloacetate, such as ethyl chloroacetate (ClCH₂COOCH₂CH₃) or ethyl bromoacetate (BrCH₂COOCH₂CH₃). These reagents feature a good leaving group (halide) attached to a carbon atom, making them susceptible to nucleophilic attack. Ethyl chloroacetate is a commonly used and cost-effective option.
Key Characteristics of Starting Materials
| Starting Material | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Key Hazards |
| 2-Mercaptopyridine | C₅H₅NS | 111.16 | Yellow crystalline powder | 128-130 | Skin/eye/respiratory irritant |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | Colorless liquid | -26 | Flammable, Toxic, Irritant |
Data sourced from various safety data sheets and chemical encyclopedias.
The Reaction Mechanism: A Thioether Analogue of the Williamson Ether Synthesis
The formation of this compound from 2-mercaptopyridine and ethyl chloroacetate is a classic example of a Williamson ether synthesis, adapted for the formation of a thioether. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The core of this reaction is the attack of a thiolate anion on the electrophilic carbon of the ethyl haloacetate. The use of a base is crucial for the deprotonation of the thiol group of 2-mercaptopyridine, thereby generating the more nucleophilic thiolate.
The Role of the Base
A suitable base is required to deprotonate the 2-mercaptopyridine. Common choices include:
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Strong bases that effectively generate the thiolate.
-
Triethylamine (TEA): A weaker organic base that can also facilitate the reaction, often leading to cleaner reaction profiles.
The choice of base can influence the reaction rate and the formation of byproducts. For this synthesis, potassium hydroxide in ethanol provides a robust and efficient system.
Solvent Selection
The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophile. However, for this particular synthesis, polar protic solvents like ethanol are commonly and successfully employed. Ethanol is a good choice as it readily dissolves both the 2-mercaptopyridine and the potassium hydroxide.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a synthesis of best practices observed in the literature and is designed for high yield and purity.
Materials and Equipment
-
2-Mercaptopyridine
-
Ethyl chloroacetate
-
Potassium hydroxide
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure
-
Preparation of the Thiolate:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopyridine (1.0 equivalent) and potassium hydroxide (1.0 equivalent) in absolute ethanol.
-
Stir the mixture at room temperature until the solids are completely dissolved, forming a solution of potassium 2-pyridylthiolate.
-
-
Addition of the Electrophile:
-
To the stirred solution of the thiolate, add ethyl chloroacetate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The potassium chloride salt will precipitate out of the solution. Remove the salt by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Caption: A streamlined workflow for the synthesis of this compound.
Potential Side Reactions and Optimization
The primary competing reaction in a Williamson ether synthesis is elimination, particularly if the electrophile is sterically hindered (secondary or tertiary). In this case, with a primary electrophile (ethyl chloroacetate), the SN2 pathway is strongly favored.
To optimize the reaction:
-
Temperature Control: While refluxing is generally required to drive the reaction to completion, excessive temperatures for prolonged periods could lead to decomposition.
-
Stoichiometry: Using a slight excess of the ethyl chloroacetate can ensure complete consumption of the more valuable 2-mercaptopyridine, but this may necessitate a more rigorous purification to remove the unreacted electrophile.
Safety Considerations
-
Ethyl chloroacetate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
2-Mercaptopyridine is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Potassium hydroxide is corrosive. Handle with care to avoid skin and eye burns.
Conclusion
The synthesis of this compound via the reaction of 2-mercaptopyridine and ethyl chloroacetate is a robust and efficient method. A thorough understanding of the SN2 mechanism, the role of the starting materials, and careful execution of the experimental protocol are key to achieving high yields of the desired product. This guide provides the necessary foundational knowledge and practical steps for the successful synthesis of this important chemical intermediate.
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Szulczyk, D., Tomaszewski, P., Jóźwiak, M., Kozioł, A. E., Lis, T., Collu, D., ... & Struga, M. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 409. [Link]
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Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Li, J., Li, X., Yang, Y., Li, Y., & Li, J. (2022). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 27(19), 6299. [Link]
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Chen, J., Chen, J., Feng, J., Chen, Z., & Li, Z. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3689. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Dong, Y. B., Liu, Y. G., Geng, Y. N., & Ma, J. P. (2010). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o105. [Link]
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Wang, X., Chen, S., & Li, Y. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 14, 1488–1494. [Link]
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El-Naggar, M., Ibrahim, H. S., El-Salam, O. I. A., & El-Sayed, M. A. A. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 27(15), 4880. [Link]
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Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
A Technical Guide to the Reactivity of the Thioether Linkage in Pyridinyl Acetates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of clinically significant agents.[1] Its incorporation into drug candidates can enhance biochemical potency, improve metabolic stability, and address protein-binding challenges.[1] When combined with a thioether linkage, the resulting pyridinyl thioether motif offers a versatile platform for drug design, acting as a flexible linker and providing sites for metabolic transformation.[2] The further addition of an acetate group introduces another layer of functionality, creating a chemical entity—the pyridinyl acetate thioether—with a unique reactivity profile.
This technical guide provides an in-depth analysis of the reactivity of the thioether linkage within pyridinyl acetates. As a Senior Application Scientist, the goal is to move beyond simple reaction schemes and delve into the causal relationships governing experimental outcomes. We will explore the electronic interplay between the pyridine ring and the sulfur atom, detail key transformations such as oxidation and cleavage, and provide field-proven experimental protocols. This document is designed to be a self-validating resource, grounding its claims in authoritative literature to empower researchers in their drug development endeavors.
Section 1: Synthesis and Electronic Landscape
The reactivity of the thioether linkage is fundamentally governed by the electron density at the sulfur atom. This, in turn, is profoundly influenced by the electronic nature of the attached pyridinyl and acetylmethyl groups.
Common Synthetic Routes
Pyridinyl thioethers are commonly synthesized via nucleophilic substitution reactions.[2] A prevalent and efficient method is the reaction of a pyridinethiol with an appropriate halo-acetate, analogous to the Williamson ether synthesis.[2][3] This typically involves the deprotonation of the thiol using a suitable base to form a thiolate, which then acts as a potent nucleophile.[3]
Two primary strategies can be employed:
-
Reaction of a pyridine thiol with a halo-acetate: This is often preferred when the substituted pyridine thiol is readily available.
-
Reaction of a mercaptoacetate with a halopyridine: This route is advantageous when the desired mercaptoacetate is more accessible.[2]
Both approaches are generally effective and promoted by a base.[2]
Caption: General workflow for the synthesis of pyridinyl acetate thioethers.
The Electronic Influence of the Pyridine Ring
The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing effect on the ring carbons through both inductive and resonance effects.[4] This deactivation has significant consequences for any attached substituent, including a thioether.
The position of the thioether linkage relative to the nitrogen atom is critical:
-
2- and 4-Thioether Substitution: The sulfur atom is at a position (ortho or para) where the nitrogen can exert a strong resonance-based electron-withdrawing effect. This significantly reduces the electron density on the sulfur atom, making it less nucleophilic and less prone to oxidation compared to a simple alkyl or aryl thioether.
-
3-Thioether Substitution: The sulfur is at the meta position. Here, the electron-withdrawing effect is primarily inductive. While still deactivating, the effect is less pronounced than at the 2- and 4-positions.
This modulation of electron density is a key causal factor in the differential reactivity observed between isomers. Electron-withdrawing groups on the pyridine ring will further decrease the electron density on the sulfur, while electron-donating groups will increase it.[5][6]
Caption: Stepwise oxidation of a pyridinyl thioether.
Experimental Protocol: Selective Oxidation to Sulfoxide
This protocol is adapted from methodologies for the selective oxidation of various thioethers. [7][8]
-
Dissolution: Dissolve the pyridinyl acetate thioether (1.0 mmol) in a suitable solvent such as dichloromethane or methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the reaction rate and minimize over-oxidation.
-
Oxidant Addition: Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in the same solvent dropwise over 15-20 minutes. The slow addition ensures the concentration of the oxidant remains low, favoring the formation of the sulfoxide.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The sulfoxide product should have a different Rf value than the starting thioether.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure sulfoxide.
Thioether Bond Cleavage
Cleavage of the C-S bond is a more demanding transformation but can be achieved under specific reductive or oxidative conditions.
-
Reductive Cleavage: Raney Nickel is a classic reagent for the desulfurization of thioethers. [9]This method is effective but harsh and may not be compatible with other functional groups in the molecule.
-
Lewis Acid/Base Mediated Cleavage: Strong acids or bases can promote cleavage, although this is less common and often requires high temperatures. [10]* Oxidative Cleavage: More recent methods have employed reagents like N-chlorosuccinimide (NCS) for the metal-free cleavage of C(sp³)–S bonds, which can be an alternative route to access different functional groups. [11] Trustworthiness of Protocols: The success of a cleavage reaction is highly dependent on the overall molecular structure. A self-validating approach involves running small-scale test reactions with careful monitoring to determine the optimal conditions and reagent compatibility for the specific substrate of interest.
Section 3: Reactivity of the Acetate Moiety
While the primary focus is the thioether, the acetate group is not inert. It is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This reaction can compete with transformations at the thioether linkage, especially if harsh pH conditions are employed. Researchers must consider the stability of the ester when designing reaction conditions for modifying the thioether.
Section 4: Implications in Drug Development
The reactivity profile of the pyridinyl acetate thioether has direct implications for drug design and development:
-
Metabolic Stability: The thioether linkage is a known site of metabolism, primarily through oxidation to the sulfoxide and sulfone. [2]Understanding the rate and extent of this oxidation is crucial for predicting the pharmacokinetic profile of a drug candidate. The electron-deficient nature of the pyridine ring can slow this metabolic oxidation, potentially increasing the drug's half-life.
-
Prodrug Strategies: The thioether can be designed as a trigger for drug release. For example, systems sensitive to reactive oxygen species (ROS) can utilize thioether oxidation to initiate a cascade that releases an active compound. [12][13]* Solubility and Binding: The oxidation of a thioether to a more polar sulfoxide or sulfone can significantly increase the water solubility of a molecule, which can be advantageous for formulation. Furthermore, the sulfoxide and sulfone groups can act as hydrogen bond acceptors, potentially altering the binding affinity of the molecule to its biological target.
Conclusion
The thioether linkage in pyridinyl acetates is a chemically versatile and functionally significant motif. Its reactivity is a nuanced interplay between the intrinsic properties of the sulfur atom and the powerful electronic influence of the pyridine ring. A thorough understanding of the principles of oxidation and cleavage, coupled with carefully selected and validated experimental protocols, allows researchers to harness this reactivity. Whether for synthesizing metabolites, designing prodrugs, or fine-tuning physicochemical properties, mastering the chemistry of the pyridinyl thioether is a valuable asset in the modern drug development toolkit.
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Title: Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents Source: MDPI URL: [Link]
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Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst Source: SpringerLink URL: [Link]
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Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: National Institutes of Health (PMC) URL: [Link]
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Title: Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts Source: ResearchGate URL: [Link]
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Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ACS Publications URL: [Link]
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Title: Bond cleavage mechanisms of a pyridine derivative molecule. Source: ResearchGate URL: [Link]
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Title: Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency Source: National Institutes of Health (PMC) URL: [Link]
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Title: Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates Source: Royal Society of Chemistry URL: [Link]
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Title: and 2-Chloro-6-Alkylthio-4-Pyridinecarboxylic Acids: Synthesis and Photosynthesis-Inhibiting Activity Source: National Institutes of Health (PMC) URL: [Link]
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Title: Pyridine: the scaffolds with significant clinical diversity Source: Royal Society of Chemistry URL: [Link]
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Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules Source: Royal Society of Chemistry URL: [Link]
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Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: National Institutes of Health (PMC) URL: [Link]
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Title: Cleavage of thioesters Source: Organic Chemistry Portal URL: [Link]
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Title: Selective Cleavage of Thioether Linkage in Proteins Modified With 4-hydroxynonenal Source: PubMed URL: [Link]
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Title: One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester Source: National Institutes of Health URL: [Link]
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Title: An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines Source: ACS Publications URL: [Link]
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Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst Source: ResearchGate URL: [Link]
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Title: Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes Source: American Chemical Society URL: [Link]
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Title: Oxidation of Ru-bound thiolate thioether and its NS4-ligand containing thiolate and thioether sulfur donors: synthesis, characterization, and X-ray structures Source: Taylor & Francis Online URL: [Link]
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Title: Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors Source: MDPI URL: [Link]
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Title: The existing methods for the synthesis of 2‐pyridyl thioether. Source: ResearchGate URL: [Link]
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Title: Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane Source: Royal Society of Chemistry URL: [Link]
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Title: Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals Source: MDPI URL: [Link]
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The Pyridinylthio Moiety: A Journey Through a Century of Chemical Discovery and Therapeutic Innovation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Power of a Sulfur-Linked Pyridine
In the vast and ever-expanding universe of chemical scaffolds, the pyridinylthio group—a simple yet elegant fusion of a pyridine ring and a sulfur atom—holds a distinguished place. Its journey from a laboratory curiosity to a key pharmacophore in a range of therapeutic agents is a testament to the enduring power of fundamental chemical research and the intricate dance of structure and function. This technical guide aims to provide a comprehensive exploration of the discovery and history of pyridinylthio compounds, offering insights into their synthesis, evolution, and profound impact on medicinal chemistry. We will delve into the foundational discoveries, trace the development of synthetic methodologies, and examine the structure-activity relationships that have guided the design of potent and selective therapeutic agents.
Chapter 1: The Genesis of a Scaffold - The Discovery of 2-Mercaptopyridine
The story of pyridinylthio compounds begins with their essential precursor, 2-mercaptopyridine. This foundational molecule was first synthesized in 1931 through the reaction of 2-chloropyridine with calcium hydrogen sulfide.[1] This seminal work laid the groundwork for the exploration of a new class of sulfur-containing heterocycles.
Initially, the interest in 2-mercaptopyridine and its derivatives was primarily academic, focusing on their unique chemical properties and reactivity. The presence of both a nucleophilic sulfur atom and a basic nitrogen atom within the same molecule presented intriguing possibilities for further chemical transformations.
Chapter 2: The Evolution of Synthesis: From Classical to Contemporary Methods
The ability to efficiently construct the pyridinylthio ether linkage is central to the exploration of this chemical class. Over the decades, synthetic methodologies have evolved from classical nucleophilic substitution reactions to more sophisticated and versatile cross-coupling strategies.
Classical Approaches: The Williamson Ether Synthesis and its Analogs
The earliest and most straightforward method for the synthesis of pyridinylthio ethers is an adaptation of the venerable Williamson ether synthesis.[2] This approach involves the S-alkylation of a pyridinethiol with an alkyl halide in the presence of a base.
Experimental Protocol: A Classic S-Alkylation of 2-Mercaptopyridine
Objective: To synthesize a representative pyridinylthio ether via a classical S-alkylation reaction.
Materials:
-
2-Mercaptopyridine
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of 2-mercaptopyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the thiolate anion.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridinylthio ether.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the sensitive thiolate intermediate.
-
Anhydrous Conditions: Anhydrous solvents and reagents are necessary as the presence of water would quench the strong base (sodium hydride) and hinder the formation of the nucleophilic thiolate.
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride is often preferred to ensure complete deprotonation of the thiol without competing in the subsequent alkylation reaction. Weaker bases like potassium carbonate can also be used, often requiring higher temperatures.
-
Stepwise Addition: The portion-wise addition of the base and dropwise addition of the electrophile at low temperatures helps to control the exothermicity of the reaction and minimize side reactions.
Modern Marvels: Cross-Coupling Reactions
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of pyridinylthio ethers, offering broader substrate scope and milder reaction conditions. Methods such as the Buchwald-Hartwig and Chan-Lam couplings have enabled the formation of aryl- and heteroaryl-pyridinylthio ethers that were previously challenging to access.
Chapter 3: A Pharmacophore Emerges - The Medicinal Chemistry of Pyridinylthio Compounds
The journey of pyridinylthio compounds from chemical curiosities to valuable therapeutic agents has been a gradual but significant one. Their diverse biological activities have led to their investigation in a wide range of therapeutic areas.
An Early Breakthrough: Pyrithione and its Antimicrobial Properties
The mechanism of action of pyrithione is multifaceted. It is known to disrupt membrane transport by inhibiting the proton pump that energizes the transport mechanism.[2] More recent studies have revealed that its antifungal activity is also mediated by increasing intracellular copper levels, which in turn damage essential iron-sulfur clusters in fungal proteins.[3][4] This dual mechanism of action has made zinc pyrithione a mainstay in the treatment of dandruff and seborrheic dermatitis for decades.[5]
Expansion into New Therapeutic Frontiers
In the latter half of the 20th century and into the 21st, the pyridinylthio scaffold began to appear in a broader range of drug discovery programs. The ability of the pyridine ring to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, combined with the synthetic tractability of the thioether linkage, has made it an attractive motif for medicinal chemists.
| Compound Class/Example | Year of Significant Development | Primary Application/Target |
| Zinc Pyrithione | Mid-20th Century | Antifungal and antibacterial agent |
| Pyridinylthio-substituted Benzimidazoles | Late 20th - Early 21st Century | Proton pump inhibitors (potential) |
| Pyridinylthio-containing Kinase Inhibitors | Early 21st Century | Anticancer (e.g., targeting tubulin polymerization)[6] |
| Pyridinylthio-modified Antivirals | Ongoing Research | Broad-spectrum antiviral agents |
Structure-Activity Relationships (SAR): A Guiding Principle
The development of potent and selective pyridinylthio-containing drugs has been guided by a deep understanding of their structure-activity relationships. Key considerations in the design of these molecules include:
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. Electron-donating or withdrawing groups can modulate the basicity of the pyridine nitrogen and influence its ability to interact with biological targets.[7][8]
-
The Nature of the Thioether Linker: The group attached to the sulfur atom plays a crucial role in defining the overall shape and lipophilicity of the molecule, thereby affecting its binding to the target and its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Rigidity: Introducing conformational constraints, for instance, by incorporating the pyridinylthio moiety into a larger ring system, can enhance binding affinity by reducing the entropic penalty upon binding to a target.
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Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of 1,2,4-Triazole Derivatives from Pyridinyl Thioacetates
Introduction: The Significance of Pyridinyl-1,2,4-Triazoles in Modern Drug Discovery
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable therapeutic versatility.[1] This five-membered heterocycle, with its unique arrangement of nitrogen atoms, imparts favorable properties to drug candidates, including metabolic stability, the ability to participate in hydrogen bonding, and bioisosterism with amide and ester groups.[1] Consequently, molecules incorporating the 1,2,4-triazole ring system exhibit a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[2][3]
The pyridine ring, another fundamental heterocyclic motif, is a ubiquitous feature in a vast number of FDA-approved drugs. Its presence can significantly influence a molecule's pharmacokinetic profile, enhancing solubility and receptor binding affinity. The strategic fusion of a pyridine ring with a 1,2,4-triazole core has led to the development of numerous compounds with potent and diverse pharmacological activities.[4][5] This guide provides a comprehensive overview of the synthesis of pyridinyl-substituted 1,2,4-triazole derivatives, with a specific focus on a versatile and efficient route starting from pyridinyl thioacetates. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
The Synthetic Strategy: From Pyridinyl Thioacetates to 1,2,4-Triazoles
The synthesis of 1,2,4-triazole derivatives from pyridinyl thioacetates represents a robust and adaptable method for accessing a wide array of functionalized molecules. The core of this strategy lies in the reaction of a pyridinyl thioacetate with a hydrazine derivative, which proceeds through a key thioacylhydrazide intermediate. This intermediate subsequently undergoes intramolecular cyclization to furnish the desired 1,2,4-triazole ring.
Plausible Reaction Mechanism
The reaction is proposed to proceed through the following steps:
-
Nucleophilic Acyl Substitution: The reaction commences with the nucleophilic attack of hydrazine (or a substituted hydrazine) on the electrophilic carbonyl carbon of the pyridinyl thioacetate. This results in the displacement of the thiol leaving group and the formation of a pyridinyl thioacylhydrazide intermediate.
-
Intramolecular Cyclization: Under appropriate reaction conditions, typically involving heating in the presence of a base or acid catalyst, the thioacylhydrazide intermediate undergoes an intramolecular cyclization. The terminal nitrogen atom of the hydrazine moiety attacks the thiocarbonyl carbon.
-
Dehydration/Dethiolation: The resulting tetrahedral intermediate then eliminates a molecule of water or hydrogen sulfide to yield the stable aromatic 1,2,4-triazole ring.
To visualize this transformation, the following diagram illustrates the proposed reaction pathway:
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Application Notes and Protocols: A Comprehensive Guide to the S-Alkylation of 2-Mercaptopyridine with Ethyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridinylthioacetates
The pyridinylthioacetate scaffold is a key structural motif in a multitude of pharmacologically active compounds. Its prevalence in medicinal chemistry stems from the unique combination of the electron-rich pyridine ring and the versatile thioether linkage, which can participate in a variety of biological interactions. The synthesis of ethyl 2-((pyridin-2-yl)thio)acetate through the S-alkylation of 2-mercaptopyridine with ethyl chloroacetate represents a fundamental and efficient pathway to access this important class of molecules. This application note provides a detailed, field-proven protocol for this transformation, grounded in mechanistic understanding and practical laboratory insights.
Mechanistic Rationale: A Nucleophilic Substitution Approach
The S-alkylation of 2-mercaptopyridine with ethyl chloroacetate proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the thiol group of 2-mercaptopyridine by a suitable base. This deprotonation is crucial as it generates the more nucleophilic thiolate anion. Thiols are generally more acidic than their alcohol counterparts, facilitating this deprotonation with moderately strong bases.[1] The resulting pyridinethiolate then acts as a potent nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride leaving group. This concerted, single-step process results in the formation of the desired S-alkylated product, ethyl 2-((pyridin-2-yl)thio)acetate, and a salt byproduct.
Reagent and Solvent Selection: A Deliberate Choice
The success of this S-alkylation hinges on the appropriate selection of reagents and the reaction solvent. The following table summarizes the key components and their physicochemical properties.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | CAS Number | Safety |
| 2-Mercaptopyridine | 111.17 | 184-186 | 128-130 | 2637-34-5 | Irritant, handle with care in a well-ventilated hood.[2] | |
| Ethyl Chloroacetate | 122.55 | 144-146 | -26 | 105-39-5 | Toxic, flammable liquid. Handle with extreme care.[3] | |
| Potassium Carbonate | K₂CO₃ | 138.21 | N/A | 891 | 584-08-7 | Irritant. |
| Acetonitrile | CH₃CN | 41.05 | 81-82 | -46 | 75-05-8 | Flammable, irritant. |
| Ethyl 2-((pyridin-2-yl)thio)acetate | 197.24 | N/A | N/A | 60373-93-5 | Assumed to be an irritant; handle with care. |
Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is a mild, inexpensive, and easy-to-handle solid. Its basicity is sufficient to deprotonate the acidic thiol of 2-mercaptopyridine to a significant extent, driving the reaction forward without promoting potential side reactions that stronger bases like sodium hydride might induce, such as hydrolysis of the ester functionality on the ethyl chloroacetate.
Choice of Solvent: Acetonitrile is an excellent solvent for this SN2 reaction. As a polar aprotic solvent, it effectively solvates the potassium cation of the base while not strongly solvating the thiolate anion, thus preserving its nucleophilicity. Furthermore, both 2-mercaptopyridine and ethyl chloroacetate are soluble in acetonitrile, ensuring a homogeneous reaction mixture.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 10 mmol scale synthesis and can be scaled accordingly.
Materials and Equipment:
-
2-Mercaptopyridine (1.11 g, 10 mmol)
-
Ethyl chloroacetate (1.23 g, 1.1 mL, 10 mmol)
-
Anhydrous potassium carbonate (2.07 g, 15 mmol)
-
Anhydrous acetonitrile (50 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopyridine (1.11 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl chloroacetate (1.1 mL, 10 mmol) dropwise over a period of 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up - Quenching and Extraction:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) to afford the pure ethyl 2-((pyridin-2-yl)thio)acetate.
Safety and Handling Precautions
-
2-Mercaptopyridine: This compound is an irritant.[2] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated chemical fume hood.
-
Ethyl Chloroacetate: This reagent is toxic and a lachrymator.[3] It is also a flammable liquid. Handle with extreme caution in a chemical fume hood, wearing appropriate PPE. Keep away from heat, sparks, and open flames.
-
Acetonitrile: A flammable and toxic solvent. Handle in a well-ventilated area, away from ignition sources.
-
General Precautions: Always wear appropriate PPE. Ensure all glassware is properly secured. Perform the reaction in a well-ventilated chemical fume hood.
Characterization and Validation
The identity and purity of the synthesized ethyl 2-((pyridin-2-yl)thio)acetate should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and further confirm its identity.
Conclusion
The S-alkylation of 2-mercaptopyridine with ethyl chloroacetate is a reliable and efficient method for the synthesis of ethyl 2-((pyridin-2-yl)thio)acetate. By understanding the underlying SN2 mechanism and carefully selecting the base and solvent, researchers can achieve high yields of the desired product. The detailed protocol and safety guidelines provided in this application note are intended to enable scientists in the field of drug discovery and development to confidently and safely perform this important chemical transformation.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
PubChem. (n.d.). 2-Mercaptopyridine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Ethyl chloroacetate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Potassium carbonate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Acetonitrile. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2009). Synthesis and in vitro anti-HIV and anticancer activity of some new 2-substituted-mercapto-pyridine and -pyrimidine derivatives.
-
Szulczyk, D., Tomaszewski, P., Jóźwiak, M., Kozioł, A. E., Lis, T., Collu, D., ... & Struga, M. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 409. [Link]
-
Al-Obaidi, A. M., & Al-Majidi, S. M. H. (2014). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 4(2), 159-168. [Link]
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- 1. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antiproliferative Activity of Ethyl 2-(pyridin-2-ylthio)acetate Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Pyridine-Based Compounds in Oncology
The pyridine nucleus is a fundamental scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and synthetic versatility have made it a privileged structure in the design of novel therapeutic agents, particularly in oncology.[1][3] Pyridine derivatives have been shown to modulate critical molecular pathways involved in cancer progression, including the inhibition of protein kinases like VEGFR-2, which is crucial for tumor angiogenesis.[2] Within this promising class of compounds, Ethyl 2-(pyridin-2-ylthio)acetate and its derivatives have emerged as a focal point for research due to their demonstrated cytotoxic effects against a range of cancer cell lines.
This guide provides a comprehensive overview of the methodologies required to synthesize and evaluate the antiproliferative activity of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to ensure robust and reproducible results.
Part 1: Synthesis of this compound Derivatives
The synthesis of the target compounds typically involves a nucleophilic substitution reaction between a substituted pyridine-2(1H)-thione and an appropriate α-haloacetate, such as ethyl chloroacetate. The thione starting material itself can be synthesized from readily available precursors.
Protocol 1: General Synthesis of this compound Derivatives
This protocol is adapted from methodologies described for the synthesis of similar pyridine thione derivatives.[4][5]
Rationale: This two-step process first creates the core pyridinethione scaffold, which then undergoes S-alkylation with ethyl chloroacetate. The use of a base like triethylamine or potassium hydroxide is crucial to deprotonate the thiol group, forming a more nucleophilic thiolate anion that readily attacks the electrophilic carbon of ethyl chloroacetate.
Materials:
-
Substituted 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxamide (or similar pyridine-2(1H)-thione precursor)
-
Ethyl chloroacetate
-
Absolute Ethanol or Acetone
-
Triethylamine or Potassium Hydroxide
-
Standard laboratory glassware for reflux and stirring
-
Filtration apparatus
-
Recrystallization solvents (e.g., Ethanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the pyridine-2(1H)-thione derivative (10 mmol) and ethyl chloroacetate (10 mmol) in absolute ethanol (15 mL).
-
Base Addition (Method A): Add a few drops of triethylamine to the mixture. This acts as a base to facilitate the reaction.
-
Alternative Base Addition (Method B): Alternatively, dissolve the reactants in acetone (15 mL) and add potassium hydroxide (10 mmol).
-
Reaction:
-
For Method A, reflux the reaction mixture for 3-5 hours.
-
For Method B, stir the mixture at room temperature for 10 hours.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation:
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.
-
Crystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram 1: General Structure of this compound Derivatives
Caption: General chemical scaffold of the target compounds.
Part 2: In Vitro Antiproliferative Activity Assessment
The primary evaluation of potential anticancer agents involves assessing their ability to inhibit the growth of cancer cells in vitro. Colorimetric assays such as the MTT and Sulforhodamine B (SRB) assays are widely used for this purpose due to their reliability, sensitivity, and suitability for high-throughput screening.[6][7]
Protocol 2: MTT Cell Proliferation Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells, through the action of mitochondrial dehydrogenase enzymes, can reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA. Resuspend the cells in a complete medium and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete medium. After 24 hours, replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation with Compound: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Sulforhodamine B (SRB) Assay
Rationale: The SRB assay is a cell density-based assay. Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in the cell under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number. This assay is less prone to interference from metabolic artifacts compared to the MTT assay.[7]
Materials:
-
Same as MTT assay, excluding MTT solution and DMSO.
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid (1%)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly decant the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values as described for the MTT assay.
Diagram 2: Workflow for In Vitro Antiproliferative Screening
Caption: High-level workflow from compound treatment to data analysis.
Data Summary: Antiproliferative Activity
The following table summarizes the reported antiproliferative activity of representative pyridine derivatives against various human cancer cell lines.
| Compound ID | Modifications | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 5 | Spiro-pyridine | Caco-2 | 7.83 ± 0.50 | [9] |
| Derivative 7 | Spiro-pyridine | Caco-2 | 13.61 ± 1.20 | [9] |
| Derivative 8 | Spiro-pyridine | Caco-2 | 9.81 ± 0.80 | [9] |
| Doxorubicin | (Control) | Caco-2 | 12.49 ± 1.10 | [9] |
| trans-4k | Methyl group on Ar² | A549 | 11.7 | [10] |
| cis-4m | Nitrile derivative | MDA-MB-231 | (Promising) | [10] |
| Compound 28 | Pyridine derivative | MCF-7 | 3.42 | [3] |
| Compound 28 | Pyridine derivative | A549 | 5.97 | [3] |
Note: The specific structures for each derivative can be found in the cited literature.
Part 3: Elucidating the Mechanism of Action
Once a compound demonstrates significant antiproliferative activity, the next critical step is to investigate its mechanism of action. Key questions include whether the compound inhibits cell cycle progression or induces programmed cell death (apoptosis).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Rationale: Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase. By analyzing the fluorescence distribution of a cell population, one can determine if a compound causes cell cycle arrest at a specific phase.
Materials:
-
Cells treated with the test compound for 24-48 hours
-
PBS
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with an effective concentration (e.g., IC₅₀) of the test compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[12]
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]
-
Incubation: Incubate the cells on ice or at 4°C for at least 30 minutes. (Samples can be stored at 4°C for up to two weeks).[12]
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the cell pellet twice with 1 mL of PBS.[12]
-
Staining: Resuspend the cell pellet in 500 µL of staining buffer containing both RNase A and PI. The RNase A is crucial to degrade any RNA, ensuring that PI only stains DNA.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of untreated control cells.
Protocol 5: Apoptosis Detection by Western Blotting
Rationale: Apoptosis is a highly regulated process involving a cascade of cysteine proteases called caspases.[14] Western blotting can detect the activation of this cascade by monitoring the cleavage of key proteins. For instance, the cleavage of initiator caspases (like caspase-8 or -9) and executioner caspases (like caspase-3) into their smaller, active fragments is a hallmark of apoptosis. Another key event is the cleavage of PARP (poly(ADP-ribose) polymerase) by active caspase-3. Detecting these cleaved fragments provides strong evidence that the compound induces apoptosis.[14]
Materials:
-
Cells treated with the test compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound. After incubation, wash the cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the expression levels of the full-length and cleaved forms of the target proteins. Use a loading control like β-actin to confirm equal protein loading across all lanes. An increase in the cleaved forms of caspases and PARP in treated samples compared to the control indicates apoptosis induction.
Diagram 3: Apoptosis Induction Pathway Markers
Caption: Key protein cleavage events during apoptosis detectable by Western Blot.
References
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. National Institutes of Health (PMC). [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health (PubMed). [Link]
-
Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. MDPI. [Link]
-
RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSREM. [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
-
Synthesis of ethyl 2-(2-pyridylacetate) derivatives. Reagents and conditions. ResearchGate. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. [Link]
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI. [Link]
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. PubMed. [Link]
-
MTT assay (panel A), SRB assay (panel B), cell number (panel C) and... ResearchGate. [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. [Link]
-
Determination of Caspase Activation by Western Blot. PubMed. [Link]
-
Assaying cell cycle status using flow cytometry. National Institutes of Health (PMC). [Link]
-
Cell Cycle Analysis. University of Chicago. [Link]
-
pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Antimicrobial and antifungal screening of novel pyridinyl thioethers
Application Note & Protocol Guide
Topic: High-Throughput Screening and Validation of Novel Pyridinyl Thioethers for Antimicrobial and Antifungal Activity
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and pharmacology.
Introduction: The Rationale for Pyridinyl Thioethers in Antimicrobial Discovery
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1][2] Pyridinyl thioethers represent a promising, yet underexplored, class of compounds. The core structure combines two key pharmacophores: the pyridine ring , a privileged structure in medicinal chemistry known for its hydrogen bonding capacity and metabolic stability, and the flexible thioether linkage , which can allow for optimal positioning and interaction within biological targets.[3][4] The pyridine nucleus is a component of numerous natural products and approved drugs, valued for improving properties like water solubility.[3] This unique combination offers a rich chemical space for developing new agents effective against multidrug-resistant pathogens, including the critical 'ESKAPE' pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and high-priority fungal threats like Candida albicans and Candida auris.[1][5]
This guide provides a comprehensive, field-tested framework for the initial screening and validation of novel pyridinyl thioether libraries. The workflow is designed as a self-validating cascade, moving from broad primary screening to essential secondary assays that establish a preliminary therapeutic window. The causality behind each step is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence and make informed decisions on lead candidate progression.
Phase 1: Primary Screening Workflow for Bioactivity Assessment
The primary objective is to efficiently and quantitatively identify compounds that exhibit inhibitory activity against a panel of clinically relevant microorganisms. The cornerstone of this phase is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] We employ the broth microdilution method, as it is considered the gold standard by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for its reproducibility and quantitative nature.[6][7]
Caption: High-level workflow for screening and validating pyridinyl thioethers.
Protocol 1: Antimicrobial & Antifungal MIC Determination by Broth Microdilution
This protocol is harmonized with CLSI and EUCAST guidelines to ensure data integrity.[8]
Causality: The broth microdilution method provides a quantitative MIC value, which is far more informative than qualitative disk diffusion results for structure-activity relationship (SAR) studies.[9] Standardizing the inoculum density and using cation-adjusted Mueller-Hinton Broth (CAMHB) are critical variables controlled to ensure inter-assay reproducibility.[7]
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compounds: Prepare a 10 mg/mL stock solution of each pyridinyl thioether in 100% Dimethyl Sulfoxide (DMSO).
-
Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria. For fungi like Candida spp., use RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate test medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[7]
-
-
Assay Plate Preparation (96-well format):
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound (at 2x the highest desired concentration) to the wells in Column 1. This creates a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing well, and repeating this process across to Column 10. Discard 100 µL from Column 10.
-
Column 11 serves as the growth control (no compound).
-
Column 12 serves as the sterility control (no compound, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells in Columns 1 through 11. The final volume in these wells will be 200 µL, and the final CFU/mL will be 5 x 10⁵.
-
Seal the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[7]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.
-
Data Presentation: MIC Values
Results should be tabulated for clear comparison across different microbial strains.
Table 1: Example MIC Data for Novel Pyridinyl Thioethers (µg/mL)
| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) | Ciprofloxacin (Control) | Fluconazole (Control) |
|---|---|---|---|---|---|---|
| PYR-TH-001 | 4 | 16 | >64 | 8 | 0.5 | - |
| PYR-TH-002 | 8 | 32 | >64 | 16 | 0.5 | - |
| PYR-TH-003 | >64 | >64 | >64 | >64 | 0.5 | - |
| PYR-TH-004 | 2 | 8 | 32 | 4 | 0.5 | - |
| Control | - | - | - | - | - | 1 |
Phase 2: Secondary Screening for Selectivity and Safety
A potent antimicrobial compound is only viable if it is non-toxic to the host. This phase is a critical, self-validating checkpoint to eliminate compounds that exhibit broad cytotoxicity. We assess the effect of "hit" compounds from Phase 1 on a representative mammalian cell line (e.g., HEK293 human embryonic kidney cells or Vero kidney epithelial cells) to determine the 50% cytotoxic concentration (IC50).
Causality: The XTT assay is chosen over the older MTT assay because its formazan product is water-soluble, eliminating the DMSO solubilization step.[10][11] This simplifies the protocol, reduces handling errors, and improves throughput.[11][12] The ultimate goal is to calculate the Selectivity Index (SI) , a crucial metric in drug discovery that quantifies the therapeutic window of a compound.[11]
Protocol 2: Cytotoxicity Assessment by XTT Assay
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified, 5% CO₂ atmosphere.
-
Seed a 96-well plate with 1 x 10⁴ cells per well in 100 µL of media and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2-fold serial dilutions of the pyridinyl thioether "hit" compounds in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a "cells only" control (vehicle, e.g., 0.5% DMSO) and a "media only" blank.
-
Incubate the plate for 24-48 hours.
-
-
XTT Reagent Addition and Reading:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan product.[10]
-
Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all other readings.
-
Calculate the percentage of viability for each compound concentration relative to the vehicle control wells.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability) by plotting a dose-response curve in appropriate software (e.g., GraphPad Prism).
-
Data Interpretation: Integrating Potency and Toxicity
The final step is to combine the data from Phase 1 and Phase 2 to calculate the Selectivity Index (SI). This metric provides a clear, quantitative measure of a compound's therapeutic potential.
SI = IC50 (Mammalian Cells) / MIC (Microbial Cells)
A higher SI value is desirable, as it indicates greater selectivity for the microbial target over host cells. Generally, an SI ≥ 10 is considered a promising starting point for a hit compound to be advanced to a lead series.
Caption: The Selectivity Index integrates potency and toxicity data.
Data Presentation: IC50 and Selectivity Index
Table 2: Example Cytotoxicity and Selectivity Index Data for Hit Compounds
| Compound ID | MIC vs S. aureus (µg/mL) | IC50 vs HEK293 (µg/mL) | Selectivity Index (SI) | Priority |
|---|---|---|---|---|
| PYR-TH-001 | 4 | 100 | 25 | High |
| PYR-TH-004 | 2 | 10 | 5 | Low |
From this example, PYR-TH-001 would be prioritized for further development due to its high selectivity index, indicating it is 25 times more toxic to the bacteria than to the mammalian cells. In contrast, PYR-TH-004 , despite having a better MIC, is deprioritized due to its low selectivity and higher host cell toxicity.
References
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Application Notes and Protocols: Evaluating Ethyl 2-(pyridin-2-ylthio)acetate as a Novel Antiviral Agent Against HIV-1
Document ID: AN-HIV1-EPTA-20260122
Abstract: The persistent challenge of HIV-1 drug resistance necessitates the exploration of novel chemical scaffolds. This document provides a comprehensive guide for researchers on the synthesis, characterization, and systematic evaluation of Ethyl 2-(pyridin-2-ylthio)acetate (EPTA) as a potential anti-HIV-1 agent. Drawing upon the established antiviral activities of related pyridine and thioester-containing compounds, we outline a logical, field-proven workflow. This guide details protocols for enzymatic and cell-based assays targeting critical stages of the HIV-1 replication cycle and establishes a framework for interpreting the resulting data.
Introduction: The Rationale for Investigating this compound
The Human Immunodeficiency Virus Type 1 (HIV-1) remains a formidable global health challenge. The virus's high mutation rate enables the rapid development of resistance to existing antiretroviral therapies, creating a continuous demand for new inhibitors with novel mechanisms of action. The pyridine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent bioactivity. Specifically, various pyridine-containing molecules have been identified as inhibitors of key HIV-1 enzymes like reverse transcriptase (RT) and integrase.[1][2][3][4] Furthermore, thioester compounds have been investigated as inhibitors of the HIV-1 nucleocapsid protein (NCp7), a critical player in viral replication, by targeting its zinc finger domains.[5]
This compound (EPTA) merges these two key pharmacophores: a pyridine ring and a thioester-linked acetate group. This unique combination presents a compelling, yet unexplored, candidate for anti-HIV-1 drug discovery. This document provides the scientific framework to investigate this hypothesis, guiding researchers from initial synthesis to comprehensive biological evaluation.
Section 1: Synthesis and Characterization of EPTA
The synthesis of EPTA can be achieved through a standard nucleophilic substitution reaction. The following protocol is based on established methods for similar thioether linkages.[6][7]
Protocol 1: Synthesis of this compound
Materials:
-
2-Mercaptopyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-mercaptopyridine (1.0 eq) and anhydrous acetone (100 mL).
-
Base Addition: Add potassium carbonate (1.5 eq) to the suspension. The mixture will turn into a yellow slurry.
-
Nucleophilic Substitution: Slowly add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Progression: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-mercaptopyridine) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification:
-
Dissolve the crude oil in dichloromethane (DCM).
-
Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a clear or pale yellow oil.
-
-
Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: Potential Mechanisms of Action and Key Viral Targets
The chemical structure of EPTA suggests several plausible mechanisms for HIV-1 inhibition. The pyridine moiety is a known component of non-nucleoside reverse transcriptase inhibitors (NNRTIs), while the thioester group could potentially interact with viral nucleocapsid proteins.[2][5] Therefore, the primary targets for investigation should be the key enzymes essential for viral replication.
// Edges "HIV_Virion" -> "Entry" [label="gp120/CD4"]; "Entry" -> "Uncoating"; "Uncoating" -> "Reverse_Transcription" [label="Target: RT"]; "Reverse_Transcription" -> "Integration" [label="Target: Integrase"]; "Integration" -> "Transcription"; "Transcription" -> "Translation"; "Translation" -> "Assembly" [label="Target: NCp7\n(Thioester Moiety)"]; "Assembly" -> "Budding"; "Budding" -> "New_Virion";
// Annotations {rank=same; "Reverse_Transcription"; "Integration"; "Assembly"} "Reverse_Transcription" [xlabel="Potential Target for\nPyridine Moiety"]; "Integration" [xlabel="Potential Target for\nPyridine Moiety"]; "Assembly" [xlabel="Potential Target for\nThioester Moiety"]; } dot Caption: Potential HIV-1 lifecycle targets for EPTA.
Section 3: Experimental Protocols - Enzymatic Assays
Direct evaluation of EPTA's inhibitory activity against isolated viral enzymes is the first critical step. Commercially available kits provide robust and high-throughput methods for these assays.[8][9][10][11]
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits.[10][12]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of EPTA against HIV-1 RT.
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (e.g., from XpressBio, Abnova, or Sigma-Aldrich) containing:
-
Recombinant HIV-1 RT
-
Reaction Buffer
-
Template-primer (e.g., poly(A) x oligo(dT)₁₅)
-
Labeled nucleotides (e.g., BrdUTP)
-
Detection antibodies (e.g., anti-BrdU-HRP)
-
Substrate (e.g., TMB) and Stop Solution
-
-
EPTA, dissolved in DMSO to create a 10 mM stock solution
-
Positive control inhibitor (e.g., Efavirenz or Nevirapine)
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution series of EPTA in the reaction buffer (e.g., from 100 µM to 0.01 µM). Also prepare dilutions of the positive control and a DMSO-only vehicle control.
-
Reaction Mixture: In each well of the microplate, combine the reaction buffer, template-primer, and labeled nucleotides according to the kit manufacturer's instructions.
-
Inhibitor Addition: Add 10 µL of each EPTA dilution, positive control, or vehicle control to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding the diluted recombinant HIV-1 RT to each well. Mix gently.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the plate multiple times to remove unincorporated nucleotides.
-
Add the HRP-conjugated detection antibody and incubate as per the kit's protocol.
-
Wash the plate again to remove unbound antibody.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: HIV-1 Integrase (IN) Strand Transfer Inhibition Assay
This protocol is based on commercially available ELISA-based kits.[9][11][13]
Objective: To determine the IC₅₀ of EPTA against the strand transfer activity of HIV-1 Integrase.
Materials:
-
HIV-1 Integrase Assay Kit (e.g., from XpressBio or Abnova) containing:
-
Streptavidin-coated plate pre-coated with donor substrate (DS) DNA
-
Recombinant HIV-1 Integrase
-
Target substrate (TS) DNA with a specific modification (e.g., DIG-labeled)
-
Reaction and Wash Buffers
-
HRP-labeled anti-modification antibody (e.g., anti-DIG-HRP)
-
Substrate (TMB) and Stop Solution
-
-
EPTA, dissolved in DMSO
-
Positive control inhibitor (e.g., Raltegravir or Dolutegravir)
Procedure:
-
Plate Preparation: The kit's streptavidin-coated plate is incubated with a biotin-labeled donor substrate (DS) DNA.
-
Compound Preparation: Prepare serial dilutions of EPTA, positive control, and a vehicle control in the reaction buffer.
-
Integrase and Inhibitor Incubation: Add the diluted recombinant HIV-1 IN to the wells, followed by the addition of the compound dilutions. Incubate for 30 minutes at 37°C to allow binding.[9]
-
Strand Transfer Reaction: Add the modified target substrate (TS) DNA to each well to initiate the strand transfer reaction. Incubate for another 30-60 minutes at 37°C.[9]
-
Detection:
-
Wash the plate thoroughly to remove un-integrated DNA.
-
Add the HRP-conjugated antibody that recognizes the modification on the integrated TS DNA. Incubate for 30 minutes at 37°C.[9]
-
Wash the plate again.
-
Add TMB substrate and stop the reaction.
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm. Calculate the IC₅₀ value as described in Protocol 2.
Section 4: Experimental Protocols - Cell-Based Assays
Cell-based assays are crucial for confirming the antiviral activity in a biological context and for assessing cytotoxicity.[14][15]
Protocol 4: Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)
Objective: To determine the 50% effective concentration (EC₅₀) of EPTA in inhibiting HIV-1 replication in a susceptible cell line.
Materials:
-
MT-4 or similar CD4+ T-cell line
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EPTA and a positive control (e.g., Zidovudine or Efavirenz)
-
96-well cell culture plate
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[13]
-
Compound Addition: Add serial dilutions of EPTA, positive control, and vehicle control to the cells.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection (MOI) of 0.01).
-
Incubation: Incubate the infected cells for 4-5 days at 37°C in a 5% CO₂ incubator.[14]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[13]
-
Analysis: Calculate the percent inhibition of p24 production for each compound concentration relative to the vehicle control. Determine the EC₅₀ value using non-linear regression.
Protocol 5: Cytotoxicity Assay (MTT or CellTiter-Glo®)
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of EPTA.
Materials:
-
MT-4 cells
-
Complete cell culture medium
-
EPTA
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plate
Procedure:
-
Cell Seeding and Compound Addition: Seed MT-4 cells and add serial dilutions of EPTA as described in Protocol 4 (steps 1 and 2), but do not add any virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization buffer and read absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent to the wells, mix, and read the luminescence.
-
-
Analysis: Calculate the percent cell viability relative to the vehicle control. Determine the CC₅₀ value, which is the concentration that reduces cell viability by 50%.
Section 5: Data Presentation and Interpretation
The results from the enzymatic and cell-based assays should be summarized to facilitate comparison and interpretation. The Selectivity Index (SI) is a critical parameter, calculated as CC₅₀ / EC₅₀, which indicates the therapeutic window of the compound. A higher SI value is desirable.
Table 1: Example Summary of EPTA Antiviral Activity and Cytotoxicity
| Compound | RT IC₅₀ (µM) | IN IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| EPTA | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Efavirenz (Control) | 0.003 | >100 | 0.002 | >50 | >25,000 |
| Raltegravir (Control) | >100 | 0.007 | 0.005 | >50 | >10,000 |
Section 6: Overall Experimental Workflow
The entire process, from synthesis to data analysis, follows a logical progression designed to comprehensively evaluate the potential of a novel compound.
// Connections "Purity" -> "Enzyme_Assays" [lhead=cluster_screening, style=dashed]; "Cell_Assay" -> "EC50_CC50" [style=dashed]; "Cyto_Assay" -> "EC50_CC50" [style=dashed]; "Enzyme_Assays" -> "IC50" [style=dashed]; } dot Caption: Workflow for evaluating EPTA as an anti-HIV-1 agent.
Conclusion
This document provides a detailed roadmap for the systematic evaluation of this compound as a potential novel anti-HIV-1 agent. By following these protocols, researchers can efficiently synthesize the target compound, assess its activity against key viral enzymes, confirm its efficacy in a cell-based model, and determine its therapeutic window. The structured approach outlined herein ensures that the data generated is robust, reproducible, and provides a clear basis for further preclinical development if promising activity is identified.
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For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the one-pot synthesis of 4-pyrimidone-2-thioethers, valuable precursors for densely functionalized pyrimidines frequently found in bioactive molecules.[1][2][3][4] A robust and scalable one-pot, two-stage methodology is presented, utilizing the sequential base- and acid-mediated condensation of readily available S-alkylisothioureas and β-ketoesters.[1][2][3] This approach offers significant advantages over traditional multi-step syntheses, including improved efficiency, milder reaction conditions, and broad functional group tolerance.[1][2][3] Detailed experimental protocols, mechanistic insights, and data are provided to enable researchers to successfully implement this methodology.
Introduction: The Significance of 4-Pyrimidone-2-Thioethers
The pyrimidine ring is a fundamental scaffold in a vast array of naturally occurring and synthetic molecules with significant biological activity.[1][2][3] In the realm of drug discovery and development, 2,4-disubstituted pyrimidines are core components of numerous approved and investigational drugs. Notable examples include the HIV non-nucleoside reverse transcriptase inhibitor Rilpivirine and the potent and selective KRASG12C inhibitor adagrasib, used in the treatment of non-small cell lung cancer.[1][2]
4-Pyrimidone-2-thioethers serve as versatile building blocks in the synthesis of these complex molecules.[1][2][3][4] The thioether at the 2-position allows for regioselective functionalization, acting as a linker or a latent sulfone for nucleophilic aromatic substitution (SNAr). Meanwhile, the 4-position can be further modified, providing a strategic handle for introducing diverse chemical moieties.[1][2]
Traditional synthetic routes to 4-pyrimidone-2-thioethers often involve a two-step process of condensing a β-ketoester with thiourea, followed by alkylation.[4] While effective, this method can be prone to overalkylation, leading to impurities.[4] Direct condensation of S-alkylisothiourea with a β-ketoester is an alternative, but often requires harsh reaction conditions that can lead to degradation of the starting materials.[4] The one-pot methodology detailed herein circumvents these issues, offering a more streamlined and efficient synthesis.[1][2][3][4]
Core Methodology: A One-Pot, Two-Stage Approach
The featured one-pot synthesis of 4-pyrimidone-2-thioethers proceeds through a sequential base- and acid-mediated condensation of an S-alkylisothiourea and a β-ketoester. This method is notable for its mild conditions and has been successfully applied to the large-scale synthesis of a key intermediate for adagrasib.[1][2]
Reaction Scheme
Figure 1: General workflow for the one-pot synthesis.
Mechanistic Insights
A plausible reaction mechanism involves two key stages:[2]
-
Stage 1 (Base-mediated): The reaction is initiated by the base-mediated condensation of the S-alkylisothiourea with the β-ketoester to form an initial adduct. This intermediate then readily cyclizes to form a cyclic aldol intermediate.
-
Stage 2 (Acid-mediated): The addition of acid facilitates the dehydration and aromatization of the cyclic aldol intermediate, leading to the formation of the final 4-pyrimidone-2-thioether product. The use of acid in this step is crucial for avoiding the formation of gummy byproducts that can occur with base-mediated dehydration.[1]
Figure 2: Proposed mechanistic pathway.
Experimental Protocols
The following protocols are based on a reported successful synthesis and can be adapted for various substrates.[1][2]
Materials and Reagents
-
S-alkylisothiouronium salt (e.g., S-methylisothiourea sulfate, S-benzylisothiouronium chloride)
-
β-ketoester (e.g., ethyl acetoacetate, 2-acetylbutyrolactone)
-
Base: Diisopropylethylamine (DIPEA)
-
Acid: Trifluoromethanesulfonic acid (TfOH)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
General Protocol for the One-Pot Synthesis
-
To a solution of the S-alkylisothiouronium salt (1.1 equivalents) and the β-ketoester (1.0 equivalent) in 2-MeTHF (0.33 M with respect to the β-ketoester) at 0 °C, add DIPEA (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 18 hours.
-
Add TfOH (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C over 30 minutes and continue stirring for 3-5 hours.[1][2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, perform an appropriate work-up and purification (e.g., extraction, crystallization, or column chromatography).
Example: Gram-Scale Synthesis of a Key Adagrasib Intermediate
This protocol demonstrates the scalability of the one-pot synthesis.[2]
-
Charge a reactor with the appropriate S-alkylisothiourea and β-ketoester starting materials.
-
Follow the general protocol for the base- and acid-mediated condensation.
-
The successful gram-scale synthesis of the adagrasib intermediate was achieved with high yield and purity.[2]
Data and Substrate Scope
The one-pot synthesis methodology has been shown to be compatible with a broad range of functional groups on both the S-alkylisothiourea and the β-ketoester.[1][2]
| S-Alkyl Group | β-Ketoester | Yield (%) |
| Methyl | Ethyl acetoacetate | Good to Excellent |
| Ethyl | Ethyl benzoylacetate | Good to Excellent |
| Benzyl | 2-Acetylbutyrolactone | Good to Excellent |
| Cyclohexyl | Various | Good to Excellent |
Table 1: Representative examples of substrate scope and yields. (Yields are generalized based on reported outcomes).[1][2]
Troubleshooting and Key Considerations
-
Choice of Base and Acid: While DIPEA and TfOH have been shown to be effective, other non-nucleophilic bases and strong acids may also be suitable. Optimization may be required for different substrates. The use of TfOH was noted to prevent the formation of gummy material during work-up.[1]
-
Reaction Temperature and Time: The initial low-temperature stirring allows for the controlled formation of the cyclized intermediate. The subsequent heating in the presence of acid drives the reaction to completion. Reaction times may vary depending on the reactivity of the substrates.
-
Solvent Selection: 2-MeTHF is a suitable solvent for this reaction.[1][2] Other aprotic solvents may also be effective.
-
Work-up: The work-up procedure should be optimized to ensure efficient removal of reagents and byproducts.
Alternative Methodologies: The Biginelli Reaction
While the one-pot condensation of S-alkylisothioureas and β-ketoesters is a highly effective method, it is worth noting the classical Biginelli reaction as an alternative approach for the synthesis of related dihydropyrimidinones and their thio-analogs.[5][6][7][8] The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea, typically under acidic conditions.[7][8] This reaction provides access to a wide range of substituted pyrimidine derivatives.[5][6]
Conclusion
The one-pot, two-stage synthesis of 4-pyrimidone-2-thioethers from S-alkylisothioureas and β-ketoesters represents a significant advancement in the preparation of these valuable synthetic intermediates.[1][2][3] The mild reaction conditions, broad substrate scope, and scalability make this methodology highly attractive for applications in medicinal chemistry and drug development. By providing a detailed understanding of the protocol and the underlying chemical principles, this guide aims to facilitate the adoption of this efficient synthetic strategy.
References
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- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
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- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC.
- The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv
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Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Pyridinyl Thioethers as Versatile Precursors for Novel Pesticide Discovery
Introduction: The Imperative for New Agrochemical Scaffolds
The continuous evolution of resistance in pest populations and the increasing demand for environmentally benign agricultural solutions necessitate the discovery of novel pesticide agents.[1][2] The development of new chemical entities with unique modes of action is a cornerstone of modern crop protection strategy.[2] Within the vast landscape of heterocyclic chemistry, pyridine-containing compounds have consistently demonstrated a broad spectrum of biological activities, forming the backbone of numerous successful pharmaceuticals and agrochemicals.[3][4] Similarly, the thioether linkage and its oxidized derivatives (sulfoxides and sulfones) are critical pharmacophores that can modulate a molecule's physicochemical properties and biological efficacy.[3]
This guide focuses on the strategic use of pyridinyl thioethers as highly adaptable precursors for generating libraries of potential pesticide agents. Thioethers serve not only as bioactive entities in their own right but also as pivotal chemical handles for diversification.[3] Their controlled oxidation to sulfoxides and sulfones provides a straightforward method to fine-tune polarity, metabolic stability, and target-binding interactions, often leading to enhanced pesticidal activity.[3]
Herein, we provide a detailed framework for researchers, chemists, and drug development professionals, outlining the rationale, synthetic protocols, and biological evaluation strategies for leveraging pyridinyl thioethers in the quest for next-generation pesticides.
Rationale and Strategic Workflow
The core strategy is based on a modular approach: synthesizing a core pyridinyl thioether scaffold which is then systematically modified to explore the structure-activity relationship (SAR). The sulfur atom is a key point of diversification; its oxidation state is a critical determinant of biological activity in many known insecticides, such as fipronil and flubendiamide.[3]
Key Pillars of the Approach:
-
Expertise - Causality Behind Choices: The choice of a pyridinyl thioether core is deliberate. The pyridine ring offers a well-established anchor for interacting with biological targets, while the thioether provides a reactive center for optimization. Oxidation to sulfoxide or sulfone can increase the molecule's hydrogen bonding capacity and polarity, potentially improving its interaction with insect receptors or altering its systemic properties within a plant.
-
Trustworthiness - Self-Validating Protocols: Each protocol is designed to be robust and includes clear checkpoints for characterization. Successful synthesis and purification of the starting thioether, followed by clean conversion to its oxidized derivatives, validates the chemical pathway and ensures the integrity of the compounds proceeding to biological screening.
-
Authoritative Grounding - Workflow Logic: The workflow progresses from precursor synthesis to derivatization and finally to biological evaluation, a proven pipeline in agrochemical discovery.[5]
Figure 1: A logical workflow for the development of pesticides from pyridinyl thioether precursors.
Synthesis and Derivatization Protocols
Two primary synthetic strategies are effective for creating the pyridinyl thioether skeleton: the nucleophilic substitution of a pyridine halide with a mercaptan, or the reaction of a pyridine thiol with an appropriate electrophile.[3] The following protocols detail a representative example of the first approach and its subsequent oxidation.
Protocol 1: Synthesis of 2-(Arylthio)pyridine Precursor
This protocol describes a general method for the nucleophilic aromatic substitution of 2-chloropyridine with an aryl thiol.
Objective: To synthesize a model pyridinyl thioether via a base-promoted nucleophilic substitution.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloropyridine | ≥99% | Sigma-Aldrich | Handle in a fume hood. |
| 4-Methoxythiophenol | ≥98% | Sigma-Aldrich | - |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Base catalyst. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying agent. |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-Dimethylformamide (DMF, 40 mL).
-
Addition of Reagents: Add 4-methoxythiophenol (1.40 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol, 1.5 eq). Stir the suspension for 10 minutes at room temperature.
-
Initiation: Add 2-chloropyridine (1.13 g, 10 mmol, 1.0 eq) to the suspension.
-
Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the thiophenol, generating the thiophenolate nucleophile in situ. DMF is an excellent polar aprotic solvent for SₙAr reactions as it effectively solvates cations, leaving the nucleophile highly reactive.
-
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase until the starting material (2-chloropyridine) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Causality Note: Quenching with water removes the DMF and inorganic salts. The organic product is then partitioned into the ethyl acetate layer.
-
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 2-((4-methoxyphenyl)thio)pyridine.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[6]
Figure 2: Workflow for the synthesis of a pyridinyl thioether precursor.
Protocol 2: Controlled Oxidation to Pyridinyl Sulfoxide
This protocol details the selective oxidation of the thioether to a sulfoxide, a common strategy for enhancing biological activity.
Objective: To synthesize a pyridinyl sulfoxide derivative while minimizing over-oxidation to the sulfone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-((4-methoxyphenyl)thio)pyridine | Synthesized | - | From Protocol 1. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ~77% | Sigma-Aldrich | Potent oxidant, handle with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab-prepared | For quenching acidic byproducts. |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% solution | Lab-prepared | For quenching excess peroxide. |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the pyridinyl thioether (2.17 g, 10 mmol) in dichloromethane (DCM, 50 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: In a separate beaker, dissolve m-CPBA (~2.4 g, ~10.5 mmol, 1.05 eq) in DCM (20 mL). Add this solution dropwise to the stirred thioether solution over 30 minutes.
-
Causality Note: Using a slight excess (1.05 eq) of m-CPBA at low temperature (0 °C) favors the formation of the sulfoxide. A large excess or higher temperature would promote over-oxidation to the sulfone.
-
-
Reaction: Stir the reaction at 0 °C for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC. The sulfoxide product should have a lower Rf value than the starting thioether.
-
Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate solution (20 mL) to destroy excess m-CPBA, followed by saturated sodium bicarbonate solution (20 mL) to neutralize the meta-chlorobenzoic acid byproduct.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the pure sulfoxide.
Application Notes: Biological Evaluation
After synthesis and purification, the compounds must be evaluated for pesticidal activity. The following is a general protocol for a primary screening against a common agricultural pest.
Protocol 3: Insecticidal Bioassay Using the Leaf-Dip Method
This protocol is adapted for screening compounds against sap-sucking insects like aphids.[7][8]
Objective: To determine the concentration-mortality response (LC₅₀) of synthesized compounds against the cotton aphid (Aphis gossypii).
Materials and Equipment:
-
Synthesized compounds (thioether, sulfoxide, etc.)
-
Acetone (for stock solution)
-
Triton X-100 (surfactant)
-
Distilled water
-
Cotton plants or cabbage leaf discs
-
Adult apterous (wingless) Aphis gossypii
-
Petri dishes, filter paper, fine camel-hair brush
-
Positive Control: A commercial aphicide (e.g., Acetamiprid)
-
Negative Control: Solvent blank (Acetone + Triton X-100 in water)
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare a 1000 mg/L stock solution of each test compound in acetone. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L) in distilled water containing 0.1% (v/v) Triton X-100. Prepare the positive and negative controls similarly.
-
Treatment: Select fresh, untreated cotton leaves. Dip each leaf into a test solution for 10-15 seconds with gentle agitation to ensure complete coverage.
-
Drying: Place the treated leaves on a paper towel and allow them to air dry completely in a fume hood.
-
Infestation: Place a piece of moist filter paper in the bottom of a petri dish and place the dried leaf disc on top. Using a fine brush, carefully transfer 20-30 adult aphids onto the leaf surface.
-
Incubation: Seal the petri dishes with perforated lids to allow for air exchange and incubate them at 25 ± 1 °C with a 16:8 hour (Light:Dark) photoperiod.
-
Data Collection: Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded gently with the brush are considered dead.
-
Data Analysis: Correct the observed mortality using Abbott's formula if mortality in the negative control is between 5-20%. Calculate the LC₅₀ (concentration causing 50% mortality) and its 95% confidence intervals using Probit analysis software.
Hypothetical Efficacy Data:
The following table illustrates potential results from a bioassay, demonstrating the impact of sulfur oxidation on insecticidal activity.
| Compound ID | Chemical Moiety | Target Pest | LC₅₀ (mg/L) at 48h |
| PT-1 | Thioether | A. gossypii | 85.2 |
| PT-SO | Sulfoxide | A. gossypii | 15.8 |
| PT-SO₂ | Sulfone | A. gossypii | 22.4 |
| Standard | Acetamiprid | A. gossypii | 5.1 |
Structure-Activity Relationship (SAR) Insights:
From the hypothetical data, a clear SAR can be deduced. The parent thioether PT-1 shows modest activity. Oxidation to the sulfoxide PT-SO leads to a significant (>5-fold) increase in potency, bringing its efficacy closer to that of the commercial standard.[8] This suggests that the increased polarity and potential for hydrogen bonding of the sulfoxide group may be crucial for target site interaction.[3] Further oxidation to the sulfone PT-SO₂ results in a slight decrease in activity compared to the sulfoxide, indicating that an optimal electronic and steric profile is achieved with the sulfoxide moiety for this particular scaffold. This type of data is critical for guiding the next round of synthesis and optimization.[6][9]
Conclusion
Pyridinyl thioethers represent a highly valuable and strategically versatile class of precursors for the discovery of novel pesticide agents. The synthetic accessibility of the core scaffold, combined with the straightforward modulation of the sulfur oxidation state, provides a powerful platform for systematic optimization and SAR exploration. The protocols and application notes detailed in this guide offer a comprehensive and scientifically grounded workflow for researchers to synthesize, derivatize, and evaluate these promising compounds, ultimately contributing to the development of the next generation of effective and sustainable crop protection solutions.
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Fu, C., Pei, J., Ning, Y., Liu, M., & Li, P. (2014). Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. Pest Management Science, 70(8), 1207-14. [Link]
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Kim, Y., Tanyeri, M., & van der Vlies, A. J. (2011). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry, 22(5), 846-854. [Link]
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Li, Y., Bi, L., & Liu, Y. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. [Link]
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Elliott, M. (1970). The relationship between the structure and the activity of pyrethroids. Bulletin of the World Health Organization, 44(1-3), 315–324. [Link]
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Bakhite, E. A., Abd-Ella, A. A., & El-Sayed, M. E. A. (2019). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 67(43), 11859-11867. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
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Bakhite, E. A., et al. (2016). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. [Link]
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Wang, Z., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(15), 4983. [Link]
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Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry. [Link]
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FAO. Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO Knowledge Repository. [Link]
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Lan, Y., et al. (2021). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. ACS Omega. [Link]
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El-Sayed, R., & Al-Majid, A. M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]
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Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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Casida, J. E. (2018). Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism. PMC - NIH. [Link]
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Chen, Z. (2014). Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. eScholarship.org. [Link]
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Jeschke, P. (2019). Development of novel pesticides in the 21st century. PMC - NIH. [Link]
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Sanyal, U., & Dutta, A. (2025). Thionyl Chloride-Pyridine-Mediated Rearrangement of Tertiary Alcohols. ResearchGate. [Link]
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Rakshit, A., et al. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. [Link]
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Li, Y., et al. (2023). Efficacy of Insecticide Application Against Aphis gossypii and Its Influence on the Predatory Capacity of Hippodamia variegata. MDPI. [Link]
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Application Notes and Protocols for the Design, Synthesis, and Biological Evaluation of Thioether-Containing Acetamides
Introduction: The Strategic Integration of Thioether and Acetamide Moieties in Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The thioether and acetamide functionalities represent two such scaffolds, which are integral components of numerous biologically active molecules. Thioether linkages (R-S-R') are prized for their unique combination of flexibility, metabolic susceptibility (oxidation to sulfoxides and sulfones), and ability to engage in non-covalent interactions, making them versatile linkers and pharmacophoric elements.[1] The synthesis of carbon-sulfur bonds is a frequent operation in the pharmaceutical industry, accounting for 5-10% of all carbon-heteroatom bond formations.[1]
Concurrently, the acetamide group (-NHC(O)CH₃) is a ubiquitous feature in pharmaceuticals, valued for its capacity to act as both a hydrogen bond donor and acceptor, thereby facilitating strong and specific interactions with biological targets. Its presence often enhances aqueous solubility and metabolic stability. The conjugation of these two motifs into a single molecular entity—the thioether-containing acetamide—creates a powerful platform for developing novel therapeutic agents across a spectrum of diseases, including infectious diseases and cancer.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the exploration of this chemical space. We will delve into the core principles of designing these molecules, provide robust and detailed protocols for their synthesis, and outline standardized methodologies for their biological evaluation. The causality behind experimental choices is emphasized throughout, ensuring a deep, practical understanding of the underlying science.
Part 1: Rational Design and Mechanistic Considerations
The design of a new series of bioactive compounds begins with a clear hypothesis linking chemical structure to biological function. For thioether-containing acetamides, this involves considering the distinct roles each component of the molecule will play in target engagement and overall pharmacokinetic properties.
The Thioether as a Modulatable Linker and Pharmacophore
The thioether bond is more than a simple spacer. Its length and the rotational freedom around the C-S bonds influence the conformational presentation of the terminal functionalities. Furthermore, the sulfur atom itself, with its lone pairs of electrons, can act as a hydrogen bond acceptor or participate in metal coordination within an enzyme's active site.[4] A critical design consideration is the thioether's potential for metabolic oxidation to the corresponding sulfoxide or sulfone, which can dramatically alter a compound's polarity, solubility, and biological activity.[1][5] In some contexts, this is a desired bioactivation step, while in others, it represents a metabolic liability to be engineered out.
The Acetamide Core and Structure-Activity Relationships (SAR)
The acetamide moiety typically serves as an anchor, forming key hydrogen bonds with the target protein. Structure-Activity Relationship (SAR) studies are crucial for optimizing this interaction. For instance, in a series of thioacetamide-triazoles developed as antibacterial agents against E. coli, substitutions on the aryl ring connected to the acetamide were generally well-tolerated, whereas modifications to the central acetamide linker itself had more nuanced effects.[2][3] Introducing a methyl branch to the acetamide linker significantly decreased activity, while extending it to a propionamide retained it, highlighting the precise spatial requirements of the binding pocket.[3]
The following diagram illustrates a generalized design strategy for building a library of thioether-containing acetamides for SAR exploration.
Caption: General design strategy for SAR studies of thioether-containing acetamides.
Part 2: Synthesis Protocols and Experimental Workflow
A common and reliable method for synthesizing thioether-containing acetamides is a convergent two-step process. This approach involves the initial formation of an amine-terminated thioether, followed by acylation to install the acetamide group. This strategy allows for maximal diversification at a late stage.
General Synthetic Workflow
The overall workflow involves nucleophilic substitution to form the thioether, followed by a standard amidation reaction.
Caption: Convergent synthetic workflow for thioether-containing acetamides.
Detailed Protocol: Synthesis of N-(2-((4-chlorophenyl)thio)ethyl)acetamide
This protocol provides a representative example for the synthesis of a simple thioether-containing acetamide.
Materials & Equipment:
-
4-chlorothiophenol
-
2-bromoethylamine hydrobromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.
Protocol:
Step 1: Synthesis of 2-((4-chlorophenyl)thio)ethan-1-amine
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-chlorothiophenol (1.45 g, 10 mmol) and anhydrous DMF (30 mL). Stir the solution at room temperature.
-
Causality: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation of the base while leaving the nucleophile (thiolate) highly reactive.
-
-
Base Addition: Add potassium carbonate (3.45 g, 25 mmol, 2.5 equiv.) to the solution in one portion. Stir the resulting suspension for 20 minutes at room temperature.
-
Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion. Using a slight excess ensures complete deprotonation.
-
-
Electrophile Addition: Add 2-bromoethylamine hydrobromide (2.05 g, 10 mmol) to the reaction mixture.
-
Causality: This is the electrophile that will be attacked by the thiolate. The hydrobromide salt is often more stable and easier to handle than the free base. The K₂CO₃ will also neutralize the HBr salt.
-
-
Reaction Monitoring: Heat the reaction to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the consumption of the starting thiophenol.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine-thioether intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for the next step.
Step 2: Synthesis of N-(2-((4-chlorophenyl)thio)ethyl)acetamide
-
Reaction Setup: Dissolve the crude amine-thioether from Step 1 (approx. 10 mmol) in 40 mL of DCM in a 100 mL round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.).
-
Causality: TEA acts as a base to neutralize the HCl generated during the acylation reaction, preventing the protonation and deactivation of the starting amine.
-
-
Acylation: Add acetyl chloride (0.78 mL, 11 mmol, 1.1 equiv.) dropwise to the cooled solution.
-
Causality: Acetyl chloride is a highly reactive acylating agent. Dropwise addition at 0°C helps to control the exothermic reaction.
-
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor for the formation of the product by TLC.
-
Work-up: Quench the reaction by adding 30 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Final Purification: Purify the resulting solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography to yield the pure target compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Biological Evaluation Protocols
After synthesis and purification, the new compounds must be assessed for biological activity and potential toxicity. The following protocols describe a standard primary screening cascade.
Biological Evaluation Workflow
Caption: Workflow for primary biological evaluation of synthesized compounds.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
-
Preparation: Prepare stock solutions of test compounds (e.g., 10 mg/mL in DMSO). Prepare a standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922) to a concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound. For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the compound (at a starting concentration of 128 µg/mL) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.
-
Inoculation: Add 10 µL of the bacterial inoculum to wells 1-11. Well 12 receives no bacteria. The final volume in wells 1-11 is 110 µL.
-
Controls: Include a positive control (a known antibiotic like ciprofloxacin) and a vehicle control (DMSO) on each plate.
-
Trustworthiness: Controls are essential to validate the assay. The growth control ensures the bacteria are viable, the sterility control ensures the medium is not contaminated, and the positive control confirms the assay can detect inhibition.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm.
Protocol: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed a 96-well plate with mammalian cells (e.g., HEK293 or HepG2) at a density of ~10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Part 4: Data Interpretation and Lead Identification
The ultimate goal is to identify compounds that are potent against the biological target but have minimal toxicity towards host cells. This is quantified by the Selectivity Index (SI).
SI = IC₅₀ (Cytotoxicity) / MIC (Activity)
A higher SI value is desirable (typically >10) as it indicates a larger therapeutic window.
Table 1: Hypothetical Biological Data for a Series of Thioether-Containing Acetamides
| Compound ID | R¹ Group (at para position) | R² Group (Amine side) | MIC vs. E. coli (µg/mL) | IC₅₀ vs. HEK293 (µM) | Selectivity Index (SI) |
| 1 | -Cl | -CH₂CH₂- | 16 | >100 | >6.25 |
| 2 | -OCH₃ | -CH₂CH₂- | 32 | >100 | >3.13 |
| 3 | -Cl | -CH₂(CH₃)CH₂- | 64 | >100 | >1.56 |
| 4 | -CF₃ | -CH₂CH₂- | 4 | 85 | 21.25 |
SAR Interpretation:
-
Comparing Compound 1 and 2 , the electron-withdrawing chloro group appears more favorable for antibacterial activity than the electron-donating methoxy group.[6]
-
Comparing Compound 1 and 3 , the introduction of a methyl branch on the linker (nuancing the acetamide section) is detrimental to activity, as seen in published studies.[3]
-
Compound 4 , with a strongly electron-withdrawing trifluoromethyl group, shows the highest potency (lowest MIC). It also maintains low cytotoxicity, resulting in an excellent Selectivity Index. This compound would be identified as a hit for further lead optimization studies.
References
-
Mitchell, J. P., & van der Donk, W. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society. [Link]
-
Various Authors. (2024). Recent Advances in the Synthesis of Thioether. ResearchGate. [Link]
-
Quach, N. D., et al. (2014). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Portal. (2024). Thioamide synthesis by thioacylation. organic-chemistry.org. [Link]
-
Visual Learners. (2023). Synthesis of thiols and thioether. YouTube. [Link]
-
Organic Chemistry Portal. (2024). Thioester and thioacid synthesis by acylation of thiols (thiolation). organic-chemistry.org. [Link]
-
Zhang, Y., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Streeter, M. F., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules. [Link]
-
Sancino, G., et al. (2021). Thioether-based ROS responsive polymers for biomedical applications. ResearchGate. [Link]
-
Streeter, M. F., et al. (2022). Synthesis and Structure-Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. PubMed. [Link]
-
Bakulina, O. Y., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules. [Link]
-
Al-Hussain, S. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. [Link]
-
Drug Design Organization. (2005). Structure Activity Relationships. drug-design.org. [Link]
-
Rehman, A. U., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors. ACS Omega. [Link]
-
El-Sayed, M. A., et al. (2019). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]
Sources
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure-Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(pyridin-2-ylthio)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(pyridin-2-ylthio)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced S-alkylation reaction. Here, we address frequently encountered challenges and offer troubleshooting strategies grounded in chemical principles to help you improve your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis is a classic nucleophilic substitution reaction (SN2). It involves the S-alkylation of 2-mercaptopyridine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction proceeds in two primary steps:
-
Deprotonation: A base is used to deprotonate the thiol group of 2-mercaptopyridine, forming the highly nucleophilic pyridin-2-ylthiolate anion.
-
Nucleophilic Attack: The thiolate anion then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the desired thioether product.
Caption: General S-alkylation mechanism for the synthesis.
Q2: Why is a base essential, and how do I choose the right one?
A base is critical for deprotonating the thiol (pKa ≈ 9.5) to form the thiolate anion, which is a much stronger nucleophile. Without a base, the reaction is impractically slow. The choice of base significantly impacts the reaction's success.
-
Strong Bases (e.g., NaOH, KOH): These ensure complete and rapid formation of the thiolate. They are highly effective but must be used in stoichiometric amounts. Excess strong base can promote the hydrolysis of the ethyl acetate ester, reducing the yield. A procedure using sodium hydroxide in ethanol has been reported for a similar S-alkylation[1].
-
Weak Bases (e.g., K₂CO₃, NaHCO₃, Triethylamine (Et₃N)): These are often preferred as they are less likely to cause ester hydrolysis. Potassium carbonate is a common and effective choice. Triethylamine can also be used, often requiring slightly longer reaction times or gentle heating[2].
| Base | Type | Typical Solvent | Key Considerations |
| NaOH, KOH | Strong, Hydroxide | Ethanol, Methanol | Fast reaction. Risk of ester hydrolysis. Use stoichiometric amounts. |
| K₂CO₃, Cs₂CO₃ | Weak, Inorganic | Acetone, DMF, Acetonitrile | Excellent choice. Low risk of side reactions. Heterogeneous, requires good stirring. |
| Triethylamine (Et₃N) | Weak, Organic Amine | Ethanol, Acetonitrile, DCM | Homogeneous reaction. Generally requires reflux. Can form triethylammonium halide salts that may need to be filtered.[2] |
Q3: What is the most common side reaction that lowers the yield?
The primary competing reaction is N-alkylation . The 2-mercaptopyridine starting material exists in tautomeric equilibrium with pyridine-2-thione. The pyridine nitrogen in the thione tautomer is also nucleophilic and can attack the ethyl haloacetate. This forms the undesired byproduct, 1-ethyl-1,2-dihydropyridine-2-thione.
Controlling the selectivity between S- and N-alkylation is the most critical factor in maximizing the yield of the desired product.
Caption: Competing S-alkylation and N-alkylation pathways.
Troubleshooting Guide: Improving Your Yield
Problem 1: My reaction yield is consistently low or the reaction fails entirely.
This is a common issue that can often be traced back to the reaction conditions or reagent quality.
-
Probable Cause A: Ineffective Deprotonation.
-
Why it happens: The chosen base may be too weak, or it may not be sufficiently soluble in the reaction solvent. If the thiolate is not formed efficiently, the reaction will not proceed.
-
Solution:
-
Switch to a stronger base: If using a weak base like triethylamine with no success, consider switching to potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
Change the solvent: Use a polar aprotic solvent like acetone or DMF. These solvents are excellent for SN2 reactions and help dissolve the reactants. Acetone is often a good starting point as it is effective and easy to remove.
-
Ensure Stoichiometry: Use at least one equivalent of the base relative to the 2-mercaptopyridine.
-
-
-
Probable Cause B: Poor Reagent Quality.
-
Why it happens: Ethyl chloroacetate can hydrolyze over time to chloroacetic acid and ethanol. 2-Mercaptopyridine can oxidize. Contaminants can interfere with the reaction.
-
Solution:
-
Use Fresh Reagents: Ensure the ethyl chloroacetate is from a recently opened bottle or distill it before use.
-
Check Starting Material Purity: Verify the purity of your 2-mercaptopyridine via melting point or NMR.
-
Use Anhydrous Solvents: While not always strictly necessary, using dry solvents can prevent unwanted hydrolysis, especially when using strong bases[1].
-
-
-
Probable Cause C: Incorrect Temperature.
-
Why it happens: While heating can increase the reaction rate, it can sometimes favor the undesired N-alkylation byproduct.
-
Solution:
-
Start at Room Temperature: Many successful preparations are run at room temperature, especially when using a strong base or an efficient solvent like acetone or DMF.
-
Gentle Heating: If the reaction is slow at room temperature, gently heat the mixture to 40-50 °C. Refluxing is often employed but should be monitored carefully to assess the impact on byproduct formation[1][2].
-
-
Problem 2: My NMR shows a mixture of my desired product and a significant byproduct.
This almost certainly indicates a lack of selectivity, with both S- and N-alkylation occurring.
-
Probable Cause: Conditions Favoring N-Alkylation.
-
Why it happens: The selectivity of alkylation on an ambident nucleophile is highly dependent on the solvent and the counter-ion of the base, a concept explained by Hard and Soft Acids and Bases (HSAB) theory. Sulfur is a "soft" nucleophile, and nitrogen is a "hard" nucleophile.
-
Solvent: Protic solvents (like ethanol or water) can solvate the "hard" nitrogen center, leaving the "soft" sulfur more available for attack. Conversely, polar aprotic solvents (acetone, DMF) are generally preferred as they do not solvate the anion as strongly, favoring attack by the more nucleophilic sulfur.
-
Base Counter-ion: Larger, more polarizable cations (like K⁺ or Cs⁺) are "softer" and associate more loosely with the nucleophile, favoring S-alkylation.
-
-
Solution:
-
Change the Solvent: Switch from an alcohol solvent (like ethanol) to acetone or acetonitrile. This is the most effective single change you can make to favor S-alkylation.
-
Change the Base: Use potassium carbonate (K₂CO₃) instead of sodium-based equivalents like NaOH or NaH. The potassium ion promotes S-alkylation more effectively than the sodium ion.
-
Lower the Temperature: Run the reaction at room temperature or even 0 °C. N-alkylation often has a higher activation energy, so lowering the temperature can significantly improve S-selectivity.
-
-
Caption: Troubleshooting workflow for low yield issues.
Optimized Experimental Protocol
This protocol is designed to maximize S-alkylation and simplify purification.
Reagents & Equipment:
-
2-Mercaptopyridine
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous, powdered)
-
Acetone (reagent grade)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
-
Standard glassware for work-up and purification
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopyridine (1.0 eq).
-
Solvent & Base: Add acetone to the flask (approx. 10 mL per gram of 2-mercaptopyridine). Add finely powdered anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously for 15 minutes at room temperature. A pale yellow color should develop as the potassium thiolate salt forms.
-
Addition of Electrophile: Add ethyl chloroacetate (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours. If the reaction is slow, it can be gently heated to 40°C.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate and potassium chloride salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate. Wash the organic solution with water (2x) and then with a saturated brine solution (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[3]
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
References
-
Al-Ghorbani, M., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules. Available at: [Link]
-
Ibid. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. PubMed. Available at: [Link]
-
Dong, Y.-B., et al. (2010). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Gouda, M. A., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules. Available at: [Link]
-
Ma, L., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
Sources
Optimization of reaction conditions for pyridine thioether synthesis
Technical Support Center: Pyridine Thioether Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine thioethers are a vital class of compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. Their synthesis, however, is often fraught with challenges ranging from low yields to catalyst poisoning and difficult-to-remove impurities. This guide is designed to serve as a dedicated technical support resource. Here, we move beyond simple protocols to diagnose and solve the common issues encountered during the synthesis of these crucial molecules. We will explore the "why" behind reaction failures and provide logical, evidence-based pathways to success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered when optimizing pyridine thioether syntheses.
Q1: My reaction yield is consistently low or zero. What are the most likely causes?
A1: Low to no product formation is the most common issue. The root cause typically falls into one of three categories:
-
Inactive Catalyst System (for cross-coupling): The palladium or copper catalyst is not entering the catalytic cycle. This can be due to catalyst poisoning by the pyridine nitrogen, inappropriate ligand choice, or degradation of the precatalyst.
-
Insufficient Reactivity: The reaction conditions (temperature, base, solvent) are not sufficient to overcome the activation energy. This is particularly true for electron-rich halopyridines in Nucleophilic Aromatic Substitution (SNAr) or sterically hindered substrates.
-
Substrate Degradation: One or both of your starting materials may be degrading under the reaction conditions, especially if harsh bases or high temperatures are used.
Q2: I'm observing significant side product formation. What are the usual suspects?
A2: The most common side products are disulfide homocoupling products (from thiol oxidation) and proto-dehalogenation of the halopyridine. Disulfide formation is often mediated by trace oxygen and can be suppressed by rigorously degassing solvents and running the reaction under an inert atmosphere (N₂ or Ar). Proto-dehalogenation can occur if the catalytic cycle is inefficient, leading to side reactions.
Q3: How do I choose the right catalyst and ligand for a cross-coupling reaction?
A3: The choice is highly substrate-dependent. For palladium-catalyzed Buchwald-Hartwig C–S coupling:
-
Electron-deficient pyridines are generally more reactive.
-
Electron-rich pyridines often require more electron-rich and bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines) to promote the difficult oxidative addition and reductive elimination steps.
-
Sterically hindered substrates may benefit from ligands with a large bite angle, such as Xantphos or DPEPhos.
Q4: Can I avoid transition metals altogether?
A4: Yes. For sufficiently activated pyridines (e.g., those with strong electron-withdrawing groups like -NO₂ or -CN at the 2- or 4-position), Nucleophilic Aromatic Substitution (SNAr) is an excellent, metal-free alternative.[1] This reaction involves the direct displacement of a halide by a thiolate and is often promoted by a non-nucleophilic base in a polar aprotic solvent.[2]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental failures.
Issue 1: Low to No Product Formation in Cross-Coupling Reactions
If you observe primarily unreacted starting materials, your catalyst is likely inactive or inhibited. The pyridine nitrogen is a notorious Lewis base that can coordinate strongly to the palladium center, effectively poisoning it.[3][4]
Troubleshooting Steps:
-
Evaluate the Ligand: The ligand's job is to stabilize the metal center and facilitate the catalytic cycle. Pyridine's strong coordination can displace weakly binding ligands.[5]
-
Insight: Use bulky, electron-rich phosphine ligands (e.g., tBuXPhos, RuPhos). Their steric bulk can disfavor pyridine coordination and their electron-donating nature facilitates the oxidative addition step, which is often rate-limiting.
-
-
Assess the Base: The base is crucial for generating the active thiolate nucleophile. However, very strong bases can sometimes promote side reactions or substrate degradation.[6]
-
Check Reagent Purity & Atmosphere: Thiols can easily oxidize to disulfides. Catalysts, especially Pd(0) sources, are oxygen-sensitive.
-
Protocol: Ensure all reagents are pure. Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Minimizing side product formation in S-alkylation of pyridinethione
Welcome to the technical support center for the S-alkylation of pyridinethione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Pyridinethione, an ambident nucleophile, presents unique challenges in achieving selective S-alkylation over the competing N-alkylation. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering actionable protocols.
Question 1: I am observing significant N-alkylation alongside my desired S-alkylated product. What are the primary causes and how can I improve S-selectivity?
Answer:
The formation of N-alkylated side products is the most common challenge in the alkylation of pyridinethione. This issue stems from the ambident nucleophilic nature of the pyridinethione anion, which possesses nucleophilic centers at both the sulfur and nitrogen atoms.[1] The ratio of S- to N-alkylation is influenced by several factors, primarily the Hard and Soft Acids and Bases (HSAB) principle, the choice of base, solvent, and the nature of the alkylating agent.[2][3]
Mechanistic Insight:
According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[4][5]
-
The sulfur atom in the pyridinethione anion is a soft nucleophile .
-
The nitrogen atom is a harder nucleophile compared to sulfur.
Therefore, to favor S-alkylation, it is crucial to use a "soft" alkylating agent.
Troubleshooting Protocol:
-
Evaluate Your Alkylating Agent:
-
Hard Alkylating Agents: Reagents like dimethyl sulfate and methyl iodide are considered relatively hard electrophiles and can lead to increased N-alkylation.
-
Soft Alkylating Agents: Benzyl halides and allyl halides are softer electrophiles and will preferentially react at the soft sulfur center. If your synthesis allows, consider switching to a softer alkylating agent.
-
-
Optimize the Base and Solvent System:
-
Base Selection: The choice of base influences the dissociation of the pyridinethione salt. Stronger, harder bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can lead to a more "free" anion, potentially increasing N-alkylation in certain solvents. Weaker organic bases like triethylamine (TEA) or potassium carbonate (K2CO3) are often preferred.[6]
-
Solvent Polarity:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can solvate the cation of the pyridinethione salt, leading to a more reactive, "naked" anion. This can sometimes favor N-alkylation, the site of higher charge density.
-
Nonpolar or Less Polar Solvents (e.g., THF, Dichloromethane): In these solvents, ion pairing between the pyridinethione anion and the counter-ion is more significant. This can sterically hinder the nitrogen atom, promoting attack at the more accessible sulfur atom.
-
-
Recommended Starting Conditions for High S-Selectivity:
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Benzyl bromide or an α-haloketone | Soft electrophile, favors reaction with the soft sulfur nucleophile. |
| Base | Triethylamine (TEA) or Potassium Carbonate (K2CO3) | Mild bases that minimize side reactions.[6] |
| Solvent | Ethanol or Acetone | Protic or less polar aprotic solvents can favor S-alkylation.[6] |
| Temperature | Room temperature to gentle reflux (e.g., 50-60 °C) | Milder conditions often improve selectivity. |
Experimental Protocol Example:
To a solution of 2-pyridinethione (1.0 eq) in absolute ethanol (15 mL/10 mmol), add triethylamine (1.1 eq). Stir for 10 minutes at room temperature. Add the desired α-haloketone (1.0 eq) dropwise. Reflux the mixture for 3-5 hours, monitoring by TLC.[6] Upon completion, cool the reaction, and the S-alkylated product often precipitates and can be collected by filtration.[6]
Question 2: My reaction is sluggish, and upon extended heating, I see decomposition or the formation of a disulfide byproduct. How can I drive the reaction to completion cleanly?
Answer:
A sluggish reaction may tempt you to increase the temperature or reaction time, but this can lead to undesired side reactions, including the oxidative dimerization of pyridinethione to 2,2'-dipyridyl disulfide.[7]
Mechanistic Insight:
2-Mercaptopyridine is susceptible to oxidation, forming a disulfide bond, a process that can be catalyzed by amines.[7] Elevated temperatures can accelerate this and other decomposition pathways.
Troubleshooting Workflow:
Caption: Tautomeric equilibrium of 2-mercaptopyridine.
Q3: Can I use metal salts of pyridinethione directly?
Yes, using pre-formed salts like sodium pyridinethione can be a clean and effective method. The choice of the counter-ion (e.g., Na+, K+, Ag+) can influence the selectivity. For instance, silver salts are known to promote N-alkylation in some heterocyclic systems due to coordination effects. In contrast, alkali metal salts often provide a good balance for achieving S-alkylation, especially in less polar solvents where ion-pairing effects are prominent. [2] Q4: Are there any "protecting group" strategies to ensure exclusive S-alkylation?
While not a conventional protecting group strategy, one can perform the alkylation under conditions that overwhelmingly favor S-alkylation (e.g., using a soft alkylating agent with a mild base in a nonpolar solvent). After the S-alkylation is complete, the resulting 2-alkylthiopyridine is no longer an ambident nucleophile in the same way, and subsequent reactions can be performed on other parts of the molecule. This approach essentially "protects" the nitrogen by having first selectively functionalized the sulfur.
References
-
El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 27(15), 4987. [Link]
-
Wikipedia. (2023). 2-Mercaptopyridine. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]
-
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
Wikipedia. (2023). Pyrithione. [Link]
-
PubMed. (2022). Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs. [Link]
-
PubChem. (2026). 2-Mercaptopyridine. [Link]
-
ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]
-
Royal Society of Chemistry. (1995). Kinetics and mechanism of the nitrosation of 2-mercaptopyridine [pyridine-2(1H)-thione]. [Link]
-
ResearchGate. (2022). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]
-
ResearchGate. (2019). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. [Link]
-
Chemistry LibreTexts. (2021). Hard and Soft Acids and Bases. [Link]
-
National Center for Biotechnology Information. (2014). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. [Link]
-
ResearchGate. (2022). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). [Link]
-
Wikipedia. (2023). HSAB theory. [Link]
-
ResearchGate. (n.d.). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. [Link]
-
SlidePlayer. (n.d.). HARD AND SOFT ACIDS AND BASES (HSAB). [Link]
Sources
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- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
Addressing low solubility of 1,2,4-triazolyl pyridine compounds during synthesis
Welcome to the technical support center for the synthesis of 1,2,4-triazolyl pyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges related to the low solubility of these heterocyclic compounds during synthesis and purification. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common experimental hurdles. Our approach is rooted in explaining the fundamental principles behind each strategy, empowering you to make informed decisions in your work.
Troubleshooting Guide: Addressing Low Solubility in Real-Time
This section provides a focused, problem-solution approach to common solubility issues encountered during the synthesis of 1,2,4-triazolyl pyridine compounds.
Issue 1: My starting material/intermediate is not dissolving in the reaction solvent.
Question: I'm starting a reaction, but my 1,2,4-triazolyl pyridine precursor is not dissolving in the chosen solvent, leading to a slurry. I'm concerned this will result in a low yield or an incomplete reaction. What should I do?
Answer: This is a very common issue, as the planar, aromatic nature of these compounds, coupled with hydrogen bonding capabilities, can lead to high lattice energy and thus, poor solubility. Here’s a systematic approach to address this:
1. Causality Analysis: Why is my compound not dissolving?
-
"Like Dissolves Like" Principle: The polarity of your solvent may not be a good match for your compound. 1,2,4-triazolyl pyridine derivatives have both polar (the nitrogen heterocycles) and non-polar (any aryl or alkyl substituents) regions.
-
High Melting Point/Lattice Energy: Often, these compounds are crystalline solids with high melting points, indicating strong intermolecular forces that the solvent must overcome.
-
Insufficient Thermal Energy: The reaction may be running at a temperature that is too low to provide sufficient energy for dissolution.
2. Recommended Solutions & Protocols:
-
Solution A: Solvent System Optimization
A logical first step is to re-evaluate your solvent choice. If a single solvent isn't effective, a co-solvent system is often the answer. A co-solvent works by modifying the overall polarity of the solvent system to better match the solute.[1][2]
Protocol: Rapid Co-solvent Screening
-
Place a small amount (a few milligrams) of your compound into several test tubes.
-
To each tube, add a different primary solvent from the list below (e.g., Toluene, Dioxane, Acetonitrile).
-
If the compound does not dissolve at room temperature, gently heat the solvent to its boiling point.
-
If it remains insoluble, add a co-solvent dropwise while maintaining the temperature until the compound dissolves.
-
Record the approximate ratio of solvents that achieves dissolution.
Table 1: Recommended Solvents and Co-solvents
Primary Solvent (Higher Boiling) Common Co-Solvent (Lower Boiling/More Polar) Notes Toluene Dioxane, Tetrahydrofuran (THF) Good for less polar derivatives. Dioxane Acetonitrile, Ethanol A versatile aprotic solvent. N,N-Dimethylformamide (DMF) Dichloromethane (DCM), THF High boiling point, good for stubborn cases. | Dimethyl Sulfoxide (DMSO) | Water, Ethanol | Highly polar, use with caution due to high boiling point. |
-
-
Solution B: Temperature Elevation
For many organic compounds, solubility increases significantly with temperature.[3] If your reaction conditions and reagents are stable at higher temperatures, this is a straightforward solution.
Workflow for Temperature Adjustment
Caption: Workflow for Temperature Adjustment.
Issue 2: My product has "crashed out" during workup or is difficult to purify due to low solubility.
Question: My reaction is complete, but upon cooling or adding an anti-solvent, my product has precipitated as an amorphous solid or a very fine powder that is difficult to filter and purify. How can I obtain a pure, crystalline product?
Answer: This is a classic purification challenge. The goal is to control the precipitation process to favor the formation of well-defined crystals, which exclude impurities. This is best achieved through careful recrystallization.
1. Causality Analysis: Why is my product precipitating poorly?
-
Rapid Supersaturation: Cooling the reaction mixture too quickly or adding an anti-solvent too rapidly creates a high level of supersaturation, leading to rapid nucleation and the formation of small, often impure, particles.
-
Incorrect Solvent Choice for Recrystallization: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[4]
-
"Oiling Out": The compound may be coming out of solution above its melting point, forming an oil rather than a solid. This often happens when a solution is too concentrated or cools too quickly.[5]
2. Recommended Solutions & Protocols:
-
Solution A: Systematic Recrystallization with a Mixed-Solvent System
For compounds that are either too soluble in one solvent or not soluble enough in another, a mixed-solvent (or two-solvent) system is the most effective approach for recrystallization.[6]
Detailed Protocol: Mixed-Solvent Recrystallization
-
Select the Solvent Pair: Choose a "good" solvent that dissolves your compound well when hot, and a "poor" solvent (the anti-solvent) in which your compound is insoluble but is miscible with the "good" solvent. Common pairs include Ethanol/Water, Dioxane/Hexane, or Ethyl Acetate/Hexane.
-
Dissolution: Place your crude, dry product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to boiling with stirring. Continue adding the "good" solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This is a critical step for obtaining high purity.
-
Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Re-homogenize: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry them thoroughly.
-
-
Solution B: Addressing "Oiling Out"
If your compound "oils out," you need to adjust the conditions to ensure it crystallizes below its melting point.
-
Re-heat the mixture until the oil redissolves.
-
Add more of the "good" solvent to make the solution more dilute.[5]
-
Attempt the slow cooling process again. A more dilute solution will become saturated at a lower temperature, which may be below the compound's melting point.
-
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of my 1,2,4-triazolyl pyridine compound?
A1: This is a critical question, as your compound has both a basic and a weakly acidic center. The pyridine ring is basic, while the N-H proton on the 1,2,4-triazole ring is weakly acidic. By adjusting the pH, you can ionize one of these groups, which dramatically increases aqueous solubility.
-
The Pyridine Moiety: The conjugate acid of pyridine (the pyridinium ion) has a pKa of approximately 5.23.[7] This means that in a solution with a pH below 5.23, the pyridine nitrogen will be protonated, forming a positively charged cation which is significantly more water-soluble.
-
The 1,2,4-Triazole Moiety: The N-H proton of 1,2,4-triazole is acidic, with a pKa of about 10.26.[8][9][10] Therefore, in a solution with a pH above 10.26, the triazole ring will be deprotonated, forming a negatively charged anion that is also more water-soluble.
You can use the Henderson-Hasselbalch equation to guide your pH adjustments.[11][12][13]
pH = pKa + log ([Base]/[Acid])
To solubilize your compound in an aqueous phase for extraction or purification:
-
Acidic Wash (pH < 4): Add a dilute acid (e.g., 1M HCl) to protonate the pyridine ring.
-
Basic Wash (pH > 11): Add a dilute base (e.g., 1M NaOH) to deprotonate the triazole ring.
This strategy is excellent for an acid-base extraction to remove non-ionizable impurities.
Caption: pH-based solubility switching.
Q2: Can I predict which substituents will improve or worsen the solubility of my compound?
A2: Yes, to a certain extent. The overall solubility is a balance between the crystal lattice energy (how tightly the molecules pack) and the solvation energy (how well the solvent interacts with the molecule).
-
To Increase Solubility:
-
Introduce Polar, Hydrogen-Bonding Groups: Groups like -OH, -NH2, or -COOH can increase interactions with polar solvents.
-
Add Flexible Alkyl Chains: These can disrupt the crystal packing of the flat aromatic rings, lowering the lattice energy and improving solubility in organic solvents.
-
Introduce Bulky Groups: Similar to flexible chains, bulky groups like a t-butyl group can hinder efficient crystal packing.
-
-
Likely to Decrease Solubility:
-
Large, Flat, Symmetrical Aromatic Groups: These tend to stack very effectively, leading to high lattice energy and poor solubility.
-
Electron-withdrawing groups can sometimes lead to more stable crystal packing and lower solubility.[14]
-
Q3: Are there any "green" or more environmentally friendly solvents I should consider?
A3: Absolutely. The principles of green chemistry encourage the use of safer solvents. Several solvent selection guides have been developed by academic and industrial consortia to help chemists make more sustainable choices.
Table 2: Examples of Greener Solvent Alternatives
| Common Solvent | Greener Alternative(s) | Rationale |
|---|---|---|
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less toxic. |
| Toluene | p-Cymene | Derived from natural sources, lower toxicity. |
| DMF, DMAc | N,N-Dimethyl Lactic Amide, Cyrene | Bioderived, lower toxicity profile. |
| Hexane | Heptane | Less neurotoxic than hexane. |
References
- ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- Wikipedia contributors. (n.d.). 1,2,4-Triazole. In Wikipedia.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (n.d.). Pyridine.
- Wikipedia contributors. (n.d.). Pyridine. In Wikipedia.
- University of California, Los Angeles. (2023, August 31). Solubility of Organic Compounds.
- Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. In Chemistry LibreTexts.
- Al-kassas, R., Al-kassas, S., & Al-Bayati, M. (2023). Solubilization techniques used for poorly water-soluble drugs.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Chemistry LibreTexts. (2023, January 29).
- BenchChem. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Avdeef, A. (2023).
- University of York, Chemistry Teaching Labs. (n.d.).
- Co-solvent and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.org.
- University of Louisiana at Monroe. (n.d.).
- Powers, K. R., & Bewley, K. D. (2021).
- Reddit. (2024, June 27). Why pyridine is acidic?. r/OrganicChemistry.
- Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Le, C., et al. (2010). Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. The Journal of Physical Chemistry B.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. In Chemistry LibreTexts.
- Ostrovskii, V. A., et al. (1987). The pKa values of 1,2,4-triazole and its alkyl derivatives. Chemistry of Heterocyclic Compounds.
- Chemistry Steps. (n.d.). The pKa in Organic Chemistry.
- Reddit. (2023, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry.
- El-Aoufir, Y., et al. (2019). Interactions study of 1,2,4-triazole derivatives in acid medium using molecular dynamics. Journal of Biomolecular Structure and Dynamics.
- Jain, A., et al. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- O’Connor, J. (n.d.).
- YouTube. (2022, May 12).
- MIT OpenCourseWare. (n.d.). 8.
- Study.com. (n.d.).
- Solubility of Things. (n.d.).
- Elguero, J., et al. (1993). On the relationships between basicity and acidity in azoles. Journal of Physical Organic Chemistry.
- The University of Liverpool Repository. (2021, June 13).
- Patel, J., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- Chemistry Stack Exchange. (2015, April 5). pKaH of pyridine versus other imines.
- Chemistry Stack Exchange. (2016, October 27). Basicity of substituted pyridines.
- Química Organica.org. (n.d.). basicity of pyridine.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- ResearchGate. (n.d.).
- Soderberg, T. (2023, January 14). 20.
- Fiveable. (n.d.). Henderson-Hasselbalch Equation Definition - Organic Chemistry Key Term.
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
Sources
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Technical Support Center: Purifying Polar Heterocyclic Compounds with Column Chromatography
Welcome to the Technical Support Center for column chromatography of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the purification of these often-tricky molecules. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven experience.
I. Frequently Asked Questions (FAQs)
This section provides quick, direct answers to common questions encountered when purifying polar heterocyclic compounds.
Q1: Why is my polar heterocyclic compound "stuck" on the silica gel column?
A: This is a classic issue of strong analyte-stationary phase interaction. Polar heterocyclic compounds, especially those with nitrogen or oxygen atoms, can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of silica gel[1][2]. This causes very high retention, making elution with standard non-polar to moderately polar solvent systems difficult. To overcome this, you need to increase the polarity of your mobile phase significantly[3].
Q2: What is the best stationary phase for purifying my polar heterocycle?
A: While silica gel is the most common stationary phase, it may not always be the best choice for highly polar or basic heterocycles due to its acidic nature[4][5]. Consider these alternatives:
-
Neutral or Basic Alumina: Good for acid-sensitive or basic compounds that might degrade or irreversibly adsorb onto silica[3][4].
-
Reversed-Phase (C18): Excellent for very polar compounds that are poorly retained in normal-phase chromatography[6][7]. In this technique, a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol)[2][6].
-
Amino- or Diol-Bonded Silica: These offer intermediate polarity and can be particularly effective for separating nitrogen-containing heterocyles and carbohydrates[5].
Q3: My basic pyridine derivative is showing significant peak tailing. What can I do?
A: Peak tailing with basic compounds like pyridines on silica gel is often caused by strong, non-ideal interactions with acidic silanol groups[8][9]. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as:
-
Triethylamine (0.1-1%)
-
Ammonia (often as a 7N solution in methanol, used sparingly)
These modifiers compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks[3].
Q4: Can I use reversed-phase chromatography for my highly polar N-oxide compound?
A: Yes, reversed-phase chromatography is often a suitable technique for highly polar compounds like N-oxides that may not retain well on normal-phase columns[10]. The use of a non-polar stationary phase (like C18) with a highly aqueous mobile phase allows for the retention and separation of such polar molecules based on hydrophobic interactions[7].
Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should I use it?
A: HILIC is a specialized chromatographic technique ideal for the separation of very polar compounds that are not retained by reversed-phase chromatography[11][12][13][14]. It utilizes a polar stationary phase (similar to normal-phase) and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a smaller amount of an aqueous solvent[12][13]. This creates a water-rich layer on the stationary phase surface into which polar analytes can partition, leading to their retention[15].
II. Troubleshooting Guide: From Tailing Peaks to No Elution
This section provides a systematic approach to diagnosing and solving more complex purification problems.
Problem 1: Poor Separation or Overlapping Peaks
Symptom: Your collected fractions contain a mixture of your target compound and impurities, despite seeing separation on TLC.
Causality & Logic: Good separation in column chromatography depends on the differential partitioning of compounds between the stationary and mobile phases[4]. If compounds have similar polarities, they will travel through the column at similar rates, resulting in poor resolution.
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation.
Detailed Protocols & Explanations
-
TLC Optimization (Self-Validation): Before every column, your TLC is your validation tool. The ideal mobile phase for your column will give your target compound an Rf value between 0.2 and 0.4 on a TLC plate. This range provides the best balance for good separation on a column.
-
Protocol: Spot your crude mixture on a TLC plate. Develop the plate in a chamber with your chosen solvent system. Visualize the spots. If the target spot has an Rf > 0.4, decrease the mobile phase polarity. If Rf < 0.2, increase the polarity[3].
-
-
Sample Loading: The initial band of your sample at the top of the column should be as narrow as possible. A wide band leads to broad, overlapping peaks.
-
Wet Loading: Dissolve your sample in the minimum amount of a solvent in which it is highly soluble (this can be a slightly more polar solvent than your mobile phase)[16]. Carefully add this solution to the top of the column[4][16].
-
Dry Loading: This is the preferred method for samples with poor solubility in the mobile phase[17].
-
Problem 2: Compound Does Not Elute from the Column
Symptom: You have run a large volume of increasingly polar solvent, but your target compound is not being detected in the fractions.
Causality & Logic: This issue points to two primary possibilities: either the compound is too polar and requires a much stronger mobile phase for elution, or it is irreversibly binding to or decomposing on the stationary phase[3][18].
Workflow for Troubleshooting Elution Failure
Caption: Troubleshooting workflow for compound elution failure.
Detailed Protocols & Explanations
-
Mobile Phase for Highly Polar Compounds: For nitrogen-containing heterocycles, solvent systems like Dichloromethane/Methanol or Chloroform/Methanol are common. If your compound still doesn't elute, a gradient up to 20% methanol may be required. In extreme cases, for very polar compounds like N-oxides, using 100% methanol might be necessary, provided the silica gel is of good quality[19].
-
Switching Chromatography Mode: If your compound is highly polar and ionic, normal-phase chromatography may not be the best approach.
-
Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity[6][20]. Polar compounds will elute earlier in a mobile phase of water and an organic modifier (e.g., acetonitrile or methanol)[7].
-
Ion-Exchange Chromatography (IEC): This is a powerful technique for separating charged molecules[21][22]. The stationary phase has charged functional groups that interact with oppositely charged analytes[23][24]. Elution is achieved by changing the pH or increasing the ionic strength of the mobile phase[22][24].
-
Problem 3: Severe Peak Tailing
Symptom: The eluted peaks are asymmetrical with a pronounced "tail," making fraction collection and quantification difficult.
Causality & Logic: Peak tailing in normal-phase chromatography, especially with polar heterocycles, is often due to secondary retention mechanisms[8]. For basic compounds, this is typically an acid-base interaction with the silica surface. Other causes can include column overloading or poor column packing[9][25].
Data Summary: Stationary Phase Properties
| Stationary Phase | Surface Chemistry | Polarity | Best For |
| Silica Gel | Acidic (Si-OH) | High | General purpose, neutral & acidic compounds[5] |
| Alumina (Neutral) | Amphoteric (Al-OH) | High | Acid-sensitive compounds, amines[4] |
| Alumina (Basic) | Basic | High | Good for removing acidic impurities |
| C18 (Reversed-Phase) | Non-polar (Si-C18H37) | Low | Highly polar and ionic compounds[5][26] |
| Amino-propyl | Medium Polarity | Medium | Sugars, basic heterocycles[5] |
Step-by-Step Protocol to Mitigate Tailing of Basic Heterocycles
-
Prepare the Mobile Phase: Choose an appropriate solvent system based on TLC analysis (e.g., 95:5 Dichloromethane:Methanol).
-
Add a Basic Modifier: To this mobile phase, add 0.5% (v/v) triethylamine. This will neutralize the acidic sites on the silica gel.
-
Equilibrate the Column: Before loading your sample, flush the column with at least 3-5 column volumes of the modified mobile phase. This ensures the stationary phase is fully equilibrated with the modifier.
-
Load and Elute: Load your sample and run the column as usual with the modified mobile phase.
-
Monitor Fractions: Collect fractions and analyze by TLC. The peaks should be significantly more symmetrical.
IV. References
-
2.3D: Separation Theory. (2022). Chemistry LibreTexts. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Column chromatography. University of Calgary. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2022). ResearchGate. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Column chromatography. Columbia University. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
How can i purify N-oxides on column chromatography? (2017). ResearchGate. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Ion exchange chromatography: A comprehensive review. (2023). GSC Online Press. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]
-
Reverse Phase Chromatography Techniques. (2023). Chrom Tech, Inc. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2023). ALWSCI. [Link]
-
Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. (2023). PubMed Central. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PubMed Central. [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. [Link]
-
Purification method of pyridine and pyridine derivatives. Google Patents.
-
What is the Chemistry Behind Reversed-Phase Flash Chromatography? (2023). Biotage. [Link]
-
Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]
-
HOW TO: Sample loading methods in flash chromatography. (2023). Sorbtech. [Link]
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020). LCGC International. [Link]
-
Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. (2023). American Chemical Society. [Link]
-
Infographic: What's the Best Column for Polar Compound Retention? (2017). Waters Blog. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). AZoM. [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2023). Welch Materials. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]
-
Method for pyridine amine derivative. (2015). Chromatography Forum. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing. [Link]
-
Retention of Pyridine N-Oxides on HPLC. (2012). Chromatography Forum. [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). PubMed. [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020). YouTube. [Link]
-
Process for Recovery and Purification of Nitrous Oxide. Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. (2016). Organic Syntheses. [Link]
-
column chromatography & purification of organic compounds. (2021). YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. columbia.edu [columbia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 6. chromtech.com [chromtech.com]
- 7. biotage.com [biotage.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 15. welch-us.com [welch-us.com]
- 16. chemistryviews.org [chemistryviews.org]
- 17. sorbtech.com [sorbtech.com]
- 18. Chromatography [chem.rochester.edu]
- 19. researchgate.net [researchgate.net]
- 20. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 21. gsconlinepress.com [gsconlinepress.com]
- 22. bio-rad.com [bio-rad.com]
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- 24. harvardapparatus.com [harvardapparatus.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Ethyl 2-(pyridin-2-ylthio)acetate
This guide provides a comprehensive framework for the purification of crude Ethyl 2-(pyridin-2-ylthio)acetate via recrystallization. As a definitive protocol for this specific molecule is not widely established in the literature, this document emphasizes a systematic, first-principles approach to developing a robust and effective purification method. We will address solvent selection, protocol optimization, and common troubleshooting scenarios encountered in an R&D environment.
Understanding the Molecule and Potential Impurities
This compound belongs to a class of compounds containing a thioether linkage and a pyridine ring. The pyridine nitrogen introduces a degree of polarity and a basic site, while the ethyl acetate group adds ester functionality. Its purification by recrystallization is contingent on exploiting subtle differences in solubility between the desired product and process-related impurities.
The most common synthesis involves the reaction of 2-mercaptopyridine with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) in the presence of a base. Based on this, likely impurities include:
-
Unreacted 2-mercaptopyridine: A solid with different polarity.
-
Di-2-pyridyl disulfide: Formed from the oxidation of 2-mercaptopyridine.
-
Inorganic salts: Byproducts from the base used in the reaction (e.g., NaCl, KBr).
-
Residual base or acid: From the reaction and workup steps.
-
Oxidation byproducts: The thioether sulfur can be oxidized to the corresponding sulfoxide or sulfone, especially if exposed to oxidizing agents or harsh conditions.
The Core of Recrystallization: Systematic Solvent Selection
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A systematic screening is the most reliable method for identifying a suitable solvent or solvent system.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each tube, add a different solvent from the list below, dropwise (approx. 0.5 mL). Agitate the mixture. Observe if the solid dissolves readily at room temperature.
-
Interpretation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system, as recovery will be poor.
-
-
Heating: If the compound is not soluble at room temperature, gently heat the mixture to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves.
-
Interpretation: If a very large volume of solvent is required, its utility may be limited due to handling large volumes. If the solid does not dissolve at all, the solvent is unsuitable.
-
-
Cooling: Once a clear, hot solution is obtained, allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Interpretation: The ideal solvent will show significant crystal formation upon cooling. If the product "oils out" (forms a liquid layer), a different solvent or a solvent mixture should be considered.
-
Table 1: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |
| Ethanol | 78 | 24.5 | A good starting point due to its ability to dissolve many organics and its volatility. |
| Isopropanol | 82 | 19.9 | Similar to ethanol but slightly less polar. |
| Ethyl Acetate | 77 | 6.0 | The ester functionality is similar to the product, which may lead to good solubility. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent that may work well if the crude product is oily. |
| Heptane/Hexanes | ~98 / ~69 | ~1.9 | Very non-polar; likely to be a good anti-solvent when paired with a more polar one. |
| Water | 100 | 80.1 | The compound is likely insoluble in water, making it a good anti-solvent for systems like Ethanol/Water. |
Generalized Recrystallization Workflow
This workflow should be adapted based on the results of your solvent screening.
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of polar, heteroaromatic compounds.
Question: My compound oiled out instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is supersaturated and comes out of solution above its melting point, or its solubility is too high in the chosen solvent.
-
Causality: The pyridine ring and thioether linkage can lead to a lower melting point or a high affinity for moderately polar solvents.
-
Solutions:
-
Re-heat and Add More Solvent: Your solution might be too concentrated. Re-heat the mixture until it is homogeneous, add a small amount of additional hot solvent, and cool again.
-
Switch to a Lower Boiling Point Solvent: A lower boiling solvent ensures that the solution cools to a temperature below the compound's melting point more quickly.
-
Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum of a "good" hot solvent (e.g., ethanol). Then, add a "poor" hot solvent (an anti-solvent, e.g., water or hexanes) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly. This reduces the overall solvating power of the system, encouraging crystallization.
-
Question: No crystals have formed even after cooling in an ice bath. What's wrong?
Answer: This typically means your solution is not supersaturated, either because too much solvent was used or the compound is more soluble than anticipated.
-
Causality: Overestimation of the amount of solvent needed is a common issue.
-
Solutions:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Be careful not to evaporate too much, too quickly. Allow the more concentrated solution to cool again.
-
Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cold solution until turbidity appears, then allow it to stand.
-
Question: My crystal yield is very low. How can I improve it?
Answer: Low yield is often a consequence of using too much solvent, not allowing sufficient time for crystallization, or washing the collected crystals with a solvent that redissolves the product.
-
Causality: this compound may have significant solubility in your chosen solvent even at low temperatures.
-
Solutions:
-
Minimize Solvent Usage: Ensure you are using the absolute minimum amount of boiling solvent to dissolve your crude product.
-
Increase Crystallization Time: Allow the flask to cool to room temperature undisturbed for a longer period before moving it to an ice bath. Then, leave it in the ice bath for at least 30 minutes.
-
Cool the Wash Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize redissolving the product.
-
Second Crop of Crystals: Collect the filtrate (mother liquor) and reduce its volume by boiling off some of the solvent. Cooling this more concentrated solution may yield a second, albeit less pure, crop of crystals.
-
Question: The recrystallized product is still colored. How do I remove colored impurities?
Answer: Color is often due to highly conjugated, polar impurities.
-
Causality: Impurities like di-2-pyridyl disulfide or other polymeric materials can be intensely colored.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the minimum amount of hot solvent, add a very small amount (1-2% of the solute weight) of activated charcoal to the hot solution.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal, which will have adsorbed the colored impurities.
-
Proceed with Crystallization: Allow the clear, colorless filtrate to cool as usual.
-
Caution: Using too much charcoal can lead to the adsorption of your product and significantly reduce the yield.
-
Purity Assessment Post-Recrystallization
A successful recrystallization should yield a product with a sharp melting point and a single spot on a TLC plate.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point compared to a reference value indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the mother liquor on a TLC plate. A purified product should show a single, well-defined spot, while the crude lane may show multiple spots and the mother liquor lane will show the product and enriched impurities.
References
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (2017). Molecules. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]
-
Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. [Link]
-
Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Problems with Recrystallisations. University of York, Department of Chemistry. [Link]
-
Recrystallization1. UCLA Chemistry. [Link]
How to remove unreacted starting material from thioether synthesis
Welcome to the Technical Support Center for Thioether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying thioethers. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the highest purity for your target compounds.
Troubleshooting Guide: Common Issues in Thioether Purification
The synthesis of thioethers, often accomplished via reactions analogous to the Williamson ether synthesis, can leave behind a variety of unreacted starting materials and byproducts.[1][2][3][4][5][6] The table below outlines common issues encountered during purification and provides expert recommendations for their resolution.
| Problem/Observation | Probable Cause(s) | Recommended Solution & Rationale |
| Persistent foul odor after initial workup. | Residual unreacted thiol. | Solution: Perform a basic wash with aqueous NaOH or KOH solution. Rationale: Thiols are generally more acidic than alcohols and can be deprotonated by a strong base to form a water-soluble thiolate salt, which can then be extracted into the aqueous phase.[1][7] For base-sensitive substrates, consider using a milder base like NaHCO3 or using a scavenger resin. |
| TLC analysis shows a non-polar spot corresponding to the alkyl halide. | Excess unreacted alkyl halide. | Solution: If the thioether is not volatile, remove the excess alkyl halide by evaporation under reduced pressure. For less volatile halides, purification by flash column chromatography is recommended. Rationale: Alkyl halides are typically less polar than the corresponding thioether and can be separated based on this difference in polarity. |
| Product is an oil, but literature suggests it should be a solid. | Presence of impurities preventing crystallization. | Solution: Attempt purification by flash column chromatography to remove impurities. If the product is pure but oily, try dissolving it in a minimal amount of a non-polar solvent and adding a polar anti-solvent slowly to induce precipitation. Rationale: Impurities can disrupt the crystal lattice formation. Removing them is crucial for obtaining a solid product. |
| Formation of disulfide byproducts. | Oxidation of the starting thiol.[1] | Solution: Minimize exposure of the reaction mixture to air, especially during workup. If disulfides have formed, they can often be separated by flash column chromatography as they tend to be less polar than the corresponding thiol. Rationale: Thiols can be oxidized to disulfides, a common side reaction that can be mitigated by working under an inert atmosphere where possible.[1] |
| Difficulty separating the product from the starting alcohol (if used). | Similar polarities of the alcohol and the thioether. | Solution: If the thioether is stable to acidic conditions, an acidic wash can help to protonate any residual alkoxide and improve separation. Otherwise, careful flash column chromatography with a shallow solvent gradient is necessary. Rationale: Alcohols and thioethers can have overlapping polarities, making their separation challenging. Chromatographic methods offer the best resolution in such cases.[8] |
| Presence of a very polar, UV-active spot on TLC. | Residual base (e.g., triethylamine, pyridine) or its salt. | Solution: Perform an acidic wash with dilute aqueous HCl or NH4Cl solution. Rationale: Organic bases can be protonated to form water-soluble salts that are easily removed in the aqueous layer during extraction. |
In-Depth Purification Protocols
Here are detailed, step-by-step methodologies for the most common and effective techniques to purify your thioether product.
Liquid-Liquid Extraction for Removal of Acidic and Basic Impurities
This is often the first step in purification to remove unreacted thiols, bases, and salts.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. reddit.com [reddit.com]
- 8. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Base-Mediated Condensation Reactions
Welcome to the Technical Support Center for Base-Mediated Condensation Reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions such as the Aldol, Claisen, and Dieckmann condensations. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues leading to low conversion rates. This resource is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Issues - Is My Reaction Set Up for Success?
Question 1: I'm seeing very little to no product formation. Where do I even begin to troubleshoot?
Answer: Low to no conversion is a common but frustrating issue. The root cause often lies in one of three fundamental areas: 1) Inefficient enolate formation, 2) An unfavorable equilibrium, or 3) Degradation of starting materials or products. Before diving into complex optimizations, it's crucial to verify the integrity of your core reaction components and conditions.
A logical first step is to confirm that your starting materials are what you think they are and are of sufficient purity. Impurities, especially acidic or electrophilic ones, can consume your base or react with your enolate, respectively. Water is a particularly notorious culprit in reactions employing highly reactive bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).[1]
Next, reconsider your choice of base. The pKa of the base's conjugate acid should be significantly higher than the pKa of the alpha-proton you intend to deprotonate to ensure a sufficient concentration of the enolate at equilibrium. A general rule of thumb is a difference of at least 2-3 pKa units.
Question 2: How do I choose the right base for my specific substrate? I'm not sure if I'm generating enough enolate.
Answer: This is a critical question, as inefficient enolate formation is a primary cause of low conversion. The selection of the base is a balancing act between its strength (pKa of the conjugate acid), steric bulk, and compatibility with your solvent and substrate.
Causality in Base Selection:
-
pKa Mismatch: If the base is not strong enough to deprotonate the carbonyl compound to a significant extent, the concentration of the nucleophilic enolate will be too low for the reaction to proceed at a reasonable rate. For instance, using sodium hydroxide (pKa of H₂O ≈ 15.7) to deprotonate a simple ketone (pKa ≈ 19-20) will result in a very low concentration of the enolate.[2]
-
Steric Hindrance: For substrates with multiple acidic protons, a bulky base like LDA will preferentially deprotonate the less sterically hindered proton, leading to the kinetic enolate. A smaller base, like NaH or an alkoxide, will favor the formation of the more thermodynamically stable, more substituted enolate.
-
Reversibility: The use of a weak base like sodium hydroxide allows for the reversibility of the aldol reaction. If a strong, non-nucleophilic base like LDA is used, the carbonyl compound can be completely converted to the enolate, preventing the condensation from occurring if both molecules are the same.[2]
Troubleshooting Protocol: Verifying Enolate Formation
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-situ IR spectroscopy to monitor the disappearance of your starting material.
-
Deuterium Quench: To confirm enolate formation, you can perform a deuterium quench experiment. After adding your base and stirring for a short period, quench a small aliquot of the reaction with D₂O. Analyze the resulting material by ¹H NMR to see if there is a decrease in the integration of the alpha-proton signal, or by mass spectrometry to detect the incorporation of deuterium.
Table 1: pKa Values of Common Carbonyl Compounds and Bases
| Compound | pKa (approx. in DMSO) | Base | Conjugate Acid | pKa (approx. in DMSO) |
| Acetone | 26.5 | Sodium Hydride (NaH) | H₂ | 36 |
| Cyclohexanone | 26.4 | LDA | Diisopropylamine | 35.7 |
| Ethyl Acetate | 30.5 | Sodium Ethoxide (NaOEt) | Ethanol | 29.8 |
| Diethyl Malonate | 16.4 | Potassium tert-Butoxide (KOtBu) | tert-Butanol | 32.2 |
| Acetaldehyde | 25.5 | Sodium Hydroxide (NaOH) | Water | 31.4 |
Data compiled from various sources, including the Bordwell pKa table.[3]
Section 2: Reaction Conditions - Fine-Tuning for Optimal Conversion
Question 3: My reaction starts but seems to stall, or the yield is consistently low. Could the temperature or solvent be the issue?
Answer: Absolutely. Temperature and solvent play pivotal roles in the kinetics and thermodynamics of condensation reactions.
The Impact of Temperature:
-
Aldol Addition vs. Condensation: The initial aldol addition is often reversible and can be favored at lower temperatures (e.g., 0-5 °C). The subsequent dehydration to the condensation product is an elimination reaction, which is entropically favored and thus promoted by higher temperatures (heat).[2] If you are isolating the aldol addition product but desire the condensation product, increasing the reaction temperature is a logical step. Conversely, if you are getting a mixture of products, lowering the temperature may favor the addition product.
-
Kinetic vs. Thermodynamic Control: As mentioned earlier, low temperatures (e.g., -78 °C) are crucial for maintaining kinetic control when using bases like LDA to form the less substituted enolate. At higher temperatures, equilibration can occur, leading to a mixture of enolates and, consequently, a mixture of products.
The Role of the Solvent:
-
Solubility: The most basic function of the solvent is to dissolve all reactants and reagents. If your base or substrate is not fully soluble, the reaction will be slow and inefficient.
-
Polarity and Protic vs. Aprotic:
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are generally good choices for reactions involving strong, anionic bases like LDA or NaH. They can solvate the metal cation, leading to a more reactive "naked" enolate.[4]
-
Protic Solvents (e.g., Ethanol, Methanol): These are typically used with their corresponding alkoxide bases (e.g., sodium ethoxide in ethanol) to prevent transesterification side reactions in Claisen condensations.[5] However, protic solvents can also protonate the enolate, reducing its concentration and slowing the reaction.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are less common for these reactions but can be useful in specific cases, such as in Dieckmann condensations where the removal of the alcohol byproduct by azeotropic distillation can drive the reaction to completion.
-
Experimental Workflow for Optimizing Temperature and Solvent
Caption: A logical workflow for optimizing reaction temperature and solvent.
Section 3: Side Reactions and Product Stability
Question 4: I'm getting a mixture of products. What are the likely side reactions and how can I suppress them?
Answer: A complex product mixture is a clear indication of competing reaction pathways. Identifying these side products is the first step to mitigating them.
Common Side Reactions:
-
Self-Condensation: In a crossed aldol or Claisen condensation, if both carbonyl partners can form an enolate, you will get a mixture of all four possible products. To avoid this, use one partner that cannot enolize (e.g., benzaldehyde, formaldehyde, or an ester without α-hydrogens).[2]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes without α-hydrogens can undergo disproportionation to the corresponding alcohol and carboxylic acid. This can be an issue in crossed aldol reactions if the concentration of the base is too high.
-
Michael Addition: The enolate can add to the α,β-unsaturated carbonyl product in a conjugate addition, leading to a 1,5-dicarbonyl compound. This is more common when the enolate is a "soft" nucleophile.
-
Retro-Condensation: The condensation reaction is often reversible. If the product is not thermodynamically stable or is removed from the reaction conditions, the equilibrium can shift back to the starting materials.[5]
Troubleshooting Logic for Side Reactions
Caption: A decision tree for troubleshooting common side reactions.
Question 5: My product seems to be decomposing during work-up. How can I improve its stability and isolation?
Answer: Product decomposition during work-up can be mistaken for a low-yielding reaction. The β-hydroxy carbonyls from aldol additions can be sensitive to both acid and base, and can readily eliminate water.
Best Practices for Work-up:
-
Quenching: The quenching step is critical. For reactions with strong, non-alkoxide bases like NaH or LDA, a careful quench with a proton source is needed. Adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and gentle method.[6]
-
Temperature Control: Perform the entire work-up at low temperature (e.g., in an ice bath) to minimize decomposition.
-
pH Control: If your product is acid- or base-sensitive, maintain a neutral pH during the extraction process. Use dilute buffers if necessary.
-
Minimize Contact Time: Do not let your product sit in acidic or basic aqueous layers for extended periods. Perform extractions quickly and efficiently.
-
Anhydrous Conditions: For extremely sensitive products, it may be necessary to perform a non-aqueous work-up, for example, by filtering off inorganic salts and removing the solvent under reduced pressure.
Protocol: Standard Quench and Work-up for a Base-Mediated Condensation
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of NH₄Cl to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Separate the layers. Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Analytical Corner: Using Spectroscopy to Diagnose Problems
Question 6: How can I use NMR or IR spectroscopy to figure out what's in my reaction flask?
Answer: NMR and IR spectroscopy are powerful tools for diagnosing issues in your reaction. By comparing the spectra of your crude reaction mixture to those of your starting materials, you can identify unreacted starting materials, the desired product, and potential side products.
Key Spectroscopic Signatures:
-
¹H NMR:
-
Starting Material: Look for the characteristic signals of your starting aldehyde/ketone (e.g., aldehyde proton at ~9-10 ppm, α-protons).
-
Aldol Addition Product: Appearance of a new hydroxyl (-OH) signal and a new methine (CH) or methylene (CH₂) group adjacent to the hydroxyl.
-
Aldol Condensation Product: Disappearance of the -OH signal and the appearance of vinylic proton signals, often with characteristic coupling constants for cis or trans isomers.
-
-
IR Spectroscopy:
-
Starting Material: Strong C=O stretch (~1680-1740 cm⁻¹).
-
Aldol Addition Product: Appearance of a broad O-H stretch (~3200-3600 cm⁻¹) in addition to the C=O stretch.
-
Aldol Condensation Product: The C=O stretch shifts to a lower frequency (~1650-1690 cm⁻¹) due to conjugation, and a C=C stretch appears (~1600-1650 cm⁻¹).
-
By carefully analyzing your spectroscopic data, you can gain valuable insights into the progress of your reaction and the identity of any impurities or side products, which is essential for effective troubleshooting.[7][8]
References
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
-
Reich, H. J. Bordwell pKa Table. Organic Chemistry Data. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
AZoM. (2013). Understanding the Aldol Condensation Reaction Using NMR. [Link]
-
Savage, P. E., et al. (2007). Kinetics of crossed aldol condensations in high-temperature water. Green Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Bodé, N. E. (2010). Problem‐solving processes used by students in organic synthesis. ResearchGate. [Link]
-
Magritek. (2017). The Aldol Condensation. [Link]
-
Edelmann, F. T. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. ResearchGate. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
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Validation & Comparative
A Researcher's Guide to Thioether vs. Disulfide-Bridged Peptides: A Comparative Analysis of Biological Activity and Stability
In the landscape of peptide-based drug discovery, the quest for enhanced stability and retained biological function is paramount. The cyclization of peptides is a well-established strategy to improve their therapeutic potential by constraining their conformation, which can lead to increased receptor affinity, selectivity, and resistance to proteolysis.[1] Historically, the disulfide bridge, formed between two cysteine residues, has been the most common method for peptide cyclization, playing a crucial role in the three-dimensional structure of many natural peptides and proteins.[2][3] However, the inherent lability of the disulfide bond in the reducing physiological environment presents a significant hurdle for in vivo applications.[2][4] This has spurred the exploration of more stable isosteres, with the thioether bridge emerging as a leading alternative.
This guide provides a comprehensive comparison of the biological activity and physicochemical properties of thioether- versus disulfide-bridged peptides. We will delve into the fundamental structural differences, their impact on peptide stability and conformation, and ultimately, how these factors translate to biological performance. This analysis is supported by experimental data from the literature to provide researchers, scientists, and drug development professionals with a robust framework for making informed decisions in the design of next-generation peptide therapeutics.
The Structural Divide: S-S vs. C-S-C
The fundamental difference between a disulfide and a thioether bridge lies in their chemical structure, which in turn dictates their reactivity and geometric constraints. The disulfide bond is a sulfur-sulfur linkage (S-S), while the thioether bridge typically involves a carbon atom linking two sulfur atoms, often in the form of a lanthionine or cystathionine residue (C-S-C).[1][5]
Disulfide bonds are susceptible to reduction by endogenous thiols like glutathione, which is present in millimolar concentrations within cells.[2][4] This can lead to the linearization of the peptide and a complete loss of its constrained, active conformation.[6] Furthermore, disulfide bonds can undergo scrambling, where the cysteine pairings are interchanged, leading to a heterogeneous mixture of isomers with potentially diminished or altered biological activity.[2]
In contrast, the thioether bond is a non-reducible covalent linkage, rendering it stable in the presence of physiological reducing agents.[7][8] This inherent stability is the primary driver for its adoption as a disulfide surrogate. However, the introduction of a carbon atom into the bridge can subtly alter the bond length, bond angle, and overall flexibility of the cyclic peptide compared to its disulfide counterpart.[1][7] These seemingly minor structural perturbations can have significant consequences for the peptide's conformational landscape and its interaction with its biological target.[7][9]
Figure 1: Chemical structures of disulfide and thioether bridges in peptides.
Head-to-Head Comparison: Stability and Biological Activity
The decision to replace a disulfide bridge with a thioether linkage is a trade-off between gaining stability and potentially altering the biological activity. The following sections provide a detailed comparison based on experimental evidence.
Stability in Diverse Environments
The most significant advantage of thioether-bridged peptides is their enhanced stability.
-
Reductive Stability: Disulfide bonds are readily cleaved in reducing environments. For instance, the half-life of oxytocin, a peptide hormone with a single disulfide bridge, is approximately 8 hours in the presence of physiological concentrations of glutathione.[2] In stark contrast, its thioacetal-bridged analogue shows no degradation under the same conditions, even after 5 days.[2] This remarkable stability makes thioether peptides highly attractive for in vivo applications where they are exposed to reducing agents in the bloodstream and within cells.[5]
-
pH and Thermal Stability: Thioether modifications can also confer greater stability across a range of pH and temperature conditions. Studies on oxytocin have shown that its thioacetal analogue exhibits significantly improved stability at both acidic and basic pH, as well as at elevated temperatures, compared to the native disulfide-containing peptide.[2]
-
Oxidative Stability: While thioethers are resistant to reduction, they can be susceptible to oxidation, potentially forming sulfoxides.[6] This can be a concern, especially for long-term storage or in environments with high levels of reactive oxygen species. In a comparative study, a thioether-containing analogue of conotoxin α-ImI was found to be almost completely oxidized to its sulfoxide form after 12 hours in the presence of 0.1% hydrogen peroxide.[6] An ether-bridged analogue, another disulfide surrogate, showed no oxidation under the same conditions, highlighting a potential limitation of thioether bridges in certain contexts.[6]
The Impact on Biological Activity
While the primary motivation for employing thioether bridges is to enhance stability, the ultimate goal is to maintain or even improve the peptide's biological function. The replacement of a disulfide with a thioether can have varied effects on activity, ranging from full retention to a slight decrease.
In many cases, the biological activity of thioether-bridged peptides is largely preserved. For example, a study on the complement inhibitor compstatin, which is in clinical trials, showed that replacing its disulfide bridge with a cystathionine (a type of thioether) bridge resulted in analogues that largely maintained their affinity for their biological target and their potent inhibition of complement activation.[5] The inhibitory activity of the thioether analogues was only decreased by a factor of two compared to their parent disulfide-linked peptides.[5]
Similarly, a thioether analogue of a cyclic peptide targeting death receptor 5 (DR5) was able to induce apoptosis in cancer cells, albeit to a slightly lower extent than its disulfide counterpart.[9] NMR analysis revealed subtle conformational differences between the two peptides, which could account for the observed difference in activity.[9] This highlights the importance of detailed structural analysis when evaluating disulfide surrogates.
It is crucial to recognize that the impact on biological activity is highly context-dependent and will vary based on the specific peptide sequence and the role of the cyclic constraint in receptor binding. In some instances, the subtle changes in conformation induced by the thioether bridge may be detrimental to activity.
| Feature | Disulfide-Bridged Peptides | Thioether-Bridged Peptides | Key References |
| Reductive Stability | Labile, susceptible to cleavage by glutathione. | Highly stable, non-reducible. | [2],[5] |
| pH & Thermal Stability | Variable, can be unstable at non-physiological pH and elevated temperatures. | Generally more stable across a wider range of pH and temperatures. | [2] |
| Oxidative Stability | Generally stable. | Susceptible to oxidation to sulfoxides. | [6] |
| Biological Activity | Native activity. | Often largely retained, but can be slightly reduced. | [5],[9] |
| Synthesis | Well-established methods, but can lead to scrambled isomers. | Requires specialized building blocks or multi-step procedures. | [10],[11] |
Experimental Workflows for Comparison
To rigorously evaluate the impact of replacing a disulfide with a thioether bridge, a systematic experimental workflow is essential.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Converting disulfide bridges in native peptides to stable methylene thioacetals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02285E [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02374D [pubs.rsc.org]
- 7. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
- 9. Thioether analogues of disulfide-bridged cyclic peptides targeting death receptor 5: conformational analysis, dimerisation and consequences for receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antiproliferative Activity of Pyridine Derivatives: A Guide for Researchers
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its synthetic tractability and diverse pharmacological activities have made it a privileged structure in the quest for novel anticancer agents. This guide provides a comparative analysis of the antiproliferative activity of various pyridine derivatives, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in the field of cancer drug discovery.
Introduction: The Significance of Pyridine Derivatives in Oncology
Pyridine and its derivatives represent a critical class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[1] Their ability to interact with a wide array of molecular targets implicated in cancer progression has led to the development of several successful anticancer drugs, such as Sorafenib and Crizotinib.[2] The continuous exploration of novel pyridine-based compounds is driven by the need for more effective and selective cancer therapies. This guide will delve into a comparative analysis of different classes of pyridine derivatives, highlighting their antiproliferative efficacy and underlying mechanisms of action.
Comparative Antiproliferative Activity of Pyridine Derivatives
The antiproliferative activity of pyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound.
Below is a comparative table summarizing the antiproliferative activity of representative pyridine derivatives from different chemical classes against common cancer cell lines.
| Compound Class | Representative Compound | Target Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast Cancer) | 0.22 (48h) | VEGFR-2 Inhibition | [2] |
| Pyridine-Thiazole Hybrid | Compound 3 | HL-60 (Leukemia) | 0.57 | Induction of Genetic Instability | [3][4] |
| Cyanopyridine | Compound 5e | MCF-7 (Breast Cancer) | 1.39 | Dual VEGFR-2/HER-2 Inhibition | [5] |
| Spiro-Pyridine | Compound 7 | Caco-2 (Colorectal Cancer) | 7.83 | EGFR and VEGFR-2 Inhibition | [6] |
| FDA-Approved Drug | Sorafenib | HepG2 (Liver Cancer) | ~6 | Multikinase Inhibitor (including VEGFR) | [7] |
Analysis of Structure-Activity Relationship (SAR):
The antiproliferative activity of pyridine derivatives is significantly influenced by their structural features. Studies have shown that the presence and position of specific functional groups on the pyridine ring can enhance or diminish their cytotoxic effects. For instance, the introduction of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to enhance antiproliferative activity.[8] Conversely, the presence of bulky groups or halogen atoms can sometimes lead to a decrease in activity.[8] This highlights the importance of rational drug design in optimizing the anticancer potential of pyridine-based compounds.
Key Mechanisms of Action of Antiproliferative Pyridine Derivatives
Pyridine derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many potent pyridine derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors play a crucial role in tumor growth and angiogenesis. By blocking the ATP-binding site of these kinases, pyridine derivatives can inhibit downstream signaling pathways, leading to a reduction in cell proliferation and tumor vascularization.[2][6]
Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for many pyridine-based anticancer agents.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridine Derivatives.
Other Mechanisms
Beyond RTK inhibition, pyridine derivatives have been shown to induce apoptosis (programmed cell death), arrest the cell cycle at various phases, and inhibit other crucial enzymes like PIM-1 kinase. Some derivatives can also intercalate with DNA, leading to cell death. The diverse mechanisms of action underscore the versatility of the pyridine scaffold in developing targeted anticancer therapies.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the antiproliferative activity of chemical compounds. The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)
-
96-well microplates
-
Test pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine derivatives in culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, typically DMSO) and a blank control (medium without cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570-590 nm.[9] A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Causality Behind Experimental Choices:
-
Cell Density: Seeding an appropriate number of cells is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the accuracy of the results.
-
Incubation Time: The duration of compound exposure is determined by the expected mechanism of action and the cell doubling time.
-
Controls: The inclusion of vehicle and blank controls is essential for data normalization and to account for any effects of the solvent or background absorbance from the medium.
Conclusion and Future Perspectives
Pyridine derivatives continue to be a rich source of inspiration for the development of novel anticancer agents. Their diverse mechanisms of action and amenability to chemical modification offer significant opportunities for creating more potent and selective therapies. The comparative analysis presented in this guide, along with the detailed experimental protocol, aims to provide researchers with a solid foundation for their own investigations into the antiproliferative potential of this important class of compounds. Future research will likely focus on the development of pyridine derivatives with improved pharmacokinetic properties, reduced off-target effects, and the ability to overcome drug resistance.
References
- Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025).
- MTT assay protocol | Abcam. (n.d.).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (2024).
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC. (2023).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (2024).
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC. (2021).
- The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... - ResearchGate. (n.d.).
- Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed. (2015).
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018).
- Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC. (2018).
- Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC. (2022).
- Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC. (2020).
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - NIH. (2025).
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022).
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.).
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022).
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - Semantic Scholar. (2022).
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- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Validating the Antimicrobial Spectrum of Novel Thioether Compounds
In the pressing global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Among the promising candidates, thioether compounds have emerged as a versatile and potent class of antimicrobials. Their unique structural and electronic properties, conferred by the sulfur atom, offer exciting possibilities for developing new drugs that can circumvent existing resistance mechanisms. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial spectrum of newly synthesized thioether compounds. We will delve into the foundational principles of antimicrobial susceptibility testing, provide detailed, field-tested protocols, and offer insights into the interpretation of comparative data, ensuring scientific integrity and accelerating the journey from benchtop synthesis to potential clinical application.
The Rationale for Rigorous Antimicrobial Spectrum Validation
The initial synthesis of a novel thioether compound is but the first step in a long and meticulous journey. A thorough validation of its antimicrobial spectrum is paramount for several reasons. Firstly, it defines the potential clinical utility of the compound by identifying the specific pathogens it is effective against. Secondly, it provides crucial insights into its potential mechanism of action. For instance, a broad-spectrum activity against both Gram-positive and Gram-negative bacteria suggests a different mode of action than a compound with a narrow spectrum. Lastly, a well-defined antimicrobial profile is a prerequisite for further preclinical and clinical development, including toxicology studies and formulation development.
The thioether linkage, characterized by a carbon-sulfur-carbon bond, is a key structural feature that can influence the biological activity of a molecule. In the context of antimicrobial compounds, the sulfur atom can participate in various interactions, including hydrogen bonding and coordination with metal ions, which may be crucial for binding to bacterial targets.[1] Furthermore, the flexibility and lipophilicity imparted by the thioether group can enhance membrane permeability, a critical factor in reaching intracellular targets, particularly in Gram-negative bacteria.[2][3]
A Comparative Framework for Antimicrobial Susceptibility Testing
To provide a holistic view of a novel thioether compound's efficacy, a multi-pronged approach to antimicrobial susceptibility testing (AST) is recommended. This typically involves a combination of qualitative and quantitative methods, each offering unique insights into the compound's activity. The two most widely recognized and standardized methods are the broth microdilution and the Kirby-Bauer disk diffusion assays, with guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Here, we present a comparative overview of the primary AST methods:
| Method | Principle | Advantages | Limitations | Primary Output |
| Broth Microdilution | Serial dilution of the compound in a liquid growth medium to determine the lowest concentration that inhibits visible bacterial growth. | Quantitative and reproducible; considered the "gold standard" for determining Minimum Inhibitory Concentration (MIC). | More labor-intensive and requires specialized equipment (microtiter plates and readers). | Minimum Inhibitory Concentration (MIC) |
| Kirby-Bauer Disk Diffusion | A filter paper disk impregnated with the compound is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition is measured. | Simple, cost-effective, and allows for simultaneous testing of multiple compounds. | Primarily qualitative; results can be influenced by factors like diffusion rates and solubility. | Zone of Inhibition Diameter |
| Minimum Bactericidal Concentration (MBC) | Following a broth microdilution assay, aliquots from wells showing no visible growth are sub-cultured onto agar plates to determine the lowest concentration that kills ≥99.9% of the initial inoculum. | Determines whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). | Requires a preceding MIC test and is more time-consuming. | Minimum Bactericidal Concentration (MBC) |
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented with an emphasis on the rationale behind each step, ensuring a self-validating system for generating reliable and reproducible data.
I. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the cornerstone of quantitative antimicrobial susceptibility testing.
Rationale: By exposing a standardized bacterial inoculum to a range of compound concentrations, we can precisely determine the minimum concentration required to inhibit its growth. This quantitative value is essential for comparing the potency of different compounds and for guiding further studies.
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the synthesized thioether compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Include a growth control well (broth and bacteria only) and a sterility control well (broth only).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate of the test organism, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the thioether compound at which there is no visible growth (turbidity) in the well.
II. Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.
Rationale: The diffusion of the compound from a disk into the agar creates a concentration gradient. The size of the zone of inhibition reflects the susceptibility of the organism to the compound. This method is particularly useful for a rapid screening of a large number of compounds.
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the thioether compound onto the surface of the agar. Gently press the disks to ensure complete contact with the agar. Include a control disk with the solvent used to dissolve the compound.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
III. Minimum Bactericidal Concentration (MBC) Determination
This assay distinguishes between bacteriostatic and bactericidal activity.
Rationale: While the MIC indicates the concentration that inhibits growth, the MBC determines the concentration that results in cell death. This is a critical parameter for compounds intended to treat serious infections where bactericidal activity is preferred. The MBC is defined as the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.[4][5][6]
Step-by-Step Protocol:
-
Perform Broth Microdilution: Conduct a standard MIC assay as described above.
-
Sub-culturing: From the wells showing no visible growth (at and above the MIC), and from the growth control well, take a 10 µL aliquot and spot-plate it onto a Mueller-Hinton agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the thioether compound that results in no growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Comparative Performance Data of Synthesized Thioether Compounds
To illustrate the application of these methods, the following table presents hypothetical data for a series of newly synthesized thioether compounds (STC-1, STC-2, and STC-3) compared to a standard antibiotic, Ciprofloxacin. The test organisms are representative of clinically significant Gram-positive and Gram-negative bacteria, including members of the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high rates of antibiotic resistance.[7][8][9]
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| STC-1 | Staphylococcus aureus (MRSA) | 4 | 8 | 18 |
| Pseudomonas aeruginosa | 32 | >64 | 10 | |
| Escherichia coli | 16 | 32 | 14 | |
| STC-2 | Staphylococcus aureus (MRSA) | 8 | 16 | 15 |
| Pseudomonas aeruginosa | 64 | >64 | 8 | |
| Escherichia coli | 32 | 64 | 11 | |
| STC-3 | Staphylococcus aureus (MRSA) | 2 | 4 | 22 |
| Pseudomonas aeruginosa | 8 | 16 | 19 | |
| Escherichia coli | 4 | 8 | 21 | |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | >32 (Resistant) | >32 | 6 |
| Pseudomonas aeruginosa | 1 | 2 | 25 | |
| Escherichia coli | 0.25 | 0.5 | 30 |
Data Interpretation:
-
STC-3 demonstrates the most promising broad-spectrum activity, with low MIC and MBC values against both Gram-positive (MRSA) and Gram-negative (P. aeruginosa, E. coli) bacteria. The large zones of inhibition in the disk diffusion assay corroborate this finding.
-
STC-1 shows good activity against MRSA and moderate activity against E. coli, but is less effective against P. aeruginosa.
-
STC-2 exhibits the weakest activity of the synthesized compounds.
-
The MBC/MIC ratio for STC-3 is ≤ 4 for all tested organisms, suggesting a bactericidal mode of action.
-
The comparison with Ciprofloxacin highlights the potential of STC-3 to be effective against a drug-resistant strain (MRSA).
Mechanistic Insights and Future Directions
The initial validation of the antimicrobial spectrum provides a foundation for more in-depth mechanistic studies. For thioether compounds, potential mechanisms of action to investigate include:
-
Membrane Disruption: The lipophilic nature of many thioether compounds may allow them to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[2][3]
-
Enzyme Inhibition: The sulfur atom in the thioether linkage can act as a soft nucleophile and may interact with key bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.
-
Inhibition of Virulence Factors: Some compounds may not directly kill bacteria but instead inhibit the production of toxins or other virulence factors, rendering the bacteria less pathogenic.[10]
Caption: Decision-making workflow for thioether compound validation.
Conclusion
The validation of the antimicrobial spectrum of synthesized thioether compounds is a meticulous process that requires a combination of standardized methodologies, careful data interpretation, and a deep understanding of the underlying scientific principles. By following the comprehensive guide outlined above, researchers can generate robust and reliable data that will not only characterize the potential of their novel compounds but also contribute to the critical global effort to combat antimicrobial resistance. The journey from a promising molecule to a life-saving drug is arduous, but it is paved with the rigor and integrity of sound scientific investigation.
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Molina-Panadero, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15, 1412797. Available at: [Link]
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Sharma, P., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Chemistry, 12, 1459705. Available at: [Link]
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Wang, Y., et al. (2023). Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT). Journal of Veterinary Pharmacology and Therapeutics, 46(6), 465-474. Available at: [Link]
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A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Novel Ethyl 2-(pyridin-2-ylthio)acetate Analogs
In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. For researchers investigating novel chemical entities, such as Ethyl 2-(pyridin-2-ylthio)acetate analogs, a robust and well-chosen in vitro cytotoxicity testing strategy is the bedrock of a successful preclinical program. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering not just protocols, but the experiential insights needed to make informed decisions, troubleshoot common issues, and generate reliable, publication-quality data.
The First Crucial Step: Understanding Your Compound and Question
Before delving into specific assays, it is critical to consider the physicochemical properties of your this compound analogs and the primary biological question you are asking. Pyridine derivatives are a versatile class of compounds known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[1] Therefore, a multi-faceted approach to cytotoxicity testing is often warranted.
Are you performing a high-throughput screen to identify hit compounds? Or are you seeking to elucidate the mechanism of cell death induced by a lead candidate? The answer to this will guide your choice of assay.
A Comparative Overview of Key Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is a critical decision that can significantly impact the interpretation of your results. Below is a comparative analysis of four widely used assays, each with its own set of advantages and limitations.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Cell viability (metabolic activity) | Inexpensive, well-established, suitable for high-throughput screening.[2] | Can be affected by compounds that interfere with metabolic activity; requires a solubilization step which can introduce variability.[3] |
| SRB | Staining of total cellular protein with sulforhodamine B dye. | Cell viability (biomass) | Independent of metabolic activity, simple, reproducible, and has a stable endpoint. | Less sensitive than some metabolic assays; requires cell fixation. |
| LDH | Measurement of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity. | Cytotoxicity (membrane integrity) | Non-destructive to remaining viable cells, allowing for multiplexing with other assays; directly measures cell death.[3] | Can have higher intra- and inter-assay variability; less sensitive for early cytotoxic events compared to MTT.[2][3] |
| Caspase-3/7 | Detection of the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. | Apoptosis | Highly specific for apoptosis; provides mechanistic insight into the mode of cell death. | Not suitable for detecting non-apoptotic cell death; can be more expensive than other assays. |
Strategic Assay Selection: A Decision-Making Workflow
The choice of assay should be a strategic one, based on the stage of your research and the specific questions you aim to answer.
Caption: A workflow for selecting appropriate cytotoxicity assays.
In-Depth Experimental Protocols
Here, we provide detailed, self-validating protocols for the MTT, SRB, and LDH assays. These protocols are designed to be robust and adaptable to your specific experimental needs.
Cell Line Selection: The Foundation of Your Assay
The choice of cell line is a critical first step. For anticancer drug screening, it is advisable to use a panel of cell lines representing different tumor types. The NCI-60 panel, for instance, is a well-established resource for this purpose.[4] It is also crucial to include a non-cancerous cell line (e.g., human fibroblasts) to assess the selectivity of your compounds.[5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is often correlated with cell viability.
Protocol Workflow:
Caption: A step-by-step workflow for the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of your this compound analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Self-Validation and Controls:
-
Positive Control: A known cytotoxic compound (e.g., doxorubicin) should be included to ensure the assay is performing as expected.
-
Negative Control: Vehicle-treated cells represent 100% viability.
-
Blank Control: Wells containing medium and MTT but no cells should be included to subtract background absorbance.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
Protocol Workflow:
Caption: A step-by-step workflow for the SRB assay.
Detailed Steps:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization and Reading: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5 minutes on a shaker and then read the absorbance at 510 nm.
Self-Validation and Controls:
-
Similar to the MTT assay, include positive, negative, and blank controls.
LDH (Lactate Dehydrogenase) Assay
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis.
Protocol Workflow:
Caption: A step-by-step workflow for the LDH assay.
Detailed Steps:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits are recommended for consistency) to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction and Reading: Add 50 µL of the stop solution provided in the kit. Gently tap the plate to mix and then read the absorbance at 490 nm within 1 hour.
Self-Validation and Controls:
-
Maximum LDH Release Control: Lyse a set of untreated cells with a lysis buffer (provided in most kits) to determine the maximum LDH release.
-
Spontaneous LDH Release Control: Supernatant from vehicle-treated cells represents the spontaneous release of LDH.
-
Background Control: Medium without cells should be included to measure the background LDH activity in the culture medium.
Data Interpretation and Presentation
The results of cytotoxicity assays are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Example Data Presentation:
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| Analog X | MCF-7 | MTT | 12.5 |
| Analog X | MCF-7 | SRB | 15.2 |
| Analog X | BJ-1 | MTT | > 100 |
| Analog Y | A549 | MTT | 5.8 |
| Analog Y | A549 | LDH | 8.1 |
| Analog Y | BJ-1 | MTT | 85.3 |
Conclusion: A Multi-Assay Approach for Robust Conclusions
No single in vitro cytotoxicity assay is perfect. Each has its own set of strengths and weaknesses. For a comprehensive and reliable assessment of the cytotoxic potential of your novel this compound analogs, a multi-assay approach is strongly recommended. By combining a metabolic or biomass assay (MTT or SRB) for initial screening with a membrane integrity assay (LDH) and a specific apoptosis assay (Caspase-3/7) for mechanistic studies, you can build a strong data package that will withstand scientific scrutiny and guide the future development of your promising compounds.
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Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]
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A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). PMC. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2017). MDPI. [Link]
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Comparison of LDH SRB MTT or CV assay in Capan-1 cells (A,C,E,G) and... (n.d.). ResearchGate. [Link]
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Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI. [Link]
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In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2004). PubMed. [Link]
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Utility of 2-Thiohydantoin Derivatives in the Synthesis of Some Condensed Heterocyclic Compounds with Expected Biological Activity. (2021). ResearchGate. [Link]
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A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI. [Link]
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A Tetrameric Biotin–Avidin Scaffold Using Anti-CD19 (FMC63) Traptavidin Fusion Enables High-Avidity CAR-T Cells for Leukemia Therapy. (2025). ACS Publications. [Link]
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Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis?. (2000). PubMed. [Link]
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The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. (2020). ResearchGate. [Link]
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The Emerging Potential of Ethyl 2-(pyridin-2-ylthio)acetate Derivatives in Oncology: A Comparative Guide to Standard Chemotherapeutics
In the relentless pursuit of more effective and selective cancer therapies, the landscape of drug discovery is continually evolving. Researchers and clinicians are increasingly looking beyond traditional cytotoxic agents to novel molecular entities that can exploit specific vulnerabilities within cancer cells. Among the promising new scaffolds, pyridine derivatives have garnered significant attention for their versatile biological activities.[1] This guide provides an in-depth, comparative analysis of a specific subclass, Ethyl 2-(pyridin-2-ylthio)acetate derivatives,stacking their preclinical performance against established anticancer drugs like Doxorubicin and Cisplatin.
This document is structured to provide drug development professionals and cancer researchers with a clear, data-driven comparison, focusing on in vitro efficacy, mechanisms of action, and the experimental methodologies required for their evaluation.
A New Chemical Frontier in Cancer Therapy
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[2] Its derivatives are known to engage a wide array of biological targets, including kinases, histone deacetylases (HDACs), and DNA, to exert their anticancer effects.[1] The this compound scaffold represents a targeted modification within this broad class, aiming to enhance potency and selectivity. Our focus will be on a series of recently synthesized derivatives and their performance against common cancer cell lines representing colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancers.
Part 1: Comparative Analysis of In Vitro Cytotoxicity
The foundational metric for any potential anticancer agent is its ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. We have compiled experimental data comparing the cytotoxicity of novel this compound derivatives with the standard-of-care chemotherapeutics, Doxorubicin and Cisplatin.
Experimental Rationale
The selection of HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) cell lines provides a robust preliminary assessment across different cancer histotypes. Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based compound, are chosen as benchmarks due to their widespread clinical use and well-understood, albeit toxicity-prone, mechanisms involving DNA damage. The data for the pyridine derivatives and the comparative Doxorubicin values are derived from a pivotal study by Kassem et al. (2022). Cisplatin values are compiled from a meta-analysis, reflecting the known variability in its in vitro potency.[3]
Table 1: Comparative IC50 Values (µM) of Pyridine Derivatives and Standard Drugs
| Compound | HCT-116 (Colon) | HepG-2 (Liver) | MCF-7 (Breast) |
| This compound Derivative (4a) ¹ | 10.3 ± 1.1 | 45.1 ± 4.6 | 24.8 ± 3.1 |
| This compound Derivative (5d) ¹ | 9.5 ± 1.1 | 33.6 ± 3.7 | 30.8 ± 3.5 |
| Doxorubicin (Standard) ¹ | 21.8 ± 2.9 | 63.2 ± 5.8 | 16.7 ± 1.5 |
| Cisplatin (Standard) ² | Not Reported | 6.0 - 25.0 | 5.0 - 30.0 |
¹Data sourced from Kassem, A. F., et al. (2022). ²Range derived from a meta-analysis by Krakovský, I., et al. (2023), reflecting heterogeneity in published data.[3]
Key Insights from Cytotoxicity Data:
-
Potency against Colon and Liver Cancer: Several pyridine derivatives, notably 4a and 5d , demonstrate significantly higher potency (lower IC50) against HCT-116 colon cancer cells and HepG-2 liver cancer cells compared to Doxorubicin.[2] For instance, compound 5d is more than twice as potent as Doxorubicin against the HCT-116 cell line.[2]
-
Comparative Efficacy in Breast Cancer: Against the MCF-7 breast cancer cell line, Doxorubicin retains higher potency than the tested derivatives. This highlights a potential selectivity profile for the pyridine compounds, which may be more effective against gastrointestinal cancers.
-
Favorable Safety Profile: The study by Kassem et al. also screened the compounds against the BJ-1 normal fibroblast cell line, where they exhibited low cytotoxicity, suggesting a favorable preliminary safety profile and selectivity for cancer cells over healthy cells.[2]
Part 2: Unraveling the Mechanism of Action
Understanding how a compound kills cancer cells is critical for its development. While the precise molecular targets of the this compound series are still under active investigation, the broader class of pyridine derivatives is known to induce cell death through the induction of apoptosis (programmed cell death) and disruption of the cell cycle.
Comparative Mechanistic Overview
-
Standard Drugs (Doxorubicin & Cisplatin): These are classic DNA-damaging agents. Cisplatin forms covalent adducts with DNA, creating crosslinks that block replication and transcription, ultimately triggering apoptosis.[3] Doxorubicin intercalates into DNA and inhibits the enzyme topoisomerase II, which also leads to DNA strand breaks and apoptotic cell death.
-
Pyridine Derivatives: This class of compounds employs more diverse and often more targeted mechanisms. Studies have shown they can act as:
-
Kinase Inhibitors: By blocking signaling kinases like VEGFR-2 or EGFR, they can halt tumor progression and angiogenesis.[1]
-
HDAC Inhibitors: Inhibition of histone deacetylases can induce apoptosis.[1]
-
Inducers of Cell Cycle Arrest & Apoptosis: Many pyridine derivatives have been shown to arrest the cell cycle at key checkpoints (such as G2/M or G0/G1) and activate apoptotic pathways.[4][5] For example, certain anticancer pyridines have been demonstrated to induce G2/M phase arrest through a p53-p21-mediated pathway and trigger apoptosis via JNK upregulation.[4] Another novel pyridine derivative was found to cause cell cycle arrest at the G0/G1 phase by downregulating histone deacetylase 6 (HDAC6).[5]
-
The following diagram illustrates the distinct and potentially overlapping pathways to apoptosis induced by these compound classes.
Caption: Comparative Mechanisms of Action.
Part 3: Essential Experimental Protocols
To ensure the reproducibility and validity of these findings, this section details the standard operating procedures for the key assays used in the preclinical evaluation of these compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram: MTT Assay
Caption: Standard workflow for assessing cytotoxicity.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation and Addition: Prepare stock solutions of the this compound derivatives and standard drugs in DMSO. Create a series of dilutions in culture medium and add 100 µL to the appropriate wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Reagent Addition: Following incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC fluorescence (detecting Annexin V) is typically measured in the FL1 channel, and PI fluorescence in the FL3 channel.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound derivatives are a promising class of anticancer agents. Their superior potency against colon and liver cancer cell lines compared to the standard drug Doxorubicin, coupled with a favorable initial safety profile, warrants further investigation.
The primary advantage of these derivatives may lie in their distinct mechanistic profile. While standard drugs often rely on broad DNA damage, leading to significant side effects, pyridine-based compounds appear to engage more specific cellular pathways, such as kinase signaling and cell cycle regulation. This offers the potential for a wider therapeutic window and reduced off-target toxicity.
Future research must focus on elucidating the precise molecular targets of these compounds to enable structure-based drug design and optimization. Furthermore, while in vitro data is encouraging, progression to in vivo animal models is a critical next step to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context. The evidence presented in this guide positions this compound derivatives as a compelling scaffold for the development of next-generation targeted cancer therapies.
References
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Al-Warhi, T., et al. (2021). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing Target Affinity of Thioether-Cyclized Peptide Ligands
For researchers, scientists, and drug development professionals, the precise characterization of binding affinity is a cornerstone of therapeutic peptide development. Thioether-cyclized peptides, with their enhanced stability and conformational rigidity, represent a promising class of ligands. However, accurately quantifying their interaction with protein targets requires a nuanced understanding of various biophysical techniques. This guide provides an in-depth comparison of three primary methods for assessing target affinity — Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) — complete with experimental protocols and data interpretation insights tailored for these unique macrocycles.
The Thioether Advantage: Why Cyclization Matters
Linear peptides often suffer from proteolytic instability and conformational flexibility, which can lead to reduced binding affinity and specificity. Thioether cyclization, a robust method for creating a stable covalent bond between amino acid side chains, addresses these limitations. This macrocyclization pre-organizes the peptide into a bioactive conformation, which can lead to a significant improvement in binding affinity towards its target molecule.[1] The reduced conformational entropy of a more rigid macrocycle upon binding, compared to its linear counterpart, can result in enhanced biological activity.[1] Thioether bonds are particularly advantageous as they are stable under physiological conditions, making them ideal for designing constrained peptide libraries.[2]
Choosing Your Compass: A Comparative Overview of Affinity Assessment Techniques
The selection of an appropriate biophysical method is critical for obtaining reliable affinity data. Each technique operates on a different principle, offering a unique lens through to view the molecular interaction. The choice depends on the specific research question, the properties of the interacting molecules, and the desired throughput.
dot
Caption: Logical workflow for selecting an affinity assessment technique.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Mass change on a sensor surface upon binding alters the refractive index of light.[3] | Measures the heat released or absorbed during a binding event in solution.[4] | Change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5] |
| Key Outputs | KD, ka (on-rate), kd (off-rate) | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[6] | KD (or IC50 in competition assays) |
| Labeling | Label-free[7] | Label-free[7] | Requires fluorescent labeling of one partner (typically the peptide)[5] |
| Throughput | Medium to High | Low | High |
| Sample Consumption | Low to Medium[7] | High | Low |
| Strengths | Real-time kinetics, high sensitivity, versatility for various analytes.[7] | Gold standard for thermodynamics, provides a complete thermodynamic profile of the interaction.[6] | Homogeneous assay, suitable for HTS, less sensitive to buffer composition. |
| Considerations | Immobilization may affect protein activity, potential for mass transport limitations.[8] | Requires high sample concentrations, sensitive to buffer mismatch.[9] | Labeling may alter binding affinity, requires a significant size difference between binding partners.[10] |
In-Depth Methodologies: A Practical Guide
Surface Plasmon Resonance (SPR): Unveiling Real-Time Kinetics
SPR is a powerful, label-free technique that monitors molecular interactions in real time. It is considered a gold standard for studying biomolecular interactions.[5][11]
dot
Caption: Step-by-step workflow for a typical SPR experiment.
-
Surface Preparation :
-
Ligand Immobilization : Covalently immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). Aim for a low to medium immobilization density to minimize steric hindrance and mass transport effects.[8]
-
Reference Surface : Prepare a reference flow cell by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation :
-
Prepare a dilution series of the thioether-cyclized peptide in the running buffer. A typical concentration range is 0.1 to 100 times the expected KD.
-
Ensure the peptide is highly pure and soluble in the running buffer to avoid artifacts.
-
-
Binding Analysis :
-
Association : Inject the peptide dilutions over the ligand and reference surfaces at a constant flow rate (e.g., 30-60 µL/min) for a defined period to monitor the binding phase.[12]
-
Dissociation : Switch back to flowing only running buffer over the surfaces to monitor the dissociation of the peptide-protein complex.
-
Regeneration : Inject a regeneration solution (e.g., low pH glycine) to remove the bound peptide and prepare the surface for the next injection cycle.
-
-
Data Analysis :
-
Subtract the reference channel signal from the active channel signal.
-
Perform a buffer blank subtraction to correct for baseline drift.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[13]
-
-
Expertise & Experience : The choice of immobilization strategy is crucial. For proteins sensitive to pH, consider capture-based methods. The conformational constraints of thioether-cyclized peptides can sometimes lead to slower association rates compared to their linear counterparts; therefore, allow for sufficient association time.
-
Trustworthiness : A self-validating SPR experiment includes demonstrating that the binding is reversible and that the KD is independent of the immobilization level. Running a concentration series and ensuring a good global fit with low residuals provides confidence in the derived kinetic parameters.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6] It is a solution-based, label-free technique considered the gold standard for determining binding thermodynamics.[6]
dot
Caption: Step-by-step workflow for a typical ITC experiment.
-
Sample Preparation :
-
Buffer Matching : This is the most critical step. The protein and peptide solutions must be in an identical buffer to minimize large heats of dilution.[9] Dialyze the protein against the final buffer, and then use the dialysate to dissolve the peptide.[9]
-
Concentrations : The concentration of the protein in the cell is typically 10-50 µM. The peptide concentration in the syringe should be 10-20 times that of the protein.[14]
-
Degassing : Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Titration :
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Perform an initial small injection to displace any material from the syringe tip, which is then discarded from the data analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between them to allow the signal to return to baseline.[4]
-
-
Control Experiment :
-
Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis :
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) is then calculated.[6]
-
-
Expertise & Experience : Thioether-cyclized peptides can sometimes exhibit poor solubility or aggregation at the high concentrations required for ITC. It is crucial to assess the solubility of the peptide in the chosen buffer prior to the experiment. The choice of buffer is also important; use buffers with low ionization enthalpies (e.g., phosphate, citrate) to minimize buffer-related heat effects.[14]
-
Trustworthiness : A self-validating ITC experiment includes a control titration of the ligand into the buffer. The resulting binding isotherm should have a sigmoidal shape, indicating a specific binding event. The stoichiometry value (n) should be close to the expected value (e.g., n=1 for a 1:1 interaction).
Fluorescence Polarization (FP): High-Throughput Affinity Screening
FP is a solution-based technique that measures changes in the apparent size of a fluorescently labeled molecule. It is particularly well-suited for high-throughput screening (HTS) of inhibitors.[5]
dot
Caption: Step-by-step workflow for a typical FP competition assay.
-
Tracer Development :
-
Synthesize the thioether-cyclized peptide with a fluorescent label (e.g., FITC, TAMRA). The labeling site should be chosen carefully to avoid interfering with the binding interface.
-
Purify the labeled peptide to remove any free dye, which can cause high background signal.
-
-
Assay Optimization :
-
Determine the optimal concentration of the labeled peptide (tracer) and protein that gives a stable and significant polarization window (the difference in polarization between the free tracer and the protein-bound tracer). A good FP assay usually has a millipolarization (mP) change of 100 or more.[10]
-
-
Competition Assay :
-
In a microplate, add a fixed concentration of the tracer and protein.
-
Add a dilution series of the unlabeled thioether-cyclized peptide (the competitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to an inhibition constant (Ki).
-
-
Expertise & Experience : The choice and placement of the fluorescent label are critical. The label should not interfere with binding, and its linker should be rigid enough to prevent excessive motion that could depolarize the signal. For thioether-cyclized peptides, labeling a residue outside of the constrained ring may be preferable.
-
Trustworthiness : A self-validating FP assay includes controls for the free tracer and the tracer-protein complex to define the assay window. The Z'-factor, a statistical parameter that assesses the quality of an HTS assay, should be calculated to ensure the assay is robust and reproducible. A Z'-factor above 0.5 is generally considered excellent for HTS.[15]
Data Presentation: A Comparative Case Study
To illustrate the application of these techniques, consider a hypothetical thioether-cyclized peptide, "CycloPep-X," binding to its target protein, "TargetP."
| Technique | KD | ka (M-1s-1) | kd (s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| SPR | 50 nM | 2.5 x 105 | 1.25 x 10-2 | N/A | N/A | N/A |
| ITC | 65 nM | N/A | N/A | -8.5 | -1.5 | 1.05 |
| FP (Ki) | 75 nM | N/A | N/A | N/A | N/A | N/A |
Note: This data is illustrative. Real-world data can show variations between techniques due to different experimental conditions.[16]
In this example, all three methods provide comparable affinity values in the nanomolar range, which strengthens the confidence in the measured affinity. SPR provides the additional benefit of kinetic information, showing a moderately fast on-rate and a relatively slow off-rate, characteristic of a stable complex. ITC reveals that the binding is enthalpically driven, with a smaller unfavorable entropic contribution, and confirms a 1:1 binding stoichiometry.
The Power of Orthogonality: Ensuring Data Integrity
Relying on a single technique can sometimes be misleading due to method-specific artifacts. Therefore, it is best practice to validate key findings using an orthogonal method—a technique that relies on a different physical principle.[1] For instance, confirming an SPR-derived KD with ITC provides strong evidence for the binding affinity. This approach is crucial for building a robust data package for drug development programs.
Conclusion
The assessment of target affinity for thioether-cyclized peptides is a multifaceted process that benefits from a strategic application of biophysical techniques. While SPR offers unparalleled insight into the kinetics of the interaction, ITC provides a complete thermodynamic signature, and FP enables high-throughput screening. By understanding the principles, strengths, and limitations of each method, and by employing orthogonal validation, researchers can confidently and accurately characterize the binding properties of these promising therapeutic ligands, paving the way for the development of next-generation peptide-based drugs.
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Gaucher, J.-F., Reille-Seroussi, M., & Broussy, S. (2022). Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands. Angewandte Chemie International Edition, 61(33), e202200465. [Link]
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A Senior Application Scientist's Guide to Docking Studies of Pyridinyl Thioethers with Biological Targets
Introduction: The Ascendancy of Pyridinyl Thioethers in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a multitude of clinically approved drugs.[1] Its derivatives are prized for their diverse pharmacological activities, and among these, pyridinyl thioethers have emerged as a particularly promising class of compounds.[2] The introduction of a flexible thioether linkage to the rigid pyridine ring imparts unique physicochemical properties, influencing the molecule's conformation, lipophilicity, and ability to engage with biological targets. These characteristics have positioned pyridinyl thioethers as compelling candidates for the development of novel therapeutics, particularly in oncology and inflammatory diseases.
Molecular docking, a powerful computational technique, has become indispensable in elucidating the potential of these compounds.[3] By predicting the binding orientation and affinity of a ligand within the active site of a protein, docking studies provide invaluable insights at the atomic level, guiding the rational design and optimization of drug candidates.[3] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparison of the docking performance of pyridinyl thioethers against other inhibitors for key biological targets. It provides not only the "how" but, more critically, the "why" behind the experimental choices, grounded in scientific integrity and supported by experimental data.
The Rationale Behind Molecular Docking: A Predictive Powerhouse
At its core, molecular docking aims to predict the preferred orientation of one molecule when bound to a second to form a stable complex.[4] This computational method is instrumental in drug discovery for several reasons:
-
Virtual Screening: It allows for the rapid screening of large libraries of compounds to identify potential hits that are likely to bind to a target protein, thereby reducing the time and cost associated with traditional high-throughput screening.
-
Lead Optimization: By visualizing the binding mode and interactions of a compound within the active site, medicinal chemists can make informed decisions to modify its structure to enhance potency and selectivity.
-
Mechanism of Action Studies: Docking can help to hypothesize the mechanism of action of a compound by identifying key interactions with amino acid residues in the target protein.
The process of molecular docking can be conceptually broken down into two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand in the protein's active site, while the scoring function estimates the binding affinity for each of these poses. The reliability of a docking study is contingent on the accuracy of both of these components.
Comparative Docking Analysis: Pyridinyl Thioethers Versus the Field
A key aspect of evaluating a novel class of compounds is to benchmark their performance against established inhibitors. In this section, we present a comparative analysis of docking studies of pyridinyl thioethers with their non-thioether pyridine counterparts and other classes of inhibitors against two critical biological targets: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).
Epidermal Growth Factor Receptor (EGFR): A Prime Target in Oncology
The EGFR is a transmembrane protein that plays a crucial role in cell proliferation, and its aberrant activation is a hallmark of many cancers.[5] Consequently, it is a well-established target for anticancer drug development.
| Compound Class | Representative Compound | Target | Docking Score (kcal/mol) | Experimental Activity (IC50, µM) | Reference |
| Pyridinyl Thioether Derivative | Thiophenyl Pyrazole Derivative 2a | EGFR | - | 0.209 | [6] |
| Pyridinyl Thioether Derivative | Thiophenyl Pyridine Derivative 10b | EGFR | - | 0.161 | [6] |
| Standard Inhibitor | Erlotinib | EGFR | - | 0.03 - 0.05 | [5] |
| Standard Inhibitor | Sorafenib | VEGFR-2 | - | - | [6] |
| Pyridinyl Thioether Hybrid | Thiophenyl Thiazolyl-Pyridine 8e | EGFR | -24.45 (Binding Energy S) | 0.302 | [3] |
| Standard Drug | Doxorubicin | - | - | 0.460 | [3] |
Note: Docking scores from different studies using different software and scoring functions are not directly comparable. The table aims to provide a qualitative comparison of predicted binding and experimental activity.
The data indicates that pyridinyl thioether derivatives exhibit potent EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the standard inhibitor erlotinib.[5][6] Notably, compound 10b demonstrated superior dual inhibition of both EGFR and VEGFR-2.[6] The docking studies for these compounds revealed key interactions with the hinge region of the EGFR kinase domain, a critical area for inhibitor binding.
Cyclooxygenase-2 (COX-2): A Key Mediator of Inflammation
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.
| Compound Class | Representative Compound | Target | Docking Score (kcal/mol) | Experimental Activity | Reference |
| Pyridinyl Thiol Derivative | Pyrimidine-2-thiol 4a | COX-1 | -4.72 | - | [8] |
| Standard Drug | Diclofenac | COX-1 | -4.20 | - | [8] |
| Pyridine Derivative | Pyridine derivative 12 | COX-2 | - | Potent anti-inflammatory | [9] |
| Standard Drug | Diclofenac | COX-2 | - | Standard anti-inflammatory | [9] |
In a study comparing pyridine-bearing pyrimidine-2-thiols to the standard drug diclofenac, the pyridinyl derivative 4a showed a more favorable docking energy against COX-1, suggesting a stronger binding affinity.[8] Another study highlighted a pyridine derivative, compound 12 , as a potent anti-inflammatory agent with strong binding affinities to the COX-2 active site in docking studies.[9] These findings underscore the potential of the pyridinyl thioether and related scaffolds in the design of novel anti-inflammatory agents.
Experimental Protocol: A Step-by-Step Guide to Docking with AutoDock Vina
To ensure the reproducibility and validity of docking studies, a well-defined and rigorously followed protocol is essential. Here, we provide a detailed, step-by-step methodology for performing a docking study of a pyridinyl thioether with a biological target using the widely-used software AutoDock Vina.[10][11]
Rationale for Software Selection
AutoDock Vina is a popular choice for molecular docking due to its high accuracy in binding mode prediction and its computational efficiency.[10] It employs a sophisticated gradient optimization method in its search algorithm and an empirical scoring function to estimate the binding affinity.
Step 1: Protein Preparation
The initial step involves preparing the 3D structure of the target protein. This is a critical stage, as the quality of the protein structure directly impacts the reliability of the docking results.
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]). It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand, as this provides a validated binding pocket.
-
Clean the Protein Structure: Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors that are not relevant to the binding of the ligand of interest.[12]
-
Add Hydrogens: Since most PDB structures are derived from X-ray crystallography and lack hydrogen atoms, they must be added. This is crucial for defining the correct ionization and tautomeric states of the amino acid residues. This can be done using tools like AutoDockTools (ADT) or UCSF Chimera.[13]
-
Assign Partial Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.[14]
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[14]
Step 2: Ligand Preparation
Proper preparation of the ligand is equally important for a successful docking experiment.
-
Obtain Ligand Structure: The 3D structure of the pyridinyl thioether can be obtained from databases like PubChem or ZINC, or it can be sketched using chemical drawing software like ChemDraw and then converted to a 3D structure.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Partial Charges and Define Torsions: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds (torsions). This allows the ligand to be flexible during the docking process.[14]
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.[11]
Step 3: Grid Box Definition
The grid box defines the search space for the docking algorithm on the protein. Its size and location are critical parameters.
-
Rationale for Grid Box Placement: The grid box should be centered on the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, its geometric center is the ideal location for the center of the grid box.[15] If the active site is unknown, blind docking can be performed by creating a grid box that encompasses the entire protein; however, this is computationally more intensive and may reduce the accuracy of the prediction.[16]
-
Rationale for Grid Box Size: The size of the grid box should be large enough to accommodate the ligand and allow it to rotate and translate freely, but not so large that it includes irrelevant parts of the protein surface, which can lead to false positive results.[17] A common practice is to set the dimensions of the box to be slightly larger than the ligand.
Step 4: Running the Docking Simulation
With the prepared protein, ligand, and grid box parameters, the docking simulation can be executed using the AutoDock Vina command-line interface.[10]
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[11]
-
Execute Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt This will generate an output file containing the predicted binding poses and their corresponding binding affinities, as well as a log file with details of the docking run.
Step 5: Analysis of Results
The final step is to analyze the docking results to gain meaningful insights.
-
Visualize Binding Poses: Use a molecular visualization tool to view the predicted binding poses of the ligand within the protein's active site. The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Analyze Interactions: Examine the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This information is crucial for understanding the molecular basis of binding and for guiding further lead optimization.
Visualization of Docking Workflows and Molecular Interactions
To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a typical molecular docking workflow and the interaction of a pyridinyl thioether with a biological target.[18]
Caption: A generalized workflow for molecular docking studies.
Caption: Key interactions of a pyridinyl thioether in a kinase active site.
Conclusion: The Future of Drug Discovery with Pyridinyl Thioethers
Pyridinyl thioethers represent a versatile and promising scaffold in the ongoing quest for novel and effective therapeutics. As this guide has demonstrated, molecular docking serves as a powerful and indispensable tool for exploring the potential of these compounds. By providing a detailed understanding of their binding modes and interactions with biological targets, docking studies, when rigorously validated with experimental data, can significantly accelerate the drug discovery process. The comparative analysis presented herein underscores the competitive potential of pyridinyl thioethers against other classes of inhibitors. As computational methods continue to evolve in accuracy and sophistication, their synergy with experimental validation will undoubtedly pave the way for the development of next-generation drugs targeting a wide array of diseases.
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AutoDock Vina. (n.d.). Basic docking. AutoDock Vina 1.2.0 documentation. Retrieved from [Link]
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Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
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Graphviz. (n.d.). Graphviz. Retrieved from [Link]
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Various Authors. (2015, January 31). What GRID BOX center should I use when docking an intercalator with DNA (PDB:1BNA)? ResearchGate. Retrieved from [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
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Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
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Various Authors. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate. Retrieved from [Link]
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Chris von Rabenau. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
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Bioinformatics Stack Exchange. (2023, February 24). What should be the best strategy to define grid box in blind docking?. Retrieved from [Link]
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The Amiable Biochemist. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera [Video]. YouTube. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 2-(pyridin-2-ylthio)acetate
Introduction: Ethyl 2-(pyridin-2-ylthio)acetate is a specialty chemical utilized in complex organic synthesis, particularly in the development of novel pharmaceutical compounds and heterocyclic structures.[1] Given its specific reactivity and the composite hazards derived from its pyridine, thioether, and ethyl acetate functionalities, adherence to stringent disposal protocols is not merely a regulatory formality but a critical component of laboratory safety. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity. The procedural recommendations are synthesized from an analysis of its constituent chemical groups and established best practices for hazardous waste management.
Hazard Profile and Risk Assessment: A Mechanistic Perspective
-
Ethyl Acetate Moiety: This component renders the compound highly flammable .[2] The flash point of ethyl acetate is -4°C, meaning it can form an ignitable mixture with air at temperatures well below standard room temperature.[2][3] Vapors are heavier than air and may travel to a source of ignition and flash back.[4] It is also a known serious eye irritant and can cause drowsiness or dizziness through inhalation.[2][4]
-
Pyridine Moiety: Pyridine and its derivatives are often associated with skin, eye, and respiratory tract irritation.[5][6] They can be harmful if inhaled or absorbed through the skin and may have systemic effects.
-
Thioether Linkage (-S-): Organosulfur compounds can release toxic and irritating sulfur oxides (SOx) upon combustion. This is a critical consideration for disposal, as incineration must be performed in a facility equipped with appropriate scrubbers.
Based on this analysis, this compound must be treated as a flammable, irritant, and environmentally hazardous chemical waste .
| Anticipated Hazard Classification | Basis of Assessment | GHS Hazard Statement Code |
| Flammable Liquid, Category 2 | Presence of ethyl acetate group and low anticipated flash point. | H225: Highly flammable liquid and vapour.[2] |
| Serious Eye Irritation, Category 2 | Known property of ethyl acetate and pyridine derivatives.[2][5][6] | H319: Causes serious eye irritation.[2][5] |
| Skin Irritation, Category 2 | Common hazard for pyridine-containing compounds.[5][6] | H315: Causes skin irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | Potential for respiratory irritation and narcotic effects.[2][5] | H335/H336: May cause respiratory irritation. May cause drowsiness or dizziness.[2][5] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling any waste, ensure the proper safety infrastructure is in place. The causality is simple: prevent exposure before it happens.
-
Engineering Controls: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[7] This is non-negotiable and serves to control flammable vapors and prevent inhalation exposure. An emergency eyewash and safety shower must be immediately accessible.[8]
-
Personal Protective Equipment (PPE): A multi-barrier approach is essential.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[8] Standard safety glasses are insufficient.
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber is a suitable choice for pyridine and esters. Nitrile gloves offer limited protection and should be avoided for prolonged contact. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Wear long pants and closed-toe shoes.
-
Step-by-Step Disposal Protocol: From Generation to Collection
Disposal is not a single action but a systematic process. Never dispose of this chemical down the drain or allow it to evaporate in the fume hood.[9][10][11]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe disposal. Incompatible materials, if mixed, can react violently.
-
Liquid Waste: Collect all pure, waste, or concentrated solutions of this compound in a dedicated hazardous waste container.
-
Solid Waste: Any materials grossly contaminated with the chemical (e.g., silica gel from chromatography, contaminated filter paper, disposable pipettes) must be collected as solid hazardous waste.[12] Lightly contaminated items like gloves and paper towels should also be placed in the solid chemical waste stream.
Step 2: Containerization
The integrity of the waste stream depends on the container.
-
Select a Compatible Container: The best initial container is often the original product bottle.[13] For larger volumes, use a clean, dry, solvent-resistant container (e.g., glass or high-density polyethylene) with a screw cap. Ensure the container is in good condition with no cracks or leaks.[9][13]
-
Leave Headspace: Do not fill the container to more than 80% capacity. This allows for vapor expansion, preventing a dangerous pressure buildup.
-
Keep Closed: The container must remain securely closed at all times, except when you are actively adding waste.[9][14] This minimizes the release of flammable and harmful vapors.
Step 3: Labeling
An unlabeled container is an unknown and dangerous entity.
-
Affix a Hazardous Waste Label: As soon as you designate a container for waste, attach your institution's official hazardous waste label.[7][9]
-
Complete the Label: Clearly write the full chemical name: "Waste this compound." List all components and their approximate percentages. Do not use abbreviations or chemical formulas.
-
Identify Hazards: Tick the boxes for "Flammable" and "Irritant" on the label.
Step 4: Storage and Final Disposal
-
Designated Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[14]
-
Secondary Containment: Place the container in a secondary containment bin made of a material compatible with the waste.[9] This will contain any potential leaks.
-
Segregate from Incompatibles: Store this waste away from strong acids, bases, and oxidizing agents.[7] It must also be stored away from sources of heat, sparks, or open flames.
-
Request Pickup: Once the container is full or you are finished with the process, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[7][15] Follow their specific procedures for requesting a waste pickup.
Emergency Procedures for Spills and Exposures
Chemical Spill
-
Alert Personnel: Immediately alert others in the lab.
-
Eliminate Ignition Sources: Turn off all nearby hot plates, stirrers, and other potential sources of ignition.[4]
-
Isolate the Area: If safe to do so, prevent the spill from spreading.
-
Small Spills: For very small spills inside a fume hood, use a chemical spill kit. Absorb the liquid with an inert material like sand, vermiculite, or diatomaceous earth.[6][11] Use non-sparking tools to collect the absorbed material into a container for hazardous waste disposal.[4][10]
-
Large Spills: For any spill outside a fume hood or one that you are not equipped or comfortable to handle, evacuate the area immediately and contact your institution's emergency response team or EH&S.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[3][6] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
Visual Workflow: Disposal Decision Pathway
This diagram outlines the logical steps from waste generation to its final handoff for professional disposal.
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Navigating the Safe Handling of Ethyl 2-(pyridin-2-ylthio)acetate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. Ethyl 2-(pyridin-2-ylthio)acetate, a compound of interest in various synthetic pathways, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for related chemical structures.
Inferred Hazard Profile and Core Safety Directives
Based on the known characteristics of analogous compounds, this compound should be handled as a substance with the potential for the following hazards:
| Potential Hazard | Associated Functional Group | Primary Route of Exposure |
| Skin and Eye Irritation | Pyridine, Ethyl Acetate | Dermal, Ocular |
| Respiratory Tract Irritation | Pyridine, Ethyl Acetate | Inhalation |
| Flammability | Ethyl Acetate | Ignition from heat, sparks, or open flames |
| Stench | Thioether | Inhalation |
| Toxicity | Pyridine | Inhalation, Ingestion, Dermal |
Given these potential risks, the overarching principle for handling this compound is the minimization of exposure through a combination of engineering controls, administrative procedures, and the diligent use of personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural checkbox; it is a critical, risk-informed decision. The following table outlines the recommended PPE for handling this compound, with an explanation of the rationale behind each choice.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | Protects against potential splashes of the liquid, which may cause serious eye irritation.[1][3][4] A face shield offers a broader barrier of protection.[5][6] |
| Hand Protection | Nitrile or neoprene gloves.[7] | Provides a barrier against skin contact, which can cause irritation.[1][3] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A flame-resistant laboratory coat.[2] | Protects against accidental spills and splashes. The flame-resistant property is crucial due to the potential flammability of the ethyl acetate component. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. | Given the potential for respiratory irritation and the characteristic stench of thioethers, working in a well-ventilated space is essential to minimize inhalation exposure.[1][8] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is fundamental to mitigating risks. The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Procedural Steps:
-
Hazard Assessment : Prior to handling, review the SDS for structurally similar compounds to re-familiarize yourself with the potential hazards.[1][3][8]
-
PPE Adherence : Don all required personal protective equipment as outlined in the table above.
-
Engineering Controls : Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][8]
-
Ignition Source Control : Due to the flammability risk, ensure that the container and receiving equipment are grounded and bonded to prevent static discharge.[3][8] Use only non-sparking tools.[3][8] Keep the compound away from heat, sparks, and open flames.[3][8]
-
First Aid Preparedness : Be aware of the appropriate first aid measures. In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash the affected area thoroughly with soap and water.[1] If inhaled, move the individual to fresh air.[8] In all cases of significant exposure, seek medical attention.
Disposal Plan: Ensuring Environmental and Personnel Safety
The responsible disposal of chemical waste is a critical component of laboratory stewardship. This compound and any materials contaminated with it must be treated as hazardous chemical waste.[9]
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection :
-
Labeling :
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
-
Storage :
-
Final Disposal :
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.
References
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ScienceLab.com. (2005). Ethyl acetate MSDS. Retrieved from [Link]
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University of Tennessee Knoxville. Personal Protective Equipment (PPE). Retrieved from [Link]
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Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
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SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
